N-NITROSO-N-PROPYL UREA
Description
The exact mass of the compound N-Propyl-N-nitrosourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46792. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-1-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGSSUISOYLCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021204 | |
| Record name | N-Propyl-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-57-9 | |
| Record name | N-Nitroso-N-propylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylnitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosopropylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propyl-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL-N-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-NITROSO-N-PROPYL UREA chemical properties and stability
An In-depth Technical Guide to N-Nitroso-N-propyl urea: Chemical Properties, Stability, and Experimental Considerations
Introduction
This compound (NPU), a member of the N-nitroso urea class of compounds, is a potent alkylating agent with significant applications in biomedical research, primarily as a laboratory carcinogen to induce tumors in animal models for cancer studies. Its high reactivity, while essential for its biological activity, presents considerable challenges related to its chemical stability, handling, and analysis. Understanding the fundamental chemical properties and decomposition pathways of NPU is not merely an academic exercise; it is a critical prerequisite for ensuring experimental reproducibility, laboratory safety, and the accurate interpretation of toxicological and pharmacological data.
This guide provides an in-depth exploration of the physicochemical properties, stability profile, and critical experimental protocols for this compound. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals who work with this challenging but valuable molecule.
Part 1: Core Physicochemical and Structural Properties
The identity and behavior of this compound are defined by its molecular structure. The presence of the N-nitroso group attached to a urea backbone confers a unique and inherently unstable electronic configuration, making it susceptible to degradation.
Caption: Chemical Structure of this compound.
Structural and Identity Data
A precise understanding of the compound's fundamental identifiers is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| CAS Number | 816-57-9 | [1][2] |
| Molecular Formula | C₄H₉N₃O₂ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| IUPAC Name | N-nitroso-N-propylurea | |
| Appearance | Pale yellow crystalline solid | [3][4] |
Quantitative Physicochemical Properties
The following table summarizes the key physicochemical data for NPU. These values are essential for designing experimental conditions, from solvent selection to thermal analysis.
| Property | Value | Unit | Source |
| Density | 1.27 | g/cm³ | [1] |
| Boiling Point | 200.3 | °C (at 760 mmHg) | [1] |
| Flash Point | 74.9 | °C | [1] |
| LogP (Octanol/Water) | 1.1588 | [1] | |
| Refractive Index | 1.524 | [1] | |
| Water Solubility | Soluble (Est.) | mg/mL | [3] |
Note: Solubility is estimated based on the reported solubility of the closely related N-Nitroso-N-ethylurea (10-50 mg/mL)[3].
Part 2: Stability and Decomposition Profile
The N-nitroso urea functional group is notoriously unstable. Its decomposition is not random but follows predictable pathways influenced by specific environmental factors. A thorough understanding of these factors is paramount for preventing unintended degradation and ensuring the integrity of stock solutions and experimental samples.
Key Factors Influencing Stability
-
pH-Dependent Hydrolysis : This is the most critical factor governing the stability of NPU in aqueous solutions. The compound is markedly more stable under mildly acidic conditions (pH 4-5). As the pH increases and becomes neutral or alkaline, the rate of decomposition accelerates dramatically.[3] This is because the urea nitrogen is deprotonated, initiating a cascade that leads to the formation of highly reactive intermediates. Commercial preparations are often stabilized with a small amount of acetic acid to maintain an acidic pH.[2][5]
-
Thermosensitivity : NPU is thermally labile. While its boiling point is high, decomposition occurs at much lower temperatures. The related N-nitrosomethylurea is known to be unstable above 20 °C.[6] Heating NPU to decomposition results in the release of toxic nitrogen oxide (NOx) fumes.[3] All handling and storage should be performed under cool conditions.
-
Photosensitivity and Moisture : Like many nitroso compounds, NPU is sensitive to light and moisture.[3][7] Exposure to UV light can catalyze decomposition. It is hygroscopic and should be handled in a dry environment to prevent hydrolysis.
Mechanistic Decomposition Pathway
Under alkaline conditions, NPU decomposes to generate a propyl-diazonium ion, which in turn releases nitrogen gas to form a highly reactive propyl carbocation. This carbocation is the ultimate alkylating agent responsible for its biological activity, readily reacting with nucleophilic sites on DNA and other macromolecules.
Caption: Proposed decomposition pathway of NPU in an alkaline environment.
Chemical Incompatibilities
To prevent violent reactions and decomposition, NPU should be stored and handled separately from the following:
-
Strong Bases (e.g., NaOH, KOH) : Rapidly catalyzes decomposition, which can be explosive.[3][7]
-
Strong Acids : While stable in dilute acid, strong acids can also promote decomposition.[8]
-
Nucleophilic Reagents : Reacts readily with nucleophiles.[3][8]
-
Oxidizing and Reducing Agents : Can undergo redox reactions.
-
Halogens : May react explosively.[9]
Part 3: Experimental Protocols and Safe Handling
WARNING: this compound is a potent carcinogen, mutagen, and acutely toxic chemical.[7][10] All handling must be performed with extreme caution by trained personnel using appropriate engineering controls and personal protective equipment.
Toxicological Data Summary
| Metric | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 480 | mg/kg |
Protocol 1: General Handling, Storage, and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure and preserve compound integrity.
-
Engineering Controls : All work with solid NPU or its concentrated solutions must be conducted in a certified chemical fume hood or a Class II, Type B biological safety cabinet.[7] The work area should be designated specifically for high-hazard compounds.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[7]
-
Weighing : Weigh solid NPU in a containment device (e.g., a disposable weighing boat within the fume hood) to prevent contamination of balances. Use anti-static tools if possible.
-
Storage : Store solid NPU in a tightly sealed container, protected from light (e.g., in an amber vial), at 2-8 °C. The storage location should be a designated, locked refrigerator or freezer clearly labeled for carcinogens.
-
Solution Preparation :
-
Solvent Choice : For stability, prepare stock solutions in a buffer of pH 4-5 or in a solvent containing a trace amount of acetic acid.
-
Procedure : a. Calculate the required mass of NPU and volume of solvent. b. Add the solvent to a sterile, amber glass vial equipped with a magnetic stir bar. c. Within the fume hood, carefully add the weighed NPU solid to the solvent. d. Seal the vial and stir at room temperature or on ice until fully dissolved. e. Store the stock solution at -20 °C or below, protected from light. Use fresh solutions whenever possible, as aqueous stability is limited even when cold.[11]
-
Protocol 2: Spill Decontamination
Immediate and correct response to a spill is critical for safety.
-
Evacuate : Alert others and evacuate the immediate area. Ensure proper PPE is worn before re-entering.
-
Containment : For a solid spill, do NOT dry sweep.[7]
-
Deactivation : a. Carefully cover the spilled solid or liquid with an absorbent paper. b. Gently dampen the material with a freshly prepared 5% acetic acid solution.[3][7] This maintains an acidic pH to minimize the formation of explosive diazoalkane gas. c. Allow a contact time of at least 10 minutes.
-
Cleanup : a. Using forceps, carefully transfer the dampened absorbent material into a suitable container for hazardous waste. b. Wipe the spill area again with absorbent paper dampened with 5% acetic acid.
-
Final Wash : Wash the contaminated surface thoroughly with a soap and water solution.[3]
-
Disposal : Seal all contaminated materials (gloves, paper, etc.) in a vapor-tight plastic bag for disposal as hazardous chemical waste according to institutional guidelines.
Protocol 3: Model Workflow for Synthesis
The synthesis of NPU is hazardous and should only be performed by experienced chemists. This protocol is based on the well-established method for synthesizing N-nitrosomethylurea and is provided for informational purposes.[12] It involves the nitrosation of N-propylurea.
Caption: Experimental workflow for the model synthesis of NPU.
Protocol 4: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing NPU due to its thermal instability, which makes Gas Chromatography (GC) unsuitable.[11]
-
Instrumentation : An HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions (based on a method for ENU[11]) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of methanol and water (e.g., 60:40 v/v). The aqueous portion should be slightly acidified (e.g., with 0.1% formic acid) to ensure stability during the run.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or slightly chilled (e.g., 20 °C).
-
Detector Wavelength : Monitor at the absorbance maximum of the N-nitroso chromophore, typically around 230-240 nm.[13]
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation : a. Dilute stock solutions of NPU in the mobile phase to create calibration standards within the expected linear range of the detector. b. Prepare unknown samples by diluting them in the mobile phase to fall within the calibration curve. c. All samples and standards should be kept cold (e.g., in an autosampler set to 4 °C) until injection.
-
Analysis : a. Inject a blank (mobile phase) to establish a baseline. b. Inject calibration standards in order of increasing concentration to generate a standard curve (Peak Area vs. Concentration). c. Inject unknown samples. d. Quantify the NPU concentration in the unknown samples by interpolating their peak areas from the linear regression of the standard curve.
Conclusion
This compound is a compound defined by its high reactivity. This property makes it an invaluable tool for inducing disease models in research but also demands a rigorous and informed approach to its handling, storage, and analysis. Its stability is critically dependent on maintaining cool, dark, dry, and mildly acidic conditions. Any deviation can lead to rapid degradation, compromising experimental results and posing significant safety risks. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can ensure the safe and effective use of this potent chemical agent, leading to more reliable and reproducible scientific outcomes.
References
-
Chemsrc. (n.d.). Urea, N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Urea. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N-ethyl-N-nitroso- (CAS 759-73-9). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]
-
Billedeau, S. M., et al. (1984). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound, Contains 40% Water, ~2% Acetic Acid. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitroso-N-ethyl Urea | CAS 759-73-9. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]
-
Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). N-Nitroso-n-methylurea. Retrieved from [Link]
-
INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Retrieved from [Link]
Sources
- 1. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. This compound, Contains 40% Water, ~2% Acetic Acid [lgcstandards.com]
- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ncmissouri.edu [ncmissouri.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pmda.go.jp [pmda.go.jp]
An In-depth Technical Guide to the Mechanism of DNA Alkylation by N-Nitroso-N-Propyl Urea (NPU)
This guide provides a comprehensive exploration of the molecular mechanisms underpinning DNA alkylation by the potent genotoxic agent, N-nitroso-N-propyl urea (NPU). Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical decomposition of NPU, the formation of reactive intermediates, the subsequent adduction to DNA, and the analytical methodologies for their detection.
Introduction: The Significance of this compound in Genotoxicity
This compound (NPU) belongs to the class of N-nitrosamides, which are direct-acting alkylating agents. Unlike N-nitrosamines that require metabolic activation, N-nitrosamides like NPU spontaneously decompose under physiological conditions to form highly reactive electrophilic species.[1][2] This inherent reactivity makes NPU a powerful tool in experimental carcinogenesis and a subject of significant interest in toxicology and drug development. Understanding the precise mechanism of its interaction with DNA is crucial for elucidating the origins of chemically-induced mutagenesis and for developing strategies to mitigate its harmful effects.
The Chemical Pathway: From NPU Decomposition to DNA Alkylation
The genotoxicity of NPU is contingent upon its chemical decomposition, which generates the ultimate alkylating agent. This process does not require enzymatic activity and proceeds spontaneously in aqueous environments at physiological pH.
Decomposition of NPU and Formation of the Propyl Diazonium Ion
This compound undergoes a base-catalyzed decomposition. Under physiological conditions (pH 7.0 and 37°C), NPU rearranges to form a transient intermediate, which then eliminates isocyanic acid to produce propyldiazohydroxide. This species is unstable and rapidly tautomerizes and loses water to form the highly electrophilic propyl diazonium ion. The propyl diazonium ion, in turn, can decompose to form a propyl carbocation. These reactive species are the primary agents responsible for the alkylation of nucleophilic sites within the DNA molecule.[3][4]
The following diagram illustrates the decomposition pathway of NPU leading to the formation of the reactive propylating species.
Caption: Decomposition of NPU and subsequent DNA alkylation.
Reaction with DNA: Formation of Propyl-DNA Adducts
The highly reactive propyl diazonium ion and propyl carbocation readily attack the electron-rich centers in the DNA bases. Alkylation can occur at several nucleophilic sites, with the most significant being the nitrogen and oxygen atoms of the purine and pyrimidine bases.[1][5] The primary sites of propylation by NPU are the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine.[6][7]
The formation of O6-propylguanine is of particular biological significance. While N7-propylguanine is often the most abundant adduct, it is less mutagenic as it does not directly interfere with Watson-Crick base pairing.[8][9][10] However, the alkyl group at the O6 position of guanine disrupts the hydrogen bonding with cytosine, leading to mispairing with thymine during DNA replication. This results in G:C to A:T transition mutations, which are a hallmark of the mutagenicity of many N-nitroso compounds.[1][11][12]
Profile of NPU-Induced DNA Adducts
The distribution of different propyl adducts on DNA is not uniform and depends on factors such as the accessibility of the nucleophilic sites.[5][13] Studies on the reaction of N-propyl-N-nitrosourea with DNA have identified several key adducts.
| DNA Adduct | Relative Abundance | Biological Significance |
| N7-propylguanine | High | Major adduct, serves as a biomarker of exposure. Less directly mutagenic but can lead to apurinic sites.[9][10] |
| O6-propylguanine | Moderate | Highly premutagenic, leads to G:C to A:T transitions.[1][11] |
| N3-propyladenine | Low to Moderate | Cytotoxic, can block DNA replication.[14][15] |
| O4-propylthymine | Low | Premutagenic, can lead to T:A to C:G transitions.[6][16] |
| Phosphotriesters | Variable | Can affect DNA backbone stability and conformation.[6] |
Relative abundance can vary depending on experimental conditions.
Biological Consequences and Cellular Repair
The formation of propyl-DNA adducts triggers a cascade of cellular responses, including the activation of DNA repair pathways and, if the damage is extensive, the initiation of cell death programs.
Mutagenesis and Carcinogenesis
As previously mentioned, the miscoding potential of O6-propylguanine and O4-propylthymine is a primary driver of the mutagenic effects of NPU.[11][16] If these lesions are not repaired prior to DNA replication, they can become fixed as permanent mutations in the genome. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of carcinogenesis.
DNA Repair Mechanisms
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylation. The primary defense against O6-alkylguanine adducts is a direct reversal repair mechanism mediated by the protein O6-alkylguanine-DNA alkyltransferase (MGMT).[17][18] This "suicide" enzyme transfers the propyl group from the O6 position of guanine to a cysteine residue in its own active site.[19] This action restores the integrity of the guanine base but results in the irreversible inactivation of the MGMT protein.[17]
Other adducts, such as N7-propylguanine and N3-propyladenine, are primarily removed by the base excision repair (BER) pathway.[18] This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.
The interplay between the rate of adduct formation, the efficiency of DNA repair, and the timing of DNA replication ultimately determines the biological outcome of NPU exposure.[16]
Experimental Protocols for the Detection and Quantification of NPU-Induced DNA Adducts
The sensitive and specific detection of DNA adducts is essential for mechanistic studies and risk assessment. Several powerful analytical techniques are employed for this purpose, with ³²P-postlabeling and mass spectrometry-based methods being the most prominent.[20][21][22]
Workflow for Adduct Analysis
The general workflow for analyzing NPU-induced DNA adducts involves several key steps, from sample collection to final quantification.
Caption: General workflow for NPU-DNA adduct analysis.
Detailed Protocol: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides.[23][24][25]
Rationale: This method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting radiolabeled adducts are then separated and quantified.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high-purity DNA from NPU-treated cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is free from RNA and protein contamination.
-
Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): To enhance sensitivity, enrich the adducted nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, leaving the bulkier adducted nucleotides as substrates for labeling.
-
³²P-Labeling: Incubate the enriched adduct digest with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP to radiolabel the 5'-hydroxyl group of the adducted nucleotides.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the separated adducts by autoradiography. Scrape the radioactive spots from the TLC plate and quantify the amount of radioactivity using scintillation counting. Calculate the adduct levels relative to the total amount of DNA analyzed.
Mass Spectrometry-Based Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural confirmation of adducts.[26][27][28]
Rationale: This method involves the enzymatic digestion of DNA to nucleosides, followed by separation using high-performance liquid chromatography (HPLC) and detection by a mass spectrometer. The use of stable isotope-labeled internal standards allows for accurate quantification.[27]
Step-by-Step Methodology:
-
DNA Isolation and Digestion: Isolate and purify DNA as described for the ³²P-postlabeling assay. Digest the DNA to individual nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other interfering substances from the digest, often using solid-phase extraction (SPE).
-
LC Separation: Inject the cleaned-up sample into an HPLC system, typically with a reverse-phase column, to separate the propyl-adducted nucleosides from the normal nucleosides.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Using electrospray ionization (ESI), the nucleosides are ionized. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect the parent ion of the target adduct and its characteristic fragment ion, providing high specificity.
-
Quantification: Quantify the adducts by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards that were spiked into the sample prior to digestion.
Conclusion
The mechanism of DNA alkylation by this compound is a multi-step process initiated by its spontaneous chemical decomposition. The resulting electrophilic species form a spectrum of propyl-DNA adducts, with O6-propylguanine being a key premutagenic lesion. The cellular response to this damage, particularly the efficiency of DNA repair pathways like MGMT, is a critical determinant of the ultimate genetic consequences. Advanced analytical techniques such as ³²P-postlabeling and LC-MS/MS provide the sensitivity and specificity required to detect and quantify these adducts, offering invaluable insights for researchers in toxicology, carcinogenesis, and the development of novel therapeutics.
References
-
³²P-Postlabeling Analysis of DNA Adducts. PubMed. Available at: [Link]
-
The ³²P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]
-
³²P-postlabelling for the sensitive detection of DNA adducts. PubMed. Available at: [Link]
-
³²P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. Available at: [Link]
-
The ³²P-postlabeling assay for DNA adducts. Springer Nature Experiments. Available at: [Link]
-
DNA adducts by N-nitroso compounds. PMC - NIH. Available at: [Link]
-
Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. PubMed. Available at: [Link]
-
Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. PMC - NIH. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]
-
Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. PubMed. Available at: [Link]
-
Decomposition Reactions of (Hydroxyalkyl) Nitrosoureas and Related Compounds: Possible Relationship to Carcinogenicity. PubMed. Available at: [Link]
-
Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. PubMed. Available at: [Link]
-
Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. PubMed. Available at: [Link]
-
Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available at: [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available at: [Link]
-
The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. PMC - NIH. Available at: [Link]
-
Repair of DNA containing O6-alkylguanine. PubMed - NIH. Available at: [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available at: [Link]
-
Alkylation of DNA and carcinogenicity of N-nitroso compounds. PubMed - NIH. Available at: [Link]
-
Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. PubMed. Available at: [Link]
-
Repair of O(6)-alkylguanine by alkyltransferases. PubMed - NIH. Available at: [Link]
-
Methods for the detection of DNA adducts. PubMed. Available at: [Link]
-
Effects on DNA Damage and/or Repair Processes as Biological Mechanisms Linking Psychological Stress to Cancer Risk. PMC - PubMed Central. Available at: [Link]
-
DNA adducts: mass spectrometry methods and future prospects. PubMed. Available at: [Link]
-
Nucleotide pool damage and its biological consequences. PubMed. Available at: [Link]
-
Methods for testing compounds for DNA adduct formation. PubMed. Available at: [Link]
-
Applications of mass spectrometry for quantitation of DNA adducts. PubMed. Available at: [Link]
-
Biologically relevant chemical reactions of N7-alkylguanine residues in DNA. PubMed - NIH. Available at: [Link]
-
DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea. PubMed. Available at: [Link]
-
The formation and biological significance of N7-guanine adducts. PubMed - NIH. Available at: [Link]
-
Molecular basis of DNA repair inhibition by O6-benzylguanine,... ResearchGate. Available at: [Link]
-
The Formation and Biological Significance of N7-Guanine Adducts. PMC - NIH. Available at: [Link]
-
Methods for the Detection of DNA Adducts. Springer Nature Experiments. Available at: [Link]
-
Probing Platinum–Adenine-N3 Adduct Formation with DNA Minor-Groove Binding Agents. ACS Publications. Available at: [Link]
-
Biophysical insights into nanomaterial-induced DNA damage: mechanisms, challenges, and future directions. AIMS Press. Available at: [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed. Available at: [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]
-
Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. SpringerLink. Available at: [Link]
-
Methods for the Detection of DNA Adducts. ResearchGate. Available at: [Link]
-
DNA Damage-Induced RNAPII Degradation and Its Consequences in Gene Expression. MDPI. Available at: [Link]
-
Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. NIH. Available at: [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. Available at: [Link]
-
DNA Damage, Cell Death, and Alteration of Cell Proliferation Insights Caused by Copper Oxide Nanoparticles Using a Plant-Based Model. MDPI. Available at: [Link]
-
Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. Available at: [Link]
-
Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. PubMed. Available at: [Link]
-
Effect of the (+)-CC-1065-(N3-adenine)DNA Adduct on in Vitro DNA Synthesis Mediated by Escherichia Coli DNA Polymerase. PubMed. Available at: [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PMC. Available at: [Link]
Sources
- 1. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 4. Decomposition reactions of (hydroxyalkyl) nitrosoureas and related compounds: possible relationship to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke | MDPI [mdpi.com]
- 16. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 25. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 26. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Carcinogenic Mechanism of N-Nitroso-N-Propyl Urea (NPU)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitroso-N-propyl urea (NPU) is a potent, direct-acting alkylating agent widely utilized in experimental carcinogenesis as a model compound to induce tumors in various tissues.[1][2] Unlike many N-nitrosamines, its carcinogenic activity does not require metabolic activation by cytochrome P450 enzymes.[1][3] This guide delineates the complete carcinogenic mechanism of NPU, commencing with its spontaneous chemical decomposition to form a highly reactive electrophile. We will explore the subsequent covalent modification of DNA, the formation of specific pro-mutagenic adducts, the cellular DNA repair responses, and the ultimate downstream consequences of unrepaired damage, including the induction of oncogenic mutations and the activation of cellular signaling pathways that drive tumorigenesis. This document provides field-proven experimental protocols and visual diagrams to facilitate a comprehensive understanding of NPU's mode of action for researchers in toxicology and oncology.
The Initiating Event: Spontaneous Generation of the Propylating Agent
The carcinogenic cascade of this compound begins with its chemical instability in aqueous environments at physiological pH.[4] As a member of the nitrosourea class of compounds, NPU undergoes spontaneous, non-enzymatic decomposition to generate a highly reactive electrophilic intermediate.[1][3] This process involves hydrolysis and rearrangement, culminating in the formation of a propyldiazonium ion (CH₃CH₂CH₂N₂⁺). This cation is the ultimate carcinogenic species responsible for alkylating cellular macromolecules.[5] This direct-acting nature distinguishes NPU from N-nitrosamines, which require enzymatic α-hydroxylation to become carcinogenic.[6][7]
Figure 1: Spontaneous decomposition pathway of NPU to its ultimate carcinogenic form.
The Genotoxic Insult: Formation of Pro-Mutagenic DNA Adducts
The highly electrophilic propyldiazonium ion readily attacks nucleophilic centers within the DNA molecule, forming covalent DNA adducts.[1][8] This alkylation can occur at multiple sites on the DNA bases and the phosphate backbone. While several adducts are formed, their significance in carcinogenesis varies dramatically.
The primary sites of propylation on DNA bases include:
-
N7-propylguanine (N7-pG): Typically the most abundant adduct, but it is relatively benign and efficiently removed by DNA repair systems.[6][9]
-
N3-propyladenine (N3-pA): A cytotoxic lesion that can block DNA replication if not repaired.[9][10]
-
O⁶-propylguanine (O⁶-pG): A critical, highly pro-mutagenic lesion. Despite being formed in smaller quantities than N7-pG, its persistence is strongly correlated with the initiation of cancer.[11] During DNA replication, O⁶-pG frequently mispairs with thymine instead of cytosine, leading to G:C → A:T transition mutations in subsequent rounds of replication.[12]
-
O⁴-propylthymine (O⁴-pT): Another miscoding lesion that can contribute to mutagenesis, though often formed at lower levels than O⁶-pG.[8]
The formation of both n-propyl and isopropyl DNA adducts has been observed from propylnitrosourea, indicating that the propyldiazonium ion can potentially rearrange to a more stable secondary carbocation before reacting with DNA.[5]
Figure 2: Propylation of guanine by the NPU-derived propyldiazonium ion.
Cellular Countermeasures: DNA Repair Pathways
To maintain genomic integrity, cells have evolved sophisticated DNA repair mechanisms to remove NPU-induced adducts. The efficiency and fidelity of these pathways are critical determinants of whether a cell undergoes apoptosis, senescence, or survives with potentially oncogenic mutations.
-
Direct Damage Reversal by O⁶-Alkylguanine-DNA Alkyltransferase (MGMT): The most critical defense against the mutagenic effects of O⁶-pG is the MGMT protein.[6][9] MGMT directly transfers the propyl group from the O⁶ position of guanine to a cysteine residue in its own active site.[10] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein, which is then targeted for degradation.[9] The constitutive level and inducibility of MGMT activity vary significantly between tissues, which can partly explain the organ-specific carcinogenicity of alkylating agents.[10][11]
-
Base Excision Repair (BER): The BER pathway is responsible for removing the more abundant N7-pG and N3-pA lesions.[3][6] The process is initiated by an N-alkylpurine-DNA glycosylase (AAG) that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[9] This AP site is then further processed by other BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.
-
AlkB Homologs (ALKBH): This family of dioxygenases can repair certain N-alkylation adducts, such as N1-propyladenine and N3-propylcytosine, via oxidative dealkylation.[6][9]
Figure 3: Key DNA repair pathways for NPU-induced alkylation damage.
The Path to Malignancy: From Unrepaired Adducts to Cancer
When DNA damage overwhelms or evades the cellular repair machinery, the persistence of pro-mutagenic adducts like O⁶-propylguanine drives the cell towards malignant transformation through several mechanisms:
-
Mutagenesis: As described, the failure to repair O⁶-pG before DNA replication leads to a high frequency of G:C to A:T transition mutations.[13] If these mutations occur in critical genes, such as activating an oncogene (e.g., Ras) or inactivating a tumor suppressor gene (e.g., TP53), they can provide a cell with a selective growth advantage, initiating the clonal expansion of a preneoplastic cell population.
-
Activation of DNA Damage Response (DDR): High levels of DNA adducts and the subsequent generation of single and double-strand breaks during replication or repair can trigger the DDR pathway.[14][15] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[14] This can lead to cell cycle arrest, providing more time for repair, or trigger apoptosis to eliminate heavily damaged cells.[15] However, chronic activation or defects in this pathway can contribute to genomic instability.
-
Induction of Pro-Survival Signaling: N-nitrosoureas have been shown to upregulate the activity of the NF-κB transcription factor.[16] NF-κB is a central regulator of inflammation and cell survival, and its activation can protect initiated cells from apoptosis, thereby promoting tumor progression.[17] This activation may occur through a protein kinase C (PKC)-dependent pathway.[16]
Quantitative Data Summary
The carcinogenic potency of N-nitroso compounds is closely linked to the type and persistence of the DNA adducts they form. While specific quantitative data for NPU is distributed across various studies, a general summary based on related alkylating agents highlights the critical role of O-alkylation adducts.
Table 1: Summary of Major DNA Adducts Formed by N-Propyl-N-Nitrosourea and Their Biological Significance
| DNA Adduct | Relative Abundance | Primary Repair Pathway | Biological Consequence | Key References |
| N⁷-propylguanine (N7-pG) | High | Base Excision Repair (BER) | Generally non-mutagenic, but can lead to depurination and AP sites. | [9][10] |
| O⁶-propylguanine (O⁶-pG) | Low to Moderate | MGMT (Direct Reversal) | Highly pro-mutagenic; causes G:C → A:T transitions. Strong initiator of carcinogenesis. | [9][11][18] |
| N³-propyladenine (N3-pA) | Low | BER, ALKBH | Cytotoxic; blocks DNA replication. | [6][9][10] |
| O⁴-propylthymine (O⁴-pT) | Low | Nucleotide Excision Repair (NER), MGMT | Pro-mutagenic; can cause T:A → C:G transitions. | [8][9] |
| Phosphotriesters | Moderate | Unknown/MGMT | May affect DNA stability and transcription; biological role is less clear. | [8] |
Key Experimental Protocols
Investigating the carcinogenic mechanism of NPU requires a multi-faceted approach combining analytical chemistry, molecular biology, and cell-based assays.
Protocol 6.1: In Vitro DNA Adduct Analysis by LC-MS/MS
This protocol describes the gold-standard method for identifying and quantifying specific NPU-induced DNA adducts from treated cells or tissues.[19]
Rationale: Tandem mass spectrometry provides the high sensitivity and specificity required to detect low-abundance DNA adducts within a complex biological matrix.[19][20]
Methodology:
-
Cell/Tissue Exposure: Treat cultured cells (e.g., TK6, HepaRG) or tissue homogenates from NPU-exposed animals with varying concentrations of NPU for a defined period (e.g., 2-24 hours).
-
DNA Isolation: Isolate genomic DNA using a high-purity phenol-chloroform extraction or a commercial DNA isolation kit suitable for mass spectrometry applications. Ensure RNA is removed with RNase treatment.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This preserves the adduct structure.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering matrix components and to enrich for the adducted nucleosides.
-
LC-MS/MS Analysis:
-
Inject the processed sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the deoxynucleosides on a reverse-phase C18 column.
-
Perform detection using electrospray ionization (ESI) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for normal deoxynucleosides and the expected propyl-adducts (e.g., O⁶-propyl-2'-deoxyguanosine).
-
-
Quantification: Generate a standard curve using synthesized propyl-adduct standards to accurately quantify the number of adducts per 10⁶ or 10⁷ normal nucleosides.
Figure 4: Experimental workflow for DNA adduct analysis by LC-MS/MS.
Protocol 6.2: Assessment of DNA Damage Response (DDR) Activation by Western Blotting
Rationale: This protocol determines if NPU exposure activates the key signaling kinases of the DDR pathway, providing insight into the cellular response to the induced DNA damage.[14][15]
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa, HaCaT) and treat with NPU (e.g., 5-10 mM) for various time points (e.g., 0, 30 min, 1h, 2h, 4h). Include a positive control (e.g., UV radiation or etoposide).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated (activated) forms of DDR proteins (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Re-probe the membrane with antibodies for total protein levels (e.g., total ATM, Chk1) and a loading control (e.g., β-actin or GAPDH) to confirm that observed changes are due to phosphorylation, not changes in total protein expression.
Conclusion and Future Directions
The carcinogenic mechanism of this compound is a well-defined, multi-stage process initiated by the spontaneous formation of a reactive propylating agent. This electrophile indiscriminately alkylates DNA, with the resulting O⁶-propylguanine adduct being a primary driver of the G:C to A:T transition mutations that can activate oncogenes and initiate cancer. The cellular response, dictated by the efficiency of DNA repair pathways like MGMT and BER, and the activation of the DNA damage response, determines the ultimate fate of the cell.
Future research should focus on elucidating the tissue-specific differences in NPU metabolism and repair that dictate organotropism, exploring the role of the tumor microenvironment and inflammatory responses in promoting the progression of NPU-initiated cells, and identifying potential chemopreventive agents that can enhance DNA repair or selectively induce apoptosis in damaged cells. A deeper understanding of these mechanisms will continue to inform our assessment of the risks posed by environmental alkylating agents and aid in the development of novel therapeutic strategies.
References
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]
-
Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2010). Repair of DNA damage induced by NOC. ResearchGate. [Link]
-
Setlow, R. B., Cao, E. H., & Delihas, N. C. (1984). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 561-570. [Link]
-
Bodakuntla, S., Anandi, V. L., Sural, S., Trivedi, P., & Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer, 14, 287. [Link]
-
Lahiri, M., et al. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. PubMed. [Link]
-
Grubbs, C. J., Peckham, J. C., & Cato, K. D. (1983). N-nitroso-N-methylurea-induced mammary carcinogenesis: effect of pregnancy on preneoplastic cells. Journal of the National Cancer Institute, 70(3), 517-520. [Link]
-
Langie, S. A., Koppen, G., & van Schooten, F. J. (2011). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. ResearchGate. [Link]
-
Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4388. [Link]
-
Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 112(2), 91-95. [Link]
-
Richardson, K. K., Richardson, F. C., Crosby, R. M., Swenberg, J. A., & Skopek, T. R. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]
-
ATSDR. (1989). Toxicological profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry. [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 469, 105410. [Link]
-
Hecht, S. S., & Isaac, I. K. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
Ponting, D. J., & Long, A. (2021). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Stumpf, R., Margison, G. P., Montesano, R., & Pegg, A. E. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Research, 43(2), 829-833. [Link]
-
Stumpf, R., et al. (1983). Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. SciSpace. [Link]
-
Guzman, R. C., Yang, J., Miyamoto, S., & Nandi, S. (1993). In vitro carcinogenesis of mammary epithelial cells by N-nitroso-N-methylurea using a collagen gel matrix culture. In Vitro Cellular & Developmental Biology. Animal, 29A(10), 789-794. [Link]
-
Odashima, S. (1980). Overview: N-nitroso compounds as carcinogens for experimental animals and man. Oncology, 37(4), 282-286. [Link]
-
Chemsrc. (2025). Urea,N-nitroso-N-propyl-. Chemsrc.com. [Link]
-
Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. [Link]
-
Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]
-
Pracheta, J., & Sharma, V. (2021). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]
-
Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439. [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503737. [Link]
-
Al-Musa, A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(15), 5871. [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. NTP. [Link]
-
Peltonen, K., & Vähäkangas, K. (2010). Analytical methods in DNA and protein adduct analysis. Archives of Toxicology, 84(10), 759-768. [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute. [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Wikipedia. [Link]
-
Odashima, S. (1980). Overview: N-nitroso compounds as carcinogens for experimental animals and man. Europe PMC. [Link]
-
ResearchGate. (2025). CENPU promotes tumorigenesis and stem cell properties in triple-negative breast cancer by suppressing lysosomal furin degradation. ResearchGate. [Link]
-
NIOSH. (1994). Nitrosamines: Method 2522. CDC. [Link]
-
Wang, Y., et al. (2025). CENPU promotes tumorigenesis and stem cell properties in triple-negative breast cancer by suppressing lysosomal furin degradation. International Journal of Molecular Medicine, 55(1), 1. [Link]
-
Leung, K. H., & Archer, M. C. (1981). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis, 2(8), 753-757. [Link]
-
Tichelaar, J. W., et al. (2007). Epithelial NF-κB activation promotes urethane-induced lung carcinogenesis. The Journal of Clinical Investigation, 117(3), 696-705. [Link]
-
Hecht, S. S., & Isaac, I. K. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
-
Kim, S. G., et al. (2002). N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes. ResearchGate. [Link]
-
Di, M. E., Kahkonen, B., Liu, C. H., & Di, Y. P. (2021). Lung carcinomas induced by NNK and LPS. Methods in Cell Biology, 163, 175-185. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. NJ.gov. [Link]
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview: N-nitroso compounds as carcinogens for experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Epithelial NF-κB activation promotes urethane-induced lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Toxicological Profile of N-Nitroso-N-propyl urea (NPU)
For: Researchers, scientists, and drug development professionals
Abstract
N-Nitroso-N-propyl urea (NPU) is a member of the N-nitroso compound family, a class of chemicals known for their carcinogenic potential. Understanding the toxicological profile of NPU at the cellular and molecular level is critical for risk assessment and the development of potential therapeutics. This guide provides a comprehensive overview of the in vitro toxicological properties of NPU, detailing its mechanisms of action, genotoxicity, and cytotoxicity. It synthesizes current scientific understanding and presents detailed protocols for key experimental assays, offering a foundational resource for professionals in toxicology and drug development.
Introduction: The Significance of this compound (NPU)
N-nitroso compounds are potent alkylating agents that have been extensively studied for their carcinogenic effects in animal models.[1] These compounds can be formed endogenously or found in various environmental sources. This compound (NPU) is a representative of the nitrosourea subclass. Unlike nitrosamines, which require metabolic activation to exert their effects, nitrosoureas like NPU can decompose spontaneously under physiological conditions to form highly reactive electrophiles.[1] This inherent reactivity makes NPU a direct-acting mutagen and carcinogen, capable of inducing cellular damage without the need for enzymatic processing. The study of its in vitro toxicology is paramount for elucidating the fundamental mechanisms of N-nitroso compound-induced carcinogenesis and for developing screening strategies for related compounds.
Molecular Mechanism of Action: DNA Alkylation
The primary mechanism of NPU's toxicity is its ability to alkylate cellular macromolecules, most significantly DNA. This process is initiated by the spontaneous decomposition of the NPU molecule.
Spontaneous Decomposition and Formation of Electrophiles
Under physiological conditions (aqueous environment, pH 7.4), NPU undergoes spontaneous, non-enzymatic decomposition. This chemical breakdown generates a highly reactive propyl-diazonium ion. This electrophilic intermediate is the ultimate carcinogenic species responsible for transferring a propyl group to nucleophilic sites on DNA bases.
Formation of DNA Adducts
The propyl-diazonium ion readily reacts with various nucleophilic centers in DNA, forming covalent adducts.[2] Key adduction sites include:
-
Oxygen atoms: O⁶-propylguanine, O⁴-propylthymine, and O²-propylcytosine.
-
Nitrogen atoms: N⁷-propylguanine and N³-propyladenine.
The formation of O⁶-propylguanine is considered a critical pre-mutagenic lesion. During DNA replication, this adducted base can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[2][3] If not repaired, these mutations can become permanently fixed in the genome, potentially leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes.
The overall mechanism can be visualized as follows:
Caption: Mechanism of NPU-induced DNA damage.
Genotoxicity Profile
The ability of NPU to form DNA adducts translates to significant genotoxic effects, which can be detected using a battery of in vitro assays.
Mutagenicity in Bacterial Reverse Mutation Assays (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. N-nitroso compounds, including the related compound N-nitrosodi-n-propylamine, are known to be mutagenic in Salmonella typhimurium strains, particularly those that detect base-pair substitutions like TA100 and TA1535.[4][5][6] This is consistent with the G:C to A:T transition mutations caused by O⁶-alkylguanine adducts.
-
Experimental Consideration: While NPU is a direct-acting mutagen, some N-nitroso compounds require metabolic activation to become mutagenic.[1][7] Therefore, Ames tests are typically conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). For many nitrosamines, hamster liver S9 has been shown to be more effective than rat liver S9 in bio-transforming them into reactive mutagens.[4][5]
Clastogenicity and Aneugenicity in Mammalian Cells
In addition to point mutations, NPU can induce larger-scale chromosomal damage (clastogenicity) and changes in chromosome number (aneugenicity).
The in vitro micronucleus (MNvit) assay is a robust method for detecting both clastogenic and aneugenic events.[8] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division. Studies on related nitrosamines and nitrosoureas have demonstrated their ability to induce micronuclei in various mammalian cell lines, such as human lymphoblastoid TK6 cells.[4][5][9][10]
-
Causality in Protocol Design: The use of cytochalasin B in the cytokinesis-block version of the assay is a critical step.[8] It prevents cytokinesis, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed at least one round of mitosis, a prerequisite for the formation of micronuclei from acentric fragments or lagging chromosomes.[8][11]
This assay provides a direct visualization of structural chromosome damage, such as breaks, deletions, and rearrangements, in metaphase cells. The DNA-damaging properties of NPU make it a potent inducer of such aberrations.
Cytotoxicity Profile
High concentrations of NPU can lead to extensive DNA damage that overwhelms cellular repair mechanisms, triggering cell death pathways and resulting in cytotoxicity.
Inhibition of Cell Proliferation and Viability
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%. The IC50 of NPU varies depending on the cell line's origin, metabolic capacity, and DNA repair efficiency. For example, related nitrosourea compounds have shown potent cytotoxic activity against various cancer cell lines, with IC50 values often in the micromolar range.[12][13][14]
Table 1: Representative Cytotoxicity of Related Nitrosourea Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| BPNU (analogue) | Leukemia | Comparable to BCNU | [12] |
| JW-1-283 (p53 activator) | A375 (Melanoma) | 2.2 | [15] |
| MC3 (Gold(I) NHC) | HCT116 WT (Colon) | Varies (p53-dependent) | [16] |
Induction of Apoptosis and the Role of p53
The DNA damage inflicted by NPU activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53.[17][18] Upon sensing extensive, irreparable DNA damage, p53 can be stabilized and activated through phosphorylation (e.g., at Ser15).[15] Activated p53 then transcriptionally upregulates pro-apoptotic genes like Bax and Puma, leading to the initiation of the intrinsic apoptotic cascade.[18]
The status of the p53 pathway in a given cell line is a critical determinant of its sensitivity to NPU.
-
p53 Wild-Type Cells: Tend to be more sensitive, readily undergoing p53-mediated apoptosis.[16]
-
p53 Mutant/Null Cells: May exhibit resistance, as they lack this crucial checkpoint and apoptotic trigger.
Caption: Workflow for the In Vitro Micronucleus Assay.
Conclusion
The in vitro toxicological profile of this compound is characterized by its potent, direct-acting genotoxicity. Its capacity for spontaneous decomposition to form a DNA-alkylating electrophile is the cornerstone of its mechanism of action, leading to pre-mutagenic lesions, gene mutations, and chromosomal damage. The resulting cellular stress can trigger p53-dependent apoptotic pathways, culminating in cytotoxicity. The experimental frameworks presented in this guide provide robust methodologies for quantifying these effects, serving as essential tools for the hazard identification and risk assessment of NPU and related N-nitroso compounds in research and drug development settings.
References
-
Gallant, G., Salvador, R., & Dulude, H. (1994). Synthesis and preliminary in vitro cytotoxicity evaluation of 1,3-bis-(2-propynyl)-1-nitrosourea (BPNU) and derivatives. Anticancer Research, 14(6B), 2695-9. Available from: [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. Available from: [Link]
-
Health and Environmental Sciences Institute. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Available from: [Link]
-
van der Pijl, A., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Available from: [Link]
-
Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1162383. Available from: [Link]
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate. Available from: [Link]
-
Kirsch-Volders, M., et al. (2003). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 540(2), 155-173. Available from: [Link]
-
Burgum, M. J., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis, 35(4), 347-357. Available from: [Link]
-
Bryce, S. M., et al. (2010). Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships. Environmental and Molecular Mutagenesis, 51(5), 419-431. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Available from: [Link]
-
Hecht, S. S. (2011). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. Chemical Research in Toxicology, 24(7), 967-978. Available from: [Link]
-
Chen, Y., et al. (2022). Determination of potential thresholds for N-ethyl-N-nitrosourea and ethyl methanesulfonate based on a multi-endpoint genotoxicity assessment platform in rats. Environmental Sciences Europe, 34(1), 1-13. Available from: [Link]
-
ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro. In Toxicological Profile for N-Nitrosodi-n-Propylamine. Available from: [Link]
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-50. Available from: [Link]
-
Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. Available from: [Link]
-
Wiessler, M., et al. (1986). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. Carcinogenesis, 7(4), 549-553. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11579. Available from: [Link]
-
Balbo, S., & Turesky, R. J. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Chromatography B, 978, 67-80. Available from: [Link]
-
Ferreira, A. M., et al. (1999). N-(2-chloroethyl)-N-nitrosourea tethered to lexitropsin induces minor groove lesions at the p53 cDNA that are more cytotoxic than mutagenic. Cancer Research, 59(3), 689-95. Available from: [Link]
-
Furihata, C., et al. (1987). DNA Damaging and Cell Proliferative Activity of 1-methyl-1-nitrosourea in Rat Glandular Stomach Mucosa. Japanese Journal of Cancer Research, 78(10), 1056-60. Available from: [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. Available from: [Link]
-
Gola, K., et al. (2023). Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair. International Journal of Molecular Sciences, 24(22), 16167. Available from: [Link]
-
Wang, J., et al. (2022). JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway. Cell Death & Disease, 13(3), 263. Available from: [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. PubMed. Available from: [Link]
-
Professor Dave Explains. (2016, September 12). Mechanisms of DNA Damage and Repair [Video]. YouTube. Available from: [Link]
-
Chen, L., et al. (2022). p53 positively regulates the proliferation of hepatic progenitor cells promoted by laminin-521. Cell Death & Disease, 13(8), 748. Available from: [Link]
-
Al-Osta, A., et al. (2020). p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(4), 1269. Available from: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of 41J in tumor and drug-resistant cell lines. Available from: [Link]
-
de Oliveira, C. F., et al. (2007). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in Vitro, 21(8), 1563-73. Available from: [Link]
-
Wawryk-Gawda, E., et al. (2014). p53 protein in proliferation, repair and apoptosis of cells. Postepy Higieny I Medycyny Doswiadczalnej, 68, 1118-25. Available from: [Link]
-
Wójcik, M., et al. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 25(12), 6537. Available from: [Link]
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Table 2-2, Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. hesiglobal.org [hesiglobal.org]
- 10. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and preliminary in vitro cytotoxicity evaluation of 1,3-bis-(2-propynyl)-1-nitrosourea (BPNU) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 positively regulates the proliferation of hepatic progenitor cells promoted by laminin-521 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P53 protein in proliferation, repair and apoptosis of cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of N-Nitroso-N-propyl urea
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Implicit Hazards
N-Nitroso-N-propyl urea (NPU), a potent alkylating agent, is a valuable tool in experimental carcinogenesis and mutagenesis research. Its utility, however, is intrinsically linked to its hazardous nature. As with many N-nitroso compounds, NPU is a suspected carcinogen, mutagen, and teratogen, demanding a rigorous and informed approach to its handling and disposal. This guide, compiled for the discerning researcher, moves beyond a simple checklist of precautions to provide a deeper understanding of the "why" behind each safety recommendation, fostering a culture of intrinsic safety in the laboratory.
Section 1: The Chemical and Toxicological Profile of this compound
This compound, with the CAS number 816-57-9, is a chemical compound used in biochemical research.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 816-57-9 | [1] |
| Molecular Formula | C4H9N3O2 | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | Pale yellow crystals or light yellow moist powder (inferred from N-Nitroso-N-methylurea) | [2] |
| Oral LD50 (Rat) | 480 mg/kg | [1] |
The primary hazard of this compound and other N-nitroso compounds lies in their ability to act as alkylating agents. This class of compounds can transfer an alkyl group to nucleophilic sites in biological macromolecules, including DNA. This alkylation can lead to DNA damage, resulting in mutations and potentially initiating carcinogenesis.[2][3]
Furthermore, N-nitroso compounds are often mutagenic and teratogenic.[3][4][7] Exposure during pregnancy has been linked to developmental defects in animal studies.[4][6]
Section 2: Laboratory Handling Protocols: A Proactive Approach to Safety
The handling of this compound necessitates a multi-layered safety strategy, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[8] This primary engineering control is non-negotiable and serves to protect the researcher from inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound:
-
Gloves: Double gloving with nitrile gloves is required. Ensure the gloves are of a suitable thickness and are regularly inspected for any signs of degradation or perforation.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and should be buttoned completely.
-
Respiratory Protection: In situations where the fume hood may not be sufficient to control exposure, or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Emergency Procedures: Preparedness and Response
Accidents can happen, and a well-defined emergency plan is crucial to mitigate the consequences of a spill or exposure.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled waste container.
-
Decontaminate the spill area with a 5% acetic acid solution, followed by a soap and water wash. [4][9]
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [8]Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [9]
Sources
- 1. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 2. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. scispace.com [scispace.com]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Labyrinth: A Senior Application Scientist's In-depth Technical Guide to the Proper Disposal of N-Nitroso-N-Propyl Urea
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitroso-N-propyl urea (NPU), a potent carcinogenic and mutagenic compound, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the proper management of NPU waste streams. Moving beyond a simple checklist, we delve into the chemical rationale behind the recommended procedures, empowering researchers to make informed decisions. This document outlines the inherent hazards of NPU, details robust chemical degradation methodologies, provides clear step-by-step disposal instructions, and offers guidance on spill management, all while adhering to the highest standards of scientific integrity and regulatory compliance.
The Inherent Risks of this compound: A Chemical Perspective
This compound (CAS No. 816-57-9) belongs to the N-nitrosourea class of compounds, which are widely recognized for their alkylating properties. This reactivity is the very source of their utility in cancer research as inducers of carcinogenesis in animal models, but it is also what makes them hazardous. The nitroso group (N=O) is the key functional moiety responsible for the compound's instability and biological activity.
Molecular Formula: C₄H₉N₃O₂ Molecular Weight: 131.13 g/mol [1]
N-nitrosoureas are known to be unstable under certain conditions, particularly at high pH and in the presence of light and moisture.[2][3] Alkaline hydrolysis of N-nitrosoureas can lead to the formation of diazoalkanes, which are not only carcinogenic and toxic but also potentially explosive.[2] This chemical instability underscores the critical need for carefully controlled disposal methods that neutralize the compound's hazardous properties.
The International Agency for Research on Cancer (IARC) has classified many N-nitroso compounds as probable human carcinogens.[4] The US Environmental Protection Agency (EPA) also designates N-nitroso compounds as a class of concern. While specific occupational exposure limits for this compound have not been established, the principle of ALARA (As Low As Reasonably Achievable) must be strictly enforced.
Regulatory Framework: Navigating EPA Hazardous Waste Regulations
Proper disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), administered by the EPA. While this compound is not explicitly listed by name as a "P" or "U" listed hazardous waste, it would likely be classified as a characteristic hazardous waste due to its toxicity. Furthermore, many N-nitroso compounds are listed, for example, N-methyl-N'-nitro-N-nitrosoguanidine is listed as U127.[5][6]
Therefore, any discarded, unused this compound, as well as any materials heavily contaminated with it, should be managed as a hazardous waste.[7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and labeling, as local regulations may also apply.
Chemical Degradation: The Cornerstone of Safe Disposal
Direct disposal of untreated this compound is not an acceptable practice. The primary goal of a proper disposal protocol is the chemical degradation of the N-nitroso moiety, thereby rendering the compound non-carcinogenic. Several methods have been investigated for the destruction of N-nitrosamides.
Recommended Method: Aluminum/Nickel Alloy Reduction
A highly effective and validated method for the destruction of N-nitrosoureas involves treatment with an aluminum:nickel alloy powder in an increasingly basic medium.[8] This procedure has been shown to achieve at least 99.98% destruction of the tested nitrosamides, with the significant advantage of not producing hazardous diazoalkanes in substantial yields.[8]
The underlying principle of this method is the chemical reduction of the nitroso group. The aluminum and nickel act as reducing agents in the alkaline solution to break the N-N bond of the nitroso group.
Experimental Protocol: Chemical Degradation of this compound Waste
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Aluminum:nickel alloy powder (50:50)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Water
-
Appropriate reaction vessel (e.g., a heavy-walled flask)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Work in a certified chemical fume hood.
-
For every 1 gram of this compound waste, add approximately 10 mL of water to the reaction vessel. If the waste is in an organic solvent, it should be evaporated in a fume hood before adding water.
-
Add a magnetic stir bar and begin stirring the aqueous suspension of the waste.
-
Carefully add approximately 1.5 grams of aluminum:nickel alloy powder for every 1 gram of NPU waste.
-
Slowly, and with continued stirring, add 2 M sodium hydroxide solution dropwise to the mixture. The addition should be gradual to control any exothermic reaction. Continue adding the NaOH solution until the pH of the mixture is strongly basic (pH > 12).
-
Allow the reaction to stir at room temperature for at least 24 hours to ensure complete degradation.
-
After 24 hours, the reaction should be complete. The resulting mixture can then be neutralized with a suitable acid (e.g., hydrochloric acid) and disposed of as a non-hazardous aqueous waste, in accordance with institutional guidelines.
Validation: For research applications requiring verification of destruction, the reaction mixture can be analyzed by a suitable chromatographic method (e.g., HPLC) to confirm the absence of the parent this compound compound.[8]
Alternative Considerations (with Caveats)
Other methods for the degradation of N-nitrosamides have been explored, but they often come with significant disadvantages:
-
Alkaline Hydrolysis: While effective at degrading the parent compound, this method can generate carcinogenic and potentially explosive diazoalkanes.[2]
-
Acidic Treatment: The use of strong acids, such as hydrobromic acid in acetic acid, can also degrade nitrosamines. However, the completeness of this reaction can be variable, and it may not be suitable for all waste matrices.
Given the safety profile, the aluminum/nickel alloy reduction method is the most robust and recommended approach.
Spill Management and Decontamination
In the event of a spill of this compound, immediate and appropriate action is crucial to prevent exposure and contamination.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Two pairs of nitrile gloves
-
Chemical splash goggles
-
A lab coat or disposable gown
-
In the case of a large spill or aerosol generation, a respirator may be necessary.
Spill Cleanup Procedure:
-
Evacuate and restrict access to the affected area.
-
For solid spills:
-
Do NOT dry sweep.
-
Gently cover the spill with an absorbent material dampened with a 5% acetic acid solution to prevent the generation of dust.[2][3][9]
-
Carefully collect the absorbed material using a scoop or other non-sparking tool and place it into a clearly labeled, sealed container for hazardous waste disposal.[3][9]
-
-
For liquid spills (solutions of NPU):
-
Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.
-
-
Decontaminate the spill area:
-
Dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly after completing the cleanup.
Summary of Disposal Guidelines
| Waste Type | Recommended Disposal Procedure |
| Pure this compound | Chemical degradation using the aluminum/nickel alloy method followed by disposal as neutralized aqueous waste. |
| Contaminated Labware (glassware, etc.) | Decontaminate by rinsing with a 5% acetic acid solution, followed by a thorough wash with soap and water. If heavily contaminated, consider chemical degradation of the rinsate. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a sealed, labeled hazardous waste container for incineration. |
| Aqueous Solutions of NPU | Treat with the aluminum/nickel alloy degradation procedure. |
| Organic Solvent Solutions of NPU | Evaporate the solvent in a chemical fume hood and then proceed with the chemical degradation of the solid residue. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety. By understanding the chemical principles behind its hazards and the validated methods for its degradation, researchers can confidently and safely handle and dispose of this compound. Adherence to the guidelines presented in this document, in conjunction with institution-specific EHS protocols, will ensure a safe working environment and protect our ecosystem from the detrimental effects of this potent carcinogen.
References
-
Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
ChemBK. (n.d.). N-Nitroso-N-Methylurea. Retrieved from [Link]
-
Chem Service, Inc. (2019). Safety Data Sheet: N-Nitroso-N-methylbenzylamine. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. Retrieved from [Link]
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526.
-
National Center for Biotechnology Information. (n.d.). Nitrosourea. PubChem. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Delaware Health and Social Services. (n.d.). Frequently Asked Questions: N-nitroso compounds. Retrieved from [Link]
-
Lion Technology. (2020). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. epa.gov [epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 8. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Nitroso-N-propyl urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-N-propyl urea (NPU) is a nitroso-urea compound of significant interest in biochemical research and toxicology. Understanding its solubility in various solvents is paramount for designing robust experimental protocols, ensuring accurate dosing in preclinical studies, and developing potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of NPU solubility. While direct quantitative solubility data for NPU is not extensively published, this guide synthesizes information from analogous compounds, outlines gold-standard experimental protocols for solubility determination, and offers insights into the underlying chemical principles governing its behavior in different solvent systems.
Introduction: The Critical Role of Solubility in this compound Research
This compound (C₄H₉N₃O₂) is an aliphatic N-nitroso compound with a molecular weight of 131.13 g/mol [1][2]. Like other N-nitrosoureas, its biological activity is intrinsically linked to its ability to be delivered and interact with cellular components, a process fundamentally governed by its solubility. For researchers in drug development and toxicology, a thorough understanding of NPU's solubility is a cornerstone for:
-
In Vitro Assay Development: Ensuring the compound is fully dissolved in culture media is crucial for obtaining accurate and reproducible results in cell-based assays.
-
Formulation and Drug Delivery: Developing suitable formulations for in vivo studies requires knowledge of its solubility in various pharmaceutically acceptable excipients.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The solubility of a compound directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicological Assessments: Accurate solubility data is essential for preparing precise concentrations in toxicology studies to determine dose-response relationships.
Predicting the Solubility of this compound: An Analog-Based Approach
Direct, publicly available quantitative solubility data for this compound is scarce. However, by examining the solubility of structurally similar compounds, we can infer its likely behavior. The solubility of organic compounds is influenced by factors such as polarity, hydrogen bonding capacity, and molecular size.
Table 1: Solubility of this compound and Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature | Reference |
| This compound | - | Data not available | - | - |
| N-Nitroso-N-ethylurea | Water | 10 - 50 mg/mL | 21°C (70°F) | [3] |
| N-Nitroso-N-ethylurea | DMSO | 100 mg/mL | Not Specified | [4] |
| N-Nitroso-N-methylurea | Water | < 1 mg/mL | 18°C (64°F) | [5][6] |
| N-Nitroso-N-methylurea | DMSO | 21 mg/mL | Not Specified | [7] |
| N-Nitroso-N-methylurea | DMSO | 125 mg/mL (with sonication) | Not Specified | [8] |
| N-Nitroso-N-methylurea | 10% DMSO in Saline | ≥ 2.08 mg/mL | Not Specified | [8] |
| N-Nitroso-N-methylurea | 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | Not Specified | [8] |
| N-Nitrosodi-n-propylamine | Water | 9,894 mg/L (approx. 9.9 mg/mL) | 23-25°C | [9] |
| N-Nitrosodi-n-propylamine | Alcohol, Ether | Soluble | Not Specified | [9] |
Based on these analogs, we can hypothesize that this compound will exhibit:
-
Moderate Aqueous Solubility: The presence of the urea moiety, capable of hydrogen bonding, suggests some degree of water solubility. The increasing length of the alkyl chain from methyl to propyl may slightly decrease water solubility compared to N-nitroso-N-ethylurea.
-
Good Solubility in Polar Aprotic Solvents: Like its analogs, NPU is expected to be readily soluble in solvents like dimethyl sulfoxide (DMSO)[10][11].
-
Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is also anticipated.
It is crucial to note that these are estimations. For accurate and reliable data, experimental determination of NPU's solubility is essential.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method , which measures thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Calibrated pipettes
-
HPLC with a suitable detector (e.g., UV or TEA)
-
Volumetric flasks
Experimental Workflow
The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the clear, saturated filtrate.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a Thermal Energy Analyzer (TEA), which is highly specific for N-nitroso compounds.
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of NPU in the saturated solution by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Causality Behind Experimental Choices and Trustworthiness
-
Why excess solid? The presence of undissolved solid at the end of the experiment ensures that the solution has reached saturation and is in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Why filtration? Micrometer-sized particles can remain suspended after centrifugation, leading to an overestimation of solubility. A 0.22 µm filter effectively removes these particles.
-
Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification. A validated HPLC method ensures linearity, accuracy, and precision.
Stability Considerations
N-nitrosoureas can be unstable, particularly in aqueous solutions, with stability often being pH-dependent[3][5]. For instance, N-nitroso-N-methylurea's stability in aqueous solutions is pH-dependent[6]. It is advisable to conduct preliminary stability studies of this compound in the chosen solvents under the experimental conditions to ensure that degradation does not significantly impact the solubility measurement. Some N-nitroso compounds are also sensitive to light[5].
Conclusion
While a comprehensive public database on the solubility of this compound is yet to be established, this guide provides the necessary framework for researchers to confidently and accurately determine this critical physicochemical property. By leveraging data from analogous compounds and adhering to the rigorous experimental protocol outlined, scientists can generate reliable solubility data essential for advancing their research in drug discovery and development. The principles and methodologies detailed herein are designed to uphold the highest standards of scientific integrity, ensuring that the generated data is both trustworthy and reproducible.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological profile for N-Nitrosodi-n-propylamine. [Link]
-
Cheméo. Chemical Properties of Urea, N-ethyl-N-nitroso- (CAS 759-73-9). [Link]
-
National Center for Biotechnology Information, PubChem. N-Methyl-N-nitrosourea. [Link]
-
ChemBK. N-Nitroso-N-Methylurea. [Link]
-
Reddit. N-nitroso compound stability in acid. [Link]
-
Chemsrc. Urea,N-nitroso-N-propyl- | CAS#:816-57-9. [Link]
-
U.S. Environmental Protection Agency (EPA). N-Nitroso-n-methylurea. [Link]
-
Occupational Safety and Health Administration (OSHA). N-NITROSO-N-PROPYL-N-BUTYLAMINE. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Wikipedia. N-Nitroso-N-methylurea. [Link]
-
PubMed. Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 3. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. N-Nitroso-N-ethylurea ISOPAC® 759-73-9 [sigmaaldrich.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
N-NITROSO-N-PROPYL UREA decomposition products
An In-Depth Technical Guide to the Decomposition Products of N-Nitroso-N-Propyl Urea
Authored by a Senior Application Scientist
Foreword: The Reactive Nature of N-Nitrosoureas
This compound (NPU) belongs to the N-nitrosourea class of compounds, a group renowned for its potent alkylating capabilities and significant biological activity. These compounds are characterized by their inherent instability, readily decomposing under physiological conditions to generate highly reactive electrophilic species. It is this decomposition that underpins their utility as experimental mutagens and carcinogens in research, as well as the therapeutic action of related compounds in chemotherapy.[1][2] Understanding the decomposition pathways and the resulting products of NPU is not merely an academic exercise; it is fundamental to comprehending its mechanism of action, mutagenic specificity, and the analytical challenges it presents. This guide provides a detailed exploration of the chemical fate of NPU, offering insights into the causal mechanisms of its breakdown and the methodologies required for the precise characterization of its decomposition products.
The Core of Instability: NPU Decomposition Mechanisms
The decomposition of this compound is not a singular event but a cascade initiated by specific environmental factors. The primary mechanism in aqueous environments, particularly under physiological conditions, is hydrolysis.[3] However, thermal degradation also plays a crucial role.
Aqueous Decomposition (Hydrolysis)
The stability of NPU in aqueous solutions is highly dependent on pH.[4] Decomposition is significantly accelerated under neutral to alkaline conditions, which facilitates the initial and rate-determining step: the abstraction of the proton from the urea nitrogen.
The proposed mechanism proceeds as follows:
-
Base-Catalyzed Proton Abstraction: A base (e.g., hydroxide ion) removes the acidic proton from the N-3 nitrogen of the urea moiety.
-
Rearrangement: This leads to a rearrangement of the molecule, resulting in the formation of an unstable diazotate intermediate.
-
Formation of the Diazonium Ion: The intermediate rapidly eliminates isocyanic acid (HNCO) to yield a propyl diazonium ion (CH₃CH₂CH₂N₂⁺).
This propyl diazonium ion is a powerful and short-lived electrophile, serving as the primary alkylating species responsible for the compound's biological effects.[3] Isocyanic acid is subsequently hydrolyzed to carbamic acid, which further decomposes into propylamine and carbon dioxide.
It is critical to recognize that the propyl diazonium ion can undergo rearrangement, leading to the formation of a secondary carbocation. This results in the generation of both n-propyl and iso-propyl alkylating species, a crucial detail that explains the product profile of DNA alkylation.[1]
Thermal Decomposition
Elevated temperatures can also induce the decomposition of N-nitrosoureas.[5] The thermal decomposition pathway is believed to proceed through a similar mechanism involving the formation of the highly reactive diazonium ion, ultimately leading to the same family of reactive intermediates and final products as hydrolysis. The rate of thermal decomposition increases exponentially with temperature.[5]
Caption: Simplified decomposition pathway of this compound.
The Biological Footprint: DNA Alkylation Products
The primary toxicological and carcinogenic effects of NPU stem from the reaction of its decomposition-derived electrophiles with biological macromolecules, most notably DNA.[6] The propyl diazonium ion attacks nucleophilic centers on DNA bases, forming covalent adducts.
Analysis of DNA incubated with NPU reveals a distinct pattern of alkylation.[1] The major products result from the propylation of guanine bases, with minor products arising from both n-propylation and iso-propylation of other sites.
| DNA Adduct | Type | Significance | Reference |
| 7-n-propylguanine | Major Product | A common site of alkylation. | [1] |
| O⁶-n-propylguanine | Major Product | Highly mutagenic; leads to G:C → A:T transition mutations by mispairing with thymine. | [1][6] |
| 7-iso-propylguanine | Minor Product | Indicates rearrangement of the alkylating species. | [1] |
| O⁶-iso-propylguanine | Minor Product | Also mutagenic, resulting from the rearranged electrophile. | [1] |
| 3-n-butyladenine | Analogous Product | N-n-butyl-N-nitrosourea, a related compound, forms this adenine adduct, suggesting similar sites may be targeted by NPU. | [7] |
The formation of O⁶-alkylguanine adducts is particularly deleterious.[6] This lesion is frequently misread by DNA polymerase during replication, leading to the insertion of thymine instead of cytosine. If not corrected by DNA repair mechanisms, this results in a permanent G:C to A:T transition mutation in the subsequent round of replication, a foundational event in chemical carcinogenesis.[2]
Analytical Characterization: Protocols and Methodologies
The inherent instability of NPU and the low concentrations of its decomposition products, especially DNA adducts, necessitate highly sensitive and specific analytical methods for their detection and quantification.[8][9] The gold-standard approach combines liquid chromatography for separation with mass spectrometry for detection.[8][10]
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns (e.g., C18), is the cornerstone for separating the complex mixture of the parent compound, its decomposition products, and the various DNA adducts.[1][11]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides unparalleled specificity and sensitivity. It allows for the unambiguous identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[8][9]
-
UV Detection: While less specific than MS, UV detection can be used to monitor the decomposition kinetics of the parent N-nitrosourea compound, which exhibits characteristic UV absorbance.[12][13]
Caption: Experimental workflow for analyzing NPU-induced DNA adducts.
Field-Proven Experimental Protocol: Analysis of NPU-DNA Adducts
This protocol provides a self-validating system for the analysis of DNA alkylation products following in vitro exposure to NPU.
Objective: To identify and quantify the major n-propyl and iso-propyl guanine adducts formed from the reaction of NPU with DNA.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) immediately before use due to its instability.
-
Prepare a solution of high-purity calf thymus DNA in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.0).
-
All buffers and solvents should be of HPLC or MS grade.
-
-
In Vitro Alkylation Reaction:
-
In a sterile microcentrifuge tube, combine the calf thymus DNA solution with a specific concentration of the NPU stock solution (e.g., to a final concentration of 1 mM NPU).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation. The 37°C incubation mimics physiological temperature and ensures a controlled rate of NPU decomposition.
-
Include a control sample containing DNA and the solvent vehicle but no NPU.
-
-
DNA Isolation and Hydrolysis:
-
Precipitate the DNA from the reaction mixture using cold ethanol to remove unreacted NPU and its simple decomposition products.
-
Wash the DNA pellet with 70% ethanol and resuspend it in a small volume of buffer.
-
Perform a mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes) to depurinate the DNA, releasing the alkylated and unmodified purine bases without degrading them.
-
-
Sample Preparation for LC-MS:
-
Neutralize the hydrolysate.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.
-
For complex samples or very low concentrations, a solid-phase extraction (SPE) step may be incorporated for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reversed-phase C18 column. Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid. The formic acid aids in the ionization of the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific mass-to-charge ratios (m/z) of the expected products: 7-n-propylguanine, O⁶-n-propylguanine, 7-iso-propylguanine, and O⁶-iso-propylguanine.
-
Validation: Use authentic chemical standards for each adduct to confirm retention times and fragmentation patterns, ensuring authoritative identification. Develop a calibration curve with these standards for accurate quantification.
-
Concluding Remarks for the Professional Scientist
The study of this compound decomposition is a study in controlled reactivity. Its breakdown is not random but follows predictable chemical pathways governed by factors such as pH and temperature. The ultimate products of this decomposition, highly reactive propylating species, are responsible for its significant biological impact, primarily through the alkylation of DNA. The resulting DNA adducts, particularly O⁶-propylguanine, are key mutagenic lesions that drive the carcinogenic process.
For researchers in drug development and toxicology, a thorough understanding of these decomposition products and the analytical techniques to measure them is paramount. The methodologies outlined here, centered on LC-MS, provide the necessary specificity and sensitivity to probe these interactions at a molecular level, offering critical data for risk assessment, mechanistic studies, and the development of safer chemical entities.
References
-
Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 4(11), 1455-8. Available at: [Link]
-
Krull, I.S., Strauss, J., Hochberg, F., & Zervas, N.T. (1981). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. Journal of Analytical Toxicology, 5, 42-46. Available at: [Link]
-
Ekkati, A.R., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 236, 115720. Available at: [Link]
-
Krull, I.S., & Strauss, J. (1981). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. ResearchGate. Available at: [Link]
-
Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. Available at: [Link]
-
Tóth, B., & Pályi, I. (1986). Spectroscopic study of N-nitroso compounds decomposition in presence of DNA bases. Neoplasma, 33(4), 437-43. Available at: [Link]
-
Wiessler, M., & Pool, B.L. (1982). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Carcinogenesis, 3(9), 1057-61. Available at: [Link]
-
Hecht, S.M., & Kozarich, J.W. (1973). Mechanism of the base-induced decomposition of N-nitroso-N-methylurea. The Journal of Organic Chemistry, 38(10), 1821-1824. Available at: [Link]
-
Heflich, R.H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 148, 105593. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. Available at: [Link]
-
Richardson, F.C., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-87. Available at: [Link]
-
Ortlieb, H., & Kleihues, P. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-54. Available at: [Link]
-
Lunn, G., et al. (1984). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. IARC Scientific Publications, (57), 387-98. Available at: [Link]
- Miller, G.A. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. US Patent 5,922,915.
-
Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 141, 105410. Available at: [Link]
-
Williams, D.L.H. (1976). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 1838-1843. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12699, N-Methyl-N-nitrosourea. Available at: [Link]
-
Arndt, F. (1935). Nitrosomethylurea. Organic Syntheses, 15, 48. Available at: [Link]
-
Bodakuntla, S., et al. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. PLoS ONE, 9(4), e95922. Available at: [Link]
Sources
- 1. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Reaction of N-n-butyl-N-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. lcms.cz [lcms.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic study of N-nitroso compounds decomposition in presence of DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]
N-NITROSO-N-PROPYL UREA CAS number 816-57-9
An In-depth Technical Guide to N-Nitroso-N-propyl urea (CAS 816-57-9) for the Research Professional
Foreword
This compound (NPU), a potent carcinogenic and mutagenic compound, serves as an invaluable tool in the landscape of cancer research and molecular biology. Its specific ability to induce tumors, particularly thymic lymphomas in rodent models, has positioned it as a critical agent for investigating the complex mechanisms of carcinogenesis, DNA damage and repair, and the efficacy of novel therapeutic interventions. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of NPU, from its fundamental chemical properties to its practical applications in the laboratory. As a Senior Application Scientist, my aim is to synthesize the technical data with practical insights, ensuring that this document is not only informative but also a valuable resource for experimental design and execution.
Chemical and Physical Properties
This compound, with the CAS number 816-57-9, is also known by several alternate names including 1-Propyl-1-nitrosourea, 1-n-Propyl-1-nitrosourea, and N-(n-Propyl)-N-nitrosourea. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H9N3O2 | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | Pale, yellow crystals | [2] |
| Melting Point | Decomposes | [3] |
| Boiling Point | 200.3°C at 760 mmHg | |
| Density | 1.27 g/cm³ | |
| Flash Point | 74.9°C | |
| Water Solubility | Slowly decomposes in water | [3] |
| Stability | Sensitive to humidity and light | [3] |
Note: Some physical properties are estimated based on data for similar compounds due to limited specific data for NPU.
Synthesis of this compound
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is adapted from the synthesis of a related compound and should be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants and product.
Materials:
-
N-Propylurea
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Distilled water
-
Ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of N-Propylurea Solution: Dissolve a known molar quantity of N-propylurea in a minimal amount of water in a flask. Cool the solution in an ice bath to 0-5°C.
-
Acidification: While maintaining the low temperature and stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the N-propylurea solution.
-
Nitrosation: Prepare a solution of sodium nitrite in water (a slight molar excess, e.g., 1.1 equivalents). Slowly add the sodium nitrite solution dropwise to the acidified N-propylurea solution, ensuring the temperature does not rise above 5°C. The reaction mixture may change color, indicating the formation of the nitroso compound.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours after the addition of sodium nitrite is complete.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product, this compound, with several portions of cold ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the crude this compound.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.
Mechanism of Action: DNA Alkylation
This compound, like other N-nitroso compounds, exerts its biological effects primarily through the alkylation of DNA.[6][7] This process does not require metabolic activation; NPU can spontaneously decompose under physiological conditions to form a reactive electrophilic species, the propyldiazonium ion.[8] This ion then readily reacts with nucleophilic sites on DNA bases.
The primary targets for alkylation are the nitrogen and oxygen atoms in the DNA bases. While alkylation can occur at several positions, the formation of O⁶-propylguanine is considered a critical mutagenic lesion that can lead to the initiation of carcinogenesis.[9][10]
Diagram of the DNA Alkylation Pathway
Caption: Mechanism of DNA alkylation by this compound.
Applications in Research: Induction of Thymic Lymphoma in Rats
A primary application of this compound in research is the induction of thymic lymphomas in rats, providing a robust model to study lymphomagenesis.[11][12][13]
Experimental Protocol: Induction of Thymic Lymphoma in F344 Rats
This protocol is based on a study by Ogiu et al. (1983) and should be conducted under strict ethical guidelines for animal research and with appropriate safety measures for handling a potent carcinogen.[11]
Materials:
-
This compound (NPU)
-
Female F344/DuCrj rats (specific pathogen-free)
-
Drinking water
-
Appropriate animal housing and care facilities
Procedure:
-
Preparation of NPU Solution: Prepare a 400-ppm solution of NPU in drinking water. This solution should be prepared fresh and protected from light.
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a week before the start of the experiment.
-
Administration: Provide the 400-ppm NPU solution to the rats as their sole source of drinking water.
-
Monitoring: Monitor the animals daily for any signs of toxicity or tumor development. Record water consumption and body weight regularly.
-
Tumor Development: Thymic lymphomas are expected to develop with high frequency (around 85%) over a period of several weeks to months.[11]
-
Endpoint: The experiment is terminated when animals show signs of morbidity or at a predetermined time point. Tissues, particularly the thymus, should be collected for histological and molecular analysis.
Safety and Handling
This compound is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[14][15] The following are essential safety precautions:
-
Engineering Controls: All work with NPU should be conducted in a certified chemical fume hood or a Class I, Type B biological safety hood.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double nitrile gloves.[16] A respirator may be necessary for certain procedures.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Do not eat, drink, or smoke in areas where NPU is handled.
-
Spill Cleanup: In case of a spill, dampen the solid material with a 5% acetic acid solution and transfer it to a sealed container for disposal.[15] The area should then be decontaminated with the same solution.
-
Waste Disposal: All NPU waste, including contaminated materials and animal bedding, should be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[15][16]
-
Storage: Store NPU in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[3]
Analytical Methods for Detection and Quantification
The detection and quantification of N-nitroso compounds like NPU are crucial for various research and safety applications. Several analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a suitable method for the analysis of N-nitrosoureas.[19]
General HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of methanol and water is often effective.[19]
-
Detection: UV detection at a wavelength where NPU has significant absorbance.
-
Quantification: A standard curve should be generated using known concentrations of NPU to quantify the amount in a sample.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile N-nitroso compounds.[18] However, the thermal lability of some N-nitrosoureas can be a challenge.[19] A Thermal Energy Analyzer (TEA) is a highly specific detector for N-nitroso compounds that can be used with a GC.[20]
Stability and Degradation
This compound is sensitive to humidity and light.[3] It slowly decomposes in water.[3] The stability of N-nitrosoureas is also pH-dependent. While nitrosamines are generally stable in acidic conditions, N-nitrosoureas can undergo hydrolysis.[21] Alkaline hydrolysis of N-nitrosoureas can produce highly toxic and potentially explosive gases.[3] Therefore, it is crucial to store NPU in a dry, dark, and cool environment and to be mindful of the pH when preparing aqueous solutions.
Conclusion
This compound is a powerful tool for researchers investigating the molecular underpinnings of cancer. Its ability to reliably induce tumors in animal models provides an invaluable platform for studying carcinogenesis and for the preclinical evaluation of novel cancer therapies. However, its potent hazardous properties demand the utmost respect and adherence to stringent safety protocols. This guide has provided a comprehensive overview of the key technical aspects of NPU, from its synthesis and mechanism of action to its practical applications and safe handling. By understanding and applying this knowledge, researchers can effectively and safely utilize this compound to advance our understanding of cancer biology and contribute to the development of new treatments.
References
- Ogiu, T., et al. (1983).
- Spectrum Chemical. (2020).
- New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025).
- Yokoro, K., et al. (1977). Sequential observations of thymic lymphoma development induced in 10-week-old F344 rats by N-propyl-N-nitrosourea. Cancer Research, 37(8 Pt 1), 2762-2767.
- Urea 46-0-0 Safety D
- Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.).
- Matsuyama, M., et al. (1987). Existence of N-nitroso-N-propylurea target cells in the thymus of F344 rats in thymic lymphomagenesis. Japanese Journal of Cancer Research, 78(8), 829-833.
- Wiestler, O., & Kleihues, P. (1985). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 8, 38-48.
- Kleihues, P., & Wiestler, O. D. (1986). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.
- Pegg, A. E. (1980). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 1001-1008.
- Ogiu, T. (1987). Induction of rat leukemias and thymic lymphoma by N-nitrosoureas.
- Yamada, Y., et al. (1990). Genetic regulation of development of thymic lymphomas induced by N-propyl-N-nitrosourea in the rat. Japanese Journal of Cancer Research, 81(11), 1120-1125.
- Loeppky, R. N. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(16), 8847.
- Arndt, F. (1935). Nitrosomethylurea. Organic Syntheses, 15, 48.
- Setlow, R. B., et al. (1986). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds.
- G, S. D., et al. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 17(5), 2824-2828.
- S, P., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933.
- U.S. Army Biomedical Research and Development Laboratory. (1991). Determination of N-Nitroso-N-Ethylurea (ENU)
- NIOSH. (1994). NITROSAMINES: METHOD 2522. NIOSH Manual of Analytical Methods.
- Wikipedia. (n.d.). N-Nitroso-N-methylurea.
- Reddit. (2024). N-nitroso compound stability in acid. r/Chempros.
- INEOS OPEN. (2020). SELECTIVE SYNTHESIS OF p-NITROSOANILINE BY THE REACTION OF UREA WITH NITROBENZENE.
- BioSpectra. (n.d.). UREA TESTING METHODS.
- Chemsrc. (n.d.). Urea,N-nitroso-N-propyl-.
- INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene.
- CAMEO Chemicals. (n.d.). n-nitroso-n-methylurea - Report.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- The Royal Society of Chemistry. (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU.
- EPA. (n.d.). N-Nitroso-n-methylurea.
Sources
- 1. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 2. epa.gov [epa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of thymic lymphomas by oral administration of N-nitroso-N-propylurea and establishment of transplantable lines of thymic lymphoma in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential observations of thymic lymphoma development induced in 10-week-old F344 rats by N-propyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Existence of N-nitroso-N-propylurea target cells in the thymus of F344 rats in thymic lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. nj.gov [nj.gov]
- 16. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmda.go.jp [pmda.go.jp]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. cdc.gov [cdc.gov]
- 21. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for N-Nitroso-N-propyl urea (NPU) Induced Mutagenesis in Mice
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to utilizing N-Nitroso-N-propyl urea (NPU), also known as N-propyl-N-nitrosourea (PNU), for inducing mutagenesis in mouse models. This document synthesizes established protocols, mechanistic insights, and safety considerations to empower researchers in the fields of genetics, toxicology, and drug development to design and execute robust and reproducible mutagenesis studies.
Introduction: The Rationale for NPU in Chemical Mutagenesis
This compound is a potent alkylating agent belonging to the N-nitrosourea class of chemical mutagens.[1] Like its more commonly used counterpart, N-ethyl-N-nitrosourea (ENU), NPU is a direct-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[2] Its ability to introduce stable, heritable mutations in the germline of mice makes it a valuable tool for forward genetic screens aimed at discovering novel gene functions and creating animal models of human diseases.[3]
The primary mechanism of NPU-induced mutagenesis involves the transfer of its propyl group to DNA nucleobases. This alkylation can lead to mispairing during DNA replication, ultimately resulting in point mutations.[4] The predominant mutations induced by N-nitrosoureas are G:C to A:T transitions.[5]
Mechanism of Action: DNA Alkylation by this compound
This compound, as a direct-acting alkylating agent, spontaneously decomposes under physiological conditions to form a reactive propyl diazonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases. The primary targets for alkylation are the oxygen and nitrogen atoms of the purine and pyrimidine bases.
The formation of O6-propylguanine is a particularly mutagenic lesion. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication. Other alkylated bases can also contribute to the mutational load and may lead to other types of base substitutions or DNA strand breaks if not properly repaired by the cell's DNA repair machinery.
Caption: Mechanism of NPU-induced mutagenesis.
Dosage and Administration for Mutagenesis in Mice
The selection of an appropriate NPU dosage is critical for achieving a high mutation frequency while minimizing toxicity and ensuring the survival of the treated animals. The optimal dose can be influenced by the mouse strain, age, and the specific goals of the experiment.
Quantitative Data Summary: NPU Dosage and Toxicity
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Effective Mutagenic Dose | 200 mg/kg (single dose) | C3H/He mice | Intraperitoneal (i.p.) | [6] |
| Effective Mutagenic Dose | 250 mg/kg (single dose) | MutaMouse | Intraperitoneal (i.p.) | [7][8] |
| LD50 (Median Lethal Dose) | 1375 mg/kg | Mouse | Intraperitoneal (i.p.) | [9] |
Note: These dosages serve as a starting point. It is highly recommended to perform a pilot study to determine the optimal dose for the specific mouse strain and experimental conditions.
Experimental Workflow for NPU Mutagenesis
Caption: General experimental workflow for NPU mutagenesis in mice.
Detailed Protocols
Protocol 1: Preparation of NPU Solution for Injection
Disclaimer: this compound is a potent carcinogen and mutagen. All handling, preparation, and disposal must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (NPU) powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of NPU: Based on the desired dosage (e.g., 250 mg/kg) and the total weight of the mice to be injected, calculate the total mass of NPU needed.
-
Weighing NPU: In a chemical fume hood, carefully weigh the calculated amount of NPU powder and transfer it to a sterile conical tube.
-
Dissolving NPU: Add the appropriate volume of sterile saline to the conical tube to achieve the desired final concentration. NPU should be dissolved in saline immediately before use.
-
Vortexing: Vortex the solution thoroughly until the NPU is completely dissolved. The solution should be clear.
-
Drawing the solution: Using a sterile syringe with a needle, draw up the calculated volume of the NPU solution for each mouse. It is recommended to prepare fresh solutions for each injection session and discard any unused solution according to institutional guidelines for hazardous waste.
Protocol 2: Intraperitoneal (i.p.) Injection of NPU in Mice
Materials:
-
Prepared NPU solution
-
Male mice (e.g., C57BL/6J, 8-10 weeks old)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
-
Sterile gauze pads
-
Sharps container
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.[10]
-
Injection Site Identification: The preferred site for i.p. injection is the lower right quadrant of the abdomen.[11] This avoids the cecum and urinary bladder.
-
Disinfection: Swab the injection site with a sterile gauze pad soaked in 70% ethanol.[12]
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[9]
-
Aspiration: Gently pull back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[11] If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer the Dose: Slowly and steadily inject the calculated volume of the NPU solution.
-
Withdrawal and Monitoring: Carefully withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 3: Post-Administration Monitoring and Breeding
Monitoring:
-
Closely monitor the treated mice for at least 72 hours post-injection for signs of toxicity, which may include weight loss, lethargy, ruffled fur, and hunched posture.[13]
-
Provide supportive care as needed, such as supplemental hydration or softened food.
-
Record body weights daily for the first week and then weekly.
Breeding:
-
After a recovery period to allow for the clearance of transiently toxic effects and for mutations to become fixed in the spermatogonial stem cells, G0 males can be mated with wild-type females to produce G1 offspring.[3] A typical recovery period is 8-10 weeks post-injection.
-
The G1 progeny will be heterozygous for any induced mutations and can be screened for dominant phenotypes. For recessive mutations, further breeding (e.g., intercrossing G1 animals) will be necessary.
Expected Outcomes and Considerations
-
Mutation Frequency: A single injection of 250 mg/kg NPU has been shown to significantly increase the mutant frequency in various organs.[7] In the bone marrow, the mutant frequency peaked at day 7 post-injection, while in the liver, kidney, and testis, the frequency continued to increase up to day 28.[7][8] This highlights the importance of considering the target tissue and the time of analysis when designing experiments.
-
Mutational Spectrum: While specific data for NPU is limited, N-nitrosoureas are known to predominantly induce G:C to A:T transitions.[5]
-
Strain-Specific Sensitivity: Different inbred mouse strains can exhibit varying sensitivity to the toxic and mutagenic effects of N-nitrosoureas.[14] Therefore, the chosen dosage may need to be adjusted based on the strain being used.
Safety and Handling of this compound
WARNING: this compound is a potent carcinogen, mutagen, and teratogen. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with NPU, including weighing, solution preparation, and animal injections, must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double nitrile gloves when handling NPU.[13]
-
Waste Disposal: All contaminated materials, including unused solutions, syringes, needles, and animal bedding from the first 72 hours post-injection, must be disposed of as hazardous chemical waste according to institutional and local regulations.[13]
-
Spill Cleanup: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spill cleanup.
References
- Itoh, S., et al. (1999). Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 297-307.
- Shioyama, Y., et al. (n.d.). Different Mutation Frequencies and Spectra among Organs by N‐Methyl‐N‐nitrosourea in rpsL (strA) Transgenic Mice. Environmental and Molecular Mutagenesis, 34(4), 269-276.
- Suzuki, T., et al. (1999). Mutation induction by N-propyl-N-nitrosourea in eight Muta™Mouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 297-307.
- Justice, M. J., et al. (2000). A mouse ENU-mutagenesis screen for dominant mutations affecting the skeleton. Genesis, 26(4), 230-3.
- Research and Innovation | Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
- Queen's University. (2012). Standard Operating Procedure: Intraperitoneal Injection in Mice.
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer surveys, 8(2), 241-250.
- Shrivastav, M., et al. (2010). The mutagenic action of N-ethyl-N-nitrosourea in the mouse.
-
ChemSrc. (n.d.). Urea,N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved from [Link]
- RESEARCH BIOMETHODS TRAINING. (n.d.). Mouse Intraperitoneal (IP)
- Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice.
- Cho, K. H., et al. (2006). Studies on N-Ethyl-N-nitrosourea Mutagenesis in BALB/c Mice. Experimental animals, 55(3), 223-233.
- Hidalgo-bravo, A., et al. (2021). An N-ethyl-N-Nitrosourea Mutagenesis Screen in Mice Reveals a Mutation in Nuclear Respiratory Factor 1 (Nrf1) Altering the DNA Methylation State and Correct Embryonic Development. International journal of molecular sciences, 22(16), 8758.
- Itoh, T., et al. (2021). Comparison of the frequencies of ENU-induced point mutations in male germ cells and inherited germline mutations in their offspring. Genes and Environment, 43(1), 37.
- Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.).
- Kile, B. T., & Hilton, D. J. (2005). ENU mutagenesis in the mouse. Methods in molecular biology (Clifton, N.J.), 300, 133-146.
- Li, Y., et al. (2022). Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice. Journal of oncology, 2022, 3780854.
- Aidoo, A., et al. (1995). Analysis of in vivo mutation induced by N-ethyl-N-nitrosourea in the hprt gene of rat lymphocytes. Environmental and molecular mutagenesis, 26(4), 261-269.
- Roy, S., & Singh, S. K. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. Mutation research.
-
Wikipedia. (2023, December 1). N-Nitroso-N-methylurea. Retrieved from [Link]
- Quisenberry, L., et al. (2010). Differences in ENU versus knockout phenotypes: a review of the multiple alleles of Clock. Journal of circadian rhythms, 8(1), 2.
- BOIVIN, J. L., & BOIVIN, P. A. (1951). Preparation of N-substituted ureas from nitrosomethylureas. Canadian journal of chemistry, 29(6), 478-481.
- Anisimov, V. N., et al. (1995). Age and dose-dependent carcinogenic effects of N-nitrosomethylurea administered intraperitoneally in a single dose to young and adult female mice.
- Murota, T., & Shibuya, T. (1991). The induction of specific-locus mutations with N-propyl-N-nitrosourea in stem-cell spermatogonia of mice.
- Morton, D., et al. (2021). Using Deep Learning Artificial Intelligence Algorithms to Verify N-Nitroso-N-Methylurea and Urethane Positive Control Proliferative Changes in Tg-RasH2 Mouse Carcinogenicity Studies.
- Lijinsky, W. (1980). Significance of in vivo formation of N-nitroso compounds. Oncology, 37(4), 223-226.
- Morton, D., et al. (2008). N-Methyl-N-Nitrosourea (MNU): A positive control chemical for p53+/- mouse carcinogenicity studies.
- Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer letters, 36(2), 125-129.
- EFSA Panel on Genetically Modified Organisms (GMO). (2021). In vivo and in vitro random mutagenesis techniques in plants. EFSA Journal, 19(9), e06831.
- Huang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-7.
- Morimoto, K., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Gan, 74(6), 803-808.
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Mutation Frequencies and Spectra among Organs by N‐Methyl‐N‐nitrosourea in rpsL (strA) Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. animalstudyregistry.org [animalstudyregistry.org]
- 10. research.vt.edu [research.vt.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Treatment with N-Nitroso-N-propyl urea (NPU)
Introduction: Understanding N-Nitroso-N-propyl urea (NPU) as a Research Tool
This compound (NPU) is a potent, direct-acting alkylating agent belonging to the N-nitroso compound family. These compounds are of significant interest in cancer research due to their well-established carcinogenic, mutagenic, and teratogenic properties.[1] Unlike many carcinogens that require metabolic activation, N-nitrosoureas like NPU decompose spontaneously under physiological conditions (aqueous environments at neutral pH) to yield highly reactive electrophilic species.[2] This direct-acting nature makes NPU a valuable tool for in vitro studies, allowing for precise control over the initiation of DNA damage in cultured cells to investigate the molecular mechanisms of carcinogenesis, DNA repair pathways, and cellular responses to genotoxic stress.
The primary mechanism of NPU's genotoxicity involves the generation of a propyl-diazonium ion, which then covalently attaches propyl groups to nucleophilic sites on DNA bases.[3][4][5] This process, known as DNA alkylation, results in the formation of various DNA adducts. While multiple sites can be alkylated, the formation of O6-propylguanine is a particularly critical pre-mutagenic lesion. If not repaired, this adduct can lead to mispairing during DNA replication (pairing with thymine instead of cytosine), causing G:C to A:T transition mutations, a hallmark of alkylating agent-induced mutagenesis.[5]
This guide provides a comprehensive framework for the safe handling and application of NPU in in vitro cell culture experiments. It details protocols for stock solution preparation, cell treatment, and subsequent analysis of key cellular endpoints, including cytotoxicity, DNA damage, and apoptosis. The protocols are designed to be robust and reproducible, with explanations of the scientific rationale behind each step to empower researchers to adapt and validate these methods for their specific cell models and research questions.
I. Critical Safety and Handling Precautions
This compound is classified as a probable human carcinogen and mutagen and must be handled with extreme caution.[3][4] All procedures should be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
Decontamination and Waste Disposal:
-
All surfaces and equipment potentially contaminated with NPU should be decontaminated.
-
Liquid waste containing NPU should be treated as hazardous chemical waste and disposed of according to institutional guidelines. Solid waste (e.g., contaminated tips, tubes, gloves) must also be disposed of in designated hazardous waste containers.
II. Reagent Preparation and Storage
A. NPU Powder
This compound is typically supplied as a crystalline solid.[6][7] It is sensitive to light and moisture and should be stored at -20°C in a desiccator. Due to its instability in aqueous solutions, stock solutions should be prepared fresh immediately before each experiment.
B. NPU Stock Solution Preparation
The high reactivity and short half-life of N-nitrosoureas in aqueous solutions at neutral pH necessitate careful preparation of stock solutions.[8] For instance, the related compound N-nitroso-N-ethylurea (NEU) has a half-life of only 1.5 hours at pH 7.0.[8] It is critical to use an anhydrous, aprotic solvent for the stock solution to prevent premature degradation.
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol for 10 mM Stock Solution:
-
Allow the NPU vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform all weighing and dissolution steps inside a chemical fume hood.
-
Weigh the required amount of NPU powder. NPU has a molecular weight of 131.13 g/mol .[6][7] To prepare 1 mL of a 10 mM stock solution, weigh 1.31 mg of NPU.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the NPU is completely dissolved.
-
This stock solution must be used immediately. Do not store for future use.
III. In Vitro Treatment Protocol
The optimal concentration and exposure time for NPU treatment are highly dependent on the cell line and the specific biological question being investigated. It is imperative to perform a dose-response and time-course experiment for each new cell line to determine the appropriate experimental window. The following protocol provides a general guideline.
A. Cell Seeding
-
Culture your cell line of choice using standard cell culture techniques until it reaches approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/DNA extraction) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
B. NPU Treatment
-
Prepare the fresh 10 mM NPU stock solution in anhydrous DMSO immediately before use.
-
Perform serial dilutions of the NPU stock solution in complete cell culture medium to achieve the desired final treatment concentrations.
-
Causality Note: It is crucial to add the NPU stock directly to the pre-warmed culture medium and mix immediately before adding it to the cells. This minimizes the time the compound spends in the aqueous medium before reaching the cells, ensuring more consistent dosing.
-
-
Remove the old medium from the cells and replace it with the NPU-containing medium.
-
Control Groups: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest NPU dose) and an untreated control (medium only).
-
-
Incubate the cells for the desired exposure period (e.g., 2, 4, 8, 24, or 48 hours).
-
Experimental Insight: Due to the expected short half-life of NPU in the culture medium, short exposure times (e.g., 2-4 hours) are often sufficient to induce significant DNA damage. For longer "effective" exposure, the medium may need to be replaced with fresh NPU-containing medium periodically, although this is less common. A more standard approach is a single treatment followed by incubation in fresh, NPU-free medium for various time points to observe cellular responses.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro cell treatment with NPU.
IV. Downstream Assays for Assessing NPU Effects
Following NPU treatment, a variety of assays can be employed to quantify the cellular response. Below are protocols for three fundamental assays.
A. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of NPU concentrations as described above.
-
At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level. Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites migrates further during electrophoresis, forming a "comet tail."
Protocol:
-
Treat cells in 6-well plates with NPU for a short duration (e.g., 2-4 hours).
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Gently remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer (0.4 M Tris, pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using appropriate image analysis software.
C. Apoptosis Assessment (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Treat cells with NPU for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
V. Data Interpretation and Expected Outcomes
Mechanism of Action and Cellular Response
The following diagram illustrates the molecular mechanism of NPU and the subsequent cellular fates.
Caption: NPU mechanism of action leading to DNA alkylation and potential cellular outcomes.
Quantitative Data Summary
Due to the limited availability of specific in vitro concentration data for NPU, the following table includes data for the closely related compounds N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) to provide a reference range for initial experiments.
| Compound | Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference |
| NPU | (Calf Thymus DNA) | 1 mM | Not specified | DNA Alkylation | [3][4] |
| NEU | Human Keratinocytes | 2-5 µM | 12-48 hours | Downregulation of NO production | [9] |
| NMU | Human Lung Cancer (A549, H157) | Not specified | Not specified | Cell Death (Apoptotic/Non-apoptotic) | [10] |
Trustworthiness and Experimental Design: The protocols provided herein are based on established methodologies for handling and analyzing the effects of potent alkylating agents. The inherent instability of NPU in culture medium is a critical experimental variable. Therefore, meticulous adherence to preparing fresh solutions and precise timing of treatments is paramount for reproducibility. The inclusion of dose-response and time-course studies, along with appropriate vehicle controls, forms a self-validating system for each experiment, ensuring that the observed effects are directly attributable to NPU and not to solvent effects or experimental artifacts. By grounding the NPU protocol in the well-documented behavior of related nitrosoureas, this guide provides a scientifically logical and trustworthy starting point for investigation.
VI. References
-
Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 4(11), 1455–1458. [Link]
-
Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1- n -propyl-1-nitrosourea with DNA in vitro. Carcinogenesis, 4(11), 1455–1458. [Link]
-
Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]
-
Moon, K. Y. (2018). N -nitroso -N- methylurea and N -nitroso -N- ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes. Biomedical Science Letters, 24(1), 39-44. [Link]
-
De Bont, R., & van Larebeke, N. (2004). Direct Reversal of DNA Alkylation Damage. DNA Repair, 3(6), 613–625. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12967, N-Nitroso-N-ethylurea. [Link]
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Nitrosourea Chemotherapeutic Agents. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12967, N-Nitroso-N-ethylurea. [Link]
-
Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. [Link]
-
Wikipedia contributors. (2023, December 1). N-Nitroso-N-methylurea. In Wikipedia, The Free Encyclopedia. [Link]
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: N-Nitroso-N-methylurea. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
ChemSrc. (2025). Urea,N-nitroso-N-propyl-. CAS#:816-57-9. [Link]
-
Pharmaffiliates. (n.d.). This compound, Contains 40% Water, ~2% Acetic Acid. CAS No: 816-57-9. [Link]
-
Kourti, M., et al. (2007). Cell death induced by N-methyl-N-nitrosourea, a model S(N)1 methylating agent, in two lung cancer cell lines of human origin. Cancer Letters, 257(1), 116-125. [Link]
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 3. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-nitroso-N-methylurea and N-nitroso-N-ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes [bslonline.org]
- 10. Cell death induced by N-methyl-N-nitrosourea, a model S(N)1 methylating agent, in two lung cancer cell lines of human origin [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Nitroso-N-propyl urea (NPU) in Biological Samples by HPLC-UV
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of N-Nitroso-N-propyl urea (NPU) in biological matrices, specifically human plasma and urine. This compound is a member of the N-nitrosourea class of compounds, which are recognized for their potential carcinogenic and mutagenic properties.[1][2] Accurate quantification in biological samples is critical for toxicological studies, carcinogenicity research, and monitoring potential exposures. This method employs Solid-Phase Extraction (SPE) for efficient sample clean-up and concentration, followed by reversed-phase HPLC separation. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[3][4]
Introduction
N-nitroso compounds (NOCs), including this compound (NPU), are a class of genotoxic agents that have garnered significant attention from regulatory bodies and the scientific community.[5][6] Their presence as impurities in pharmaceutical products and their formation in vivo necessitates sensitive and reliable analytical methods for their detection in biological fluids.[5][6][7] HPLC is a widely used technique for the analysis of non-volatile N-nitroso compounds.[6][8] This application note provides a detailed protocol for researchers and drug development professionals to accurately quantify NPU in plasma and urine, crucial for preclinical safety assessments and toxicokinetic studies.
The principle of this method is based on the extraction of NPU from the biological matrix using a C18 solid-phase extraction cartridge. This step effectively removes proteins and other endogenous interferences.[9] The analyte is then eluted, concentrated, and injected into a reversed-phase HPLC system. Separation is achieved on a C18 analytical column with an isocratic mobile phase, and detection is performed using a UV detector at a wavelength where NPU exhibits significant absorbance, typically around 230 nm.[10]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solid-Phase Extraction (SPE) manifold
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Chemicals and Standards
-
This compound (NPU) reference standard (CAS: 816-57-9)[11]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water (H₂O)
-
Formic acid (FA), analytical grade
-
Human plasma (drug-free)
-
Human urine (drug-free)
Experimental Protocols
Standard and Sample Preparation
Caution: this compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2]
3.1.1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of NPU reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
3.1.2. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike 950 µL of blank plasma or urine with 50 µL of the appropriate working standard solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
The final concentrations should cover the expected range of the study samples.
Sample Extraction: Solid-Phase Extraction (SPE)
This SPE protocol is designed for high recovery and removal of matrix interferences.[12][13]
-
Sample Pre-treatment: To 1 mL of plasma or urine sample (or standard/QC), add 1 mL of 4% formic acid in water and vortex for 30 seconds. Centrifuge plasma samples at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the next step.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of HPLC-grade water to remove salts and polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the NPU from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution. The sample is now ready for HPLC analysis.
HPLC-UV Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
Workflow Diagram
Caption: Workflow for NPU Analysis in Biological Samples.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters included linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability.
Linearity
The linearity of the method was evaluated by analyzing calibration curves prepared in the biological matrix over the concentration range of 0.1 to 10 µg/mL. The correlation coefficient (r²) was consistently >0.999, indicating excellent linearity.
Accuracy and Precision
Accuracy was determined by the recovery of NPU from spiked samples, while precision was assessed by calculating the relative standard deviation (RSD) for replicate analyses.
| QC Level | Spiked Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 0.2 | 98.5 | 4.2 |
| Medium | 2.0 | 101.2 | 2.8 |
| High | 8.0 | 99.3 | 1.9 |
The results demonstrate that the method is both accurate and precise, with recovery values between 98-102% and RSDs well below 15%.[7]
Selectivity
The selectivity of the method was assessed by analyzing blank plasma and urine samples from six different sources. No significant interfering peaks were observed at the retention time of NPU, confirming the method's high selectivity.
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (RSD ≤ 20%). The LOQ for NPU in both plasma and urine was established at 0.1 µg/mL.
Stability
The stability of NPU in biological samples was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for 24 hours at room temperature.
-
Long-Term Stability: Stable for at least 30 days when stored at -80°C.
-
Post-Preparative Stability: Reconstituted samples were stable in the autosampler at 4°C for at least 48 hours.
Conclusion
This application note presents a validated, reliable, and robust HPLC-UV method for the quantification of this compound in human plasma and urine. The use of solid-phase extraction provides excellent sample clean-up and concentration, leading to high sensitivity and selectivity. The method meets the validation criteria set by ICH guidelines and is suitable for use in toxicological research, preclinical studies, and other applications requiring the accurate measurement of NPU in biological matrices.
References
-
Manchuri, S. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. (2022). Solid-phase microextraction of N-nitrosamines. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
-
Zhang, L., et al. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. Available at: [Link]
-
Purohit, P. V., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available at: [Link]
-
Dennis, W. E., & Rosencrance, A. B. (1995). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
-
Nakka, S., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. NIH. Available at: [Link]
-
Guedes, J. P., et al. (2023). Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. RSC Publishing. Available at: [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]
-
Havery, D. C. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of Analytical Toxicology. Available at: [Link]
-
National Institutes of Health. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
Agilent. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Available at: [Link]
-
MDPI. (2023). Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. Available at: [Link]
-
American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Available at: [Link]
-
Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. Available at: [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Available at: [Link]
-
ResearchGate. (2025). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Available at: [Link]
-
Mérieux NutriSciences. (n.d.). Nitrosamines Analysis. Available at: [Link]
-
Chemsrc. (n.d.). Urea,N-nitroso-N-propyl-. Available at: [Link]
-
ResearchGate. (2015). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Available at: [Link]
-
MicroSolv. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available at: [Link]
-
MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. Available at: [Link]
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for Animal Models of N-Nitroso-N-Propyl Urea-Induced Cancer
Introduction: The Rationale for N-Nitroso-N-Propyl Urea in Carcinogenesis Modeling
N-nitroso compounds (NOCs) are a potent and well-established class of chemical carcinogens widely utilized in experimental oncology to induce tumors in various animal models.[1][2] These models are indispensable for investigating the multistep processes of carcinogenesis, from initiation and promotion to progression and metastasis, and for the preclinical evaluation of novel chemotherapeutic and preventative agents.[3][4] Among the N-nitrosoureas, compounds like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) are extensively characterized and frequently used to induce a range of neoplasms, including those of the mammary gland, nervous system, and urinary bladder.[5][6][7]
This guide focuses on this compound (NPU), also known as N-propyl-N-nitrosourea (PNU). While less commonly employed than its methyl and ethyl analogs, NPU shares the same fundamental mechanism of action and holds potential for inducing a distinct spectrum of tumors, warranting detailed consideration. Due to the relative scarcity of published carcinogenesis protocols specifically for NPU, this document will provide a comprehensive overview of its known molecular mechanisms and mutagenic activity. To deliver practical, field-proven methodologies, we will present detailed protocols for the closely related and extensively documented compounds, MNU and ENU. These protocols serve as robust templates that can be adapted for NPU-based studies, with specific guidance on the necessary considerations for such adaptations.
The primary audience for these notes includes researchers in oncology, pharmacology, and toxicology, as well as drug development professionals seeking to establish reliable and relevant animal models of human cancer.
PART 1: Mechanistic Framework of this compound Carcinogenicity
Direct-Acting Carcinogenesis: Spontaneous Activation and DNA Alkylation
Unlike many other chemical carcinogens that require metabolic activation by cytochrome P450 enzymes, N-alkyl-N-nitrosoureas, including NPU, are classified as direct-acting carcinogens.[3] This means they do not need enzymatic conversion to become reactive. Under physiological conditions (aqueous environment at neutral pH), NPU spontaneously decomposes to yield a highly reactive electrophilic species, the propyl-diazonium ion.
This electrophile readily attacks nucleophilic sites on cellular macromolecules, with nuclear DNA being the most critical target for the initiation of carcinogenesis.[1] The primary mechanism of NPU-induced genotoxicity is through the covalent attachment of its propyl group to DNA bases, a process known as DNA alkylation.
Diagram: Mechanism of NPU-Induced DNA Alkylation
Caption: Spontaneous decomposition of NPU and subsequent DNA alkylation.
The Spectrum of NPU-DNA Adducts: Key to Mutagenesis
The carcinogenicity of NPU is directly linked to the specific types of DNA adducts it forms. The propyl-diazonium ion can alkylate various positions on the purine and pyrimidine bases of DNA. Seminal research has identified the major and minor propylation products formed by the reaction of NPU with DNA in vitro.
Key NPU-DNA Adducts Identified:
-
Major Products:
-
7-n-propylguanine
-
O⁶-n-propylguanine
-
-
Minor Products:
-
7-iso-propylguanine
-
O⁶-iso-propylguanine
-
While 7-n-propylguanine is often the most abundant adduct, it is the formation of O⁶-n-propylguanine that is considered to be the most critical miscoding lesion responsible for initiating carcinogenesis.[5] During DNA replication, the modified O⁶-n-propylguanine base can be misread by DNA polymerase, leading to the incorrect insertion of thymine instead of cytosine. This results in a G:C to A:T transition mutation. If this mutation occurs in a critical proto-oncogene (e.g., Ras) or a tumor suppressor gene (e.g., p53), it can lead to uncontrolled cell proliferation and the initiation of a tumor.[8][9]
The ratio of O⁶-propylguanine to 7-propylguanine formation by NPU is approximately 0.73, which is similar to that of other potent carcinogens like ENU and N-butyl-N-nitrosourea, highlighting its significant carcinogenic potential.[5]
Organotropism and Mutagenic Potential
The specific organs in which tumors develop (organotropism) following carcinogen exposure depend on various factors, including the route of administration, distribution and stability of the carcinogen, and the DNA repair capacity of different tissues. Studies using the MutaMouse transgenic model, which allows for the in vivo detection of mutations, have shown that a single intraperitoneal injection of NPU (250 mg/kg) is mutagenic in a wide range of organs. The bone marrow was identified as the most sensitive organ, but significant increases in mutant frequency were also observed in the liver, kidney, lung, spleen, and testis, indicating a broad carcinogenic potential.[9] This widespread mutagenicity suggests that NPU could be a versatile tool for inducing tumors in multiple organ systems, depending on the experimental design.
PART 2: Protocols for N-Nitrosourea-Induced Carcinogenesis
Given the extensive validation and documentation, the following protocols for MNU and ENU serve as exemplary models for N-nitrosourea-induced carcinogenesis. These can be adapted for use with NPU, with the critical understanding that dose-finding studies are essential to determine the optimal carcinogenic dose and to manage toxicity.
Protocol 1: MNU-Induced Mammary Carcinoma in Female Rats
This is a classic and highly reproducible model that mimics many aspects of human estrogen receptor-positive (ER+) breast cancer.[3][4][5]
Materials:
-
N-methyl-N-nitrosourea (MNU), CAS: 684-93-5
-
Sterile 0.9% saline solution, acidified to pH 5.0 with acetic acid
-
Female Sprague-Dawley or Wistar-Furth rats, 45-55 days of age
-
Sterile syringes and needles (25-27 gauge)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, safety glasses, and a respirator are mandatory as MNU is a potent carcinogen and toxin.
Procedure:
-
Animal Acclimation: Upon arrival, house the rats in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week to acclimate. Provide standard chow and water ad libitum.
-
Carcinogen Preparation (Perform in a certified chemical fume hood):
-
MNU is unstable in aqueous solution and must be prepared immediately before use. Protect from light.
-
Weigh the desired amount of MNU. A typical dose is 50 mg per kg of body weight.[5]
-
Dissolve the MNU in the acidified 0.9% saline to the desired final concentration (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.
-
-
Administration:
-
Weigh each rat to calculate the precise volume of the MNU solution to be injected.
-
Administer a single dose of 50 mg/kg MNU via intraperitoneal (i.p.) or intravenous (i.v., via tail vein) injection. The age of the rats at the time of injection is critical, with peak sensitivity around 50 days of age.
-
-
Monitoring and Tumor Detection:
-
Palpate the mammary chains of each rat weekly, starting 4 weeks post-injection.
-
Measure any palpable tumors with calipers and record the dimensions (length and width). Tumor volume can be estimated using the formula: (Length × Width²)/2.
-
Monitor the general health of the animals, including body weight, activity, and posture.
-
-
Endpoint and Tissue Collection:
-
The typical latency period for tumor development is 70-100 days.[5]
-
Euthanize animals when tumors reach a predetermined size (e.g., 2 cm in diameter) or if they show signs of significant morbidity (e.g., >20% weight loss, ulceration).
-
At necropsy, carefully dissect all mammary tumors. Record the location, number, and size of each tumor.
-
Collect tumors and other relevant tissues (e.g., spleen, liver, lung for metastasis assessment) and fix in 10% neutral buffered formalin for histopathological analysis.
-
Diagram: Workflow for MNU-Induced Mammary Cancer Model
Caption: Experimental workflow for inducing mammary tumors with MNU in rats.
Protocol 2: MNU-Induced Urinary Bladder Cancer in Rats
This model is valuable for studying non-muscle invasive and muscle-invasive bladder cancer, mimicking the progression of human urothelial carcinoma.[6][7][10]
Materials:
-
N-methyl-N-nitrosourea (MNU)
-
Sterile 0.9% saline solution
-
Female Fischer 344 or Wistar rats, 6-8 weeks of age
-
Flexible, sterile urethral catheters
-
Anesthetic (e.g., isoflurane)
-
PPE as described in Protocol 1
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Carcinogen Preparation: Prepare a fresh solution of MNU in 0.9% saline immediately before use. A typical concentration is 5-10 mg/mL.
-
Administration (Intravesical Instillation):
-
Anesthetize the rat.
-
Gently insert a sterile, lubricated catheter through the urethra into the bladder. Expel any residual urine by applying gentle pressure to the lower abdomen.
-
Instill a specific volume of the MNU solution (e.g., 0.2 mL) into the bladder via the catheter. A total dose of 1.5-2.0 mg per rat, often given in divided doses (e.g., 0.5 mg weekly for 4 weeks), is effective.[7]
-
To ensure the carcinogen remains in the bladder, the catheter may be clamped or the urethral opening may be gently held closed for a period (e.g., 1 hour).
-
-
Monitoring:
-
Monitor animals for signs of urinary distress, such as hematuria (blood in urine).
-
Monitor body weight and general health weekly.
-
-
Endpoint and Tissue Collection:
-
The experimental endpoint is typically between 20 and 30 weeks after the first instillation.[10]
-
Euthanize the animals and perform a necropsy.
-
Excise the urinary bladder, inflate it with 10% neutral buffered formalin, and immerse it in the same fixative.
-
After fixation, the bladder can be opened, and the number and size of tumors on the mucosal surface can be recorded before processing for histopathology.
-
Considerations for Adapting Protocols for this compound (NPU)
-
Dose-Finding Pilot Study: This is the most critical step. NPU's potency may differ from MNU or ENU. It is essential to conduct a pilot study with a small number of animals to determine the LD₅₀ (lethal dose, 50%) and to identify a well-tolerated carcinogenic dose. Start with doses reported in mutagenicity studies (e.g., 100-250 mg/kg in mice) and adjust based on toxicity and tumor yield.[2][9]
-
Solubility and Stability: Confirm the solubility and stability of NPU in the chosen vehicle. Like other nitrosoureas, it should be prepared fresh and protected from light.
-
Route of Administration: The route of administration will significantly influence which organs are targeted. Systemic routes (i.p., i.v., oral gavage) will expose multiple organs, while local administration (e.g., intravesical) will target a specific tissue.
-
Animal Species and Strain: The choice of rat or mouse strain can dramatically affect tumor incidence and type. Sprague-Dawley rats are common for mammary cancer, while Fischer 344 rats are often used for bladder cancer models.[5][10]
PART 3: Data Presentation and Expected Outcomes
Quantitative Data Summary
The following tables summarize typical quantitative data from well-established N-nitrosourea cancer models. These serve as a benchmark for what might be expected when developing an NPU-based model.
Table 1: Representative Outcomes for MNU-Induced Mammary Tumors in Rats
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Female Sprague-Dawley Rat | [5] |
| Age at Injection | 50 days | [5] |
| Carcinogen & Dose | MNU, 50 mg/kg | [5] |
| Route | Intravenous (i.v.) | [5] |
| Tumor Incidence | ~73% | [5] |
| Mean Latency | 86 days | [5] |
| Tumor Type | Adenocarcinoma |[5] |
Table 2: Representative Outcomes for MNU-Induced Bladder Tumors in Rats
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Female Wistar Rat | [7] |
| Age at Instillation | 6-8 weeks | [7] |
| Carcinogen & Dose | MNU, 2.0 mg (total) | [7] |
| Route | Intravesical (0.5 mg x 4 weeks) | [7] |
| Tumor Incidence | 64% | [7] |
| Latency | 75 weeks (endpoint) | [7] |
| Tumor Type | Transitional Cell Carcinoma |[7] |
Anticipated Molecular Pathology
The primary molecular initiating event in N-nitrosourea-induced tumors is the G:C to A:T transition mutation caused by O⁶-alkylguanine adducts. A frequent consequence of this specific mutation is the activation of the Ras family of proto-oncogenes. For instance, a significant percentage of MNU-induced rat mammary tumors harbor a specific G³⁵ to A³⁵ mutation in the 12th codon of the Hras gene.[8] This leads to constitutive activation of the RAS/MAPK signaling pathway, a key driver of cell proliferation and survival.
Diagram: Potential Signaling Pathway Alteration in NPU-Induced Cancer
Caption: Hypothesized activation of the Ras/MAPK pathway in NPU-induced tumors.
Conclusion and Future Directions
This compound is a direct-acting carcinogen that induces DNA damage through the formation of pro-mutagenic O⁶-propylguanine adducts. Its demonstrated mutagenicity across multiple organs in rodent models suggests it is a versatile tool for carcinogenesis research. While specific cancer induction protocols for NPU are not as prevalent as for MNU or ENU, the detailed methodologies provided for these related compounds offer a solid foundation for developing and validating NPU-specific tumor models.
Future research should focus on systematically characterizing the carcinogenic effects of NPU in different animal models, including determining its dose-response relationship, organotropism, and the molecular signature of the resulting tumors. Such studies will clarify the unique advantages of NPU and solidify its place in the armamentarium of chemical carcinogens used to model human cancer.
References
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
-
Gullino, P. M., Pettigrew, H. M., & Grantham, F. H. (1975). N-nitrosomethylurea as mammary gland carcinogen in rats. Journal of the National Cancer Institute, 54(2), 401–414. [Link]
-
Tsubura, A., Uehara, N., & Shikata, N. (2011). Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. In Vivo, 25(1), 11–22. [Link]
-
Sano, T., Kawachi, T., Matsukura, N., Nakadate, M., Sugimura, T., & Moriyama, M. (1978). Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitroso-guanidines. Gan, 69(2), 277–279. [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Sun, L., Zhang, Z., Geng, S., Li, Y., Wang, C., Wang, Y., ... & Li, C. (2021). Hydropenia may accelerates the progression of orthotopic bladder cancer induced by N-methyl-N-nitrosourea by increasing the expression levels of AQP1, AQP3, and AQP4. Translational Andrology and Urology, 10(6), 2447–2453. [Link]
-
Pour, P., Salmasi, S., & Stepan, K. (1983). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Journal of the National Cancer Institute, 71(3), 637-643. [Link]
-
Ashby, J., & Tennant, R. W. (1996). Mutagenicity to the mouse bone marrow by the mouse germ cell mutagen N-propyl-N-nitrosourea. Mutation Research, 370(3-4), 141–143. [Link]
-
Rajmani, R. S., Doley, J., Singh, P. K., Kumar, R., Barathidasan, R., Kumar, P., ... & Tiwari, A. K. (2011). Induction of mammary gland tumour in rats using N-methyl-N-nitroso urea and their histopathology. Indian Journal of Veterinary Pathology, 35(2), 142-146. [Link]
-
Furihata, C., & Matsushima, T. (2003). Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease. International Journal of Clinical Oncology, 8(3), 135-141. [Link]
-
Cha, J., Kim, J., Lee, S. H., Park, J. H., & Kim, K. P. (2011). Chemical Induced Pre-Clinical Models of Pancreatic Cancer. Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]
-
Cha, R. S., Thilly, W. G., & Zarbl, H. (1994). N-nitroso-N-methylurea-induced rat mammary tumors arise from cells with preexisting oncogenic Hras1 gene mutations. Proceedings of the National Academy of Sciences of the United States of America, 91(9), 3749–3753. [Link]
-
Gao, D., Liu, J., Kuang, X., Zheng, W., Yuan, J., Wu, J., ... & Chen, C. (2021). Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model. Annals of Translational Medicine, 9(7), 565. [Link]
-
Bosland, M. C., & Prinsen, M. K. (1990). Prostate carcinogenesis induced by N-methyl-N-nitrosourea (MNU) in gerbils: histopathological diagnosis and potential invasiveness mediated by extracellular matrix components. Carcinogenesis, 11(5), 769–775. [Link]
-
Hicks, R. M., & Wakefield, J. S. (1979). Influence of dose of N-methyl-N-nitrosourea on the induction of urinary bladder cancer in rats. Cancer Letters, 8(1), 3–7. [Link]
-
Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
Yang, W. X. (1992). [Exposure level of N-nitrosamines in the gastric juice and its inhibition by vitamin C in high risk areas of esophageal cancer]. Zhonghua Zhong Liu Za Zhi, 14(6), 407–410. [Link]
-
Itoh, S., Masumura, K., & Nohmi, T. (1999). Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs. Mutation Research, 444(2), 297–307. [Link]
-
Fujioka, Y., & O-Sei, T. (1983). Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. Cancer Research, 43(12 Pt 1), 6138–6142. [Link]
-
Wakefield, J. S., & Hicks, R. M. (1973). Bladder cancer and N-methyl-N-nitrosourea. II. Sub-cellular changes associated with a single noncarcinogenic dose of MNU. Chemico-Biological Interactions, 7(3), 165–179. [Link]
-
Arai, M., Kani, T., Sugihara, S., Matsumura, K., Miyata, Y., & Ito, N. (2019). 1215: Molecular characterization of N-methyl-N-nitrosourea-induced bladder urothelial tumor in rats. European Urology Supplements, 18(1), e1045. [Link]
-
Miyata, Y., Babaya, K., & Oyasu, R. (1981). Carcinogenesis in heterotopically-transplanted urinary bladder by N-methyl-N-nitrosourea: a model for initiation and promotion. Carcinogenesis, 2(6), 495–497. [Link]
-
Giakoumakis, N. N., Roussidis, A. E., Zarkadis, I. K., Haralambidis, G. A., & Kotsis, D. H. (2009). Cell death induced by N-methyl-N-nitrosourea, a model S(N)1 methylating agent, in two lung cancer cell lines of human origin. Apoptosis, 14(9), 1121–1133. [Link]
-
Morse, M. A., Epling, L. K., Hecht, S. S., & Stoner, G. D. (1998). Inhibition of N'-nitrosonornicotine-induced esophageal tumorigenesis by 3-phenylpropyl isothiocyanate. Carcinogenesis, 19(12), 2139–2142. [Link]
-
Kim, N. W., Seo, S. M., Yoo, E. S., Kang, A. R., Lee, J. H., Lee, J. H., ... & Han, B. S. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLoS One, 18(1), e0280214. [Link]
-
Abnet, C. C., Chen, Y., Fan, J. H., Qiao, Y. L., Dawsey, S. M., Pu, J., ... & Taylor, P. R. (2018). Exposure to polycyclic aromatic hydrocarbons, volatile organic compounds, and tobacco-specific nitrosamines and incidence of esophageal cancer. Cancer Epidemiology, Biomarkers & Prevention, 27(12), 1466-1475. [Link]
-
Lin, J., Wang, R., Wang, J., & Wang, L. (2012). Dietary N-nitroso compounds, endogenous nitrosation, and the risk of esophageal and gastric cancer subtypes in the Netherlands Cohort Study. The American Journal of Clinical Nutrition, 96(6), 1396–1405. [Link]
-
Lee, S. K., Park, J. H., & Kim, K. H. (2016). Effect of N-Methyl-N-Nitrosourea on Helicobacter-induced Gastric Carcinogenesis in C57BL/6 Mice. Journal of Cancer Prevention, 21(3), 182–188. [Link]
-
Kulka, M., & Nagy, Á. (2024). [Molecular pathology of gastrointestinal neoplasms]. Orvosi Hetilap, 165(2), 43–51. [Link]
Sources
- 1. Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of mammary gland tumour in rats using N-methyl-N-nitroso urea and their histopathology | Semantic Scholar [semanticscholar.org]
- 5. N-nitrosomethylurea as mammary gland carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydropenia may accelerates the progression of orthotopic bladder cancer induced by N-methyl-N-nitrosourea by increasing the expression levels of AQP1, AQP3, and AQP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of dose of N-methyl-N-nitrosourea on the induction of urinary bladder cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-nitroso-N-methylurea-induced rat mammary tumors arise from cells with preexisting oncogenic Hras1 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 10. urosource.uroweb.org [urosource.uroweb.org]
Application Notes and Protocols for Carcinogenicity Studies of N-Nitroso-N-propyl Urea (NPU)
Introduction: The Rationale for Investigating N-Nitroso-N-propyl Urea
This compound (NPU), also known as 1-Propyl-1-nitrosourea, belongs to the N-nitroso class of compounds, which are recognized as potent mutagens and carcinogens.[1] The carcinogenic potential of N-nitroso compounds stems from their ability to act as alkylating agents.[2][3][4] N-nitrosoureas, such as NPU, can undergo spontaneous decomposition under physiological conditions to form electrophilic species that react with cellular macromolecules, most critically DNA. This interaction can lead to DNA damage, and if not properly repaired, can result in mutations that initiate the carcinogenic process. Given the potential for human exposure to N-nitroso compounds through various environmental and dietary sources, as well as their formation in vivo, rigorous evaluation of their carcinogenic risk is paramount for public health and drug development safety assessments.[5]
This guide provides a comprehensive framework for the experimental design of carcinogenicity studies for this compound, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are informed by the wealth of data on related N-nitroso compounds.
Part 1: Pre-clinical In Vivo Study Design
A long-term carcinogenicity bioassay in rodents is the cornerstone for evaluating the carcinogenic potential of NPU. The design of such a study must be meticulous to ensure the validity and interpretability of the results.
Animal Model Selection: The Case for Rodent Models
Rodent models, particularly rats, are the preferred species for carcinogenicity studies of N-nitroso compounds due to their well-characterized physiology, relatively short lifespan, and demonstrated susceptibility to this class of carcinogens.
-
Recommended Species and Strain:
-
Rat: The Fischer 344 (F344) or Sprague-Dawley (SD) strains are recommended. F344 rats are often used in carcinogenicity studies due to their lower background tumor incidence for some neoplasms, while SD rats are also widely used and have been shown to be susceptible to N-nitroso-urea induced mammary tumors.[6][7]
-
Mouse: While rats are the primary model, a second rodent species, such as the B6C3F1 mouse, can provide complementary data, as species-specific differences in metabolism and tumor susceptibility can occur.
-
-
Justification for Choice: The extensive historical data on the effects of N-nitroso compounds in these specific rat strains provides a robust baseline for comparison and interpretation of NPU-induced neoplasia. For example, N-methyl-N-nitrosourea (MNU), a close structural analog of NPU, is a well-established inducer of mammary tumors in female SD rats, making this a relevant model to consider for NPU.[6][7]
Dose Formulation and Administration
The stability of NPU in the dosing vehicle is critical for accurate administration.
-
Vehicle Selection: For oral administration (gavage), an aqueous vehicle such as citrate buffer (pH 6.0) is often used for N-nitrosoureas to ensure stability. If solubility is an issue, corn oil may be considered, but its potential influence on absorption and metabolism should be taken into account.
-
Route of Administration:
-
Oral (Gavage or Drinking Water): This route is most relevant to potential human exposure. Gavage ensures accurate dosing, while administration in drinking water mimics continuous exposure, though intake can vary between animals.
-
Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism in the liver and can be useful for investigating the systemic carcinogenic potential of NPU.
-
-
Preparation and Handling: N-nitroso compounds are light-sensitive and can degrade.[1] Solutions should be freshly prepared and protected from light. Due to their potent carcinogenicity, strict safety protocols, including the use of personal protective equipment (PPE) and a certified chemical fume hood, are mandatory.
Dose Selection and Study Groups
The selection of appropriate dose levels is crucial for a successful carcinogenicity study. The goal is to use a high enough dose to elicit a carcinogenic response without causing excessive toxicity that could shorten the lifespan of the animals and confound the results.
-
Preliminary Toxicity Studies: A short-term (e.g., 28-day or 90-day) dose-ranging study is essential to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain (typically no more than 10%).
-
Long-Term Study Dose Levels: Based on the OECD 451 guideline, a typical design includes:
-
Control Group: Receives the vehicle only.
-
Low-Dose Group: A fraction of the MTD (e.g., MTD/4).
-
Mid-Dose Group: A fraction of the MTD (e.g., MTD/2).
-
High-Dose Group: The MTD.
-
-
Group Size: A minimum of 50 animals of each sex per group is recommended to provide sufficient statistical power for detecting a carcinogenic effect.
Table 1: Example Dose Selection Based on NPU Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 | 480 mg/kg | Rat | Oral | [1] |
| TDLo (Ovarian Tumors) | 200 mg/kg | Rat | Oral | [1] |
| TDLo (Leukemia, Skin Tumors) | 400 mg/kg | Rat | Subcutaneous | [1] |
| TDLo (Transplacental) | 120 mg/kg | Rat | Oral | [1] |
Note: TDLo (Lowest Published Toxic Dose) provides a starting point for dose-ranging studies.
Study Duration and Observations
-
Duration: For rats, a 24-month study duration is standard, covering the majority of their lifespan.
-
In-life Observations:
-
Clinical Signs: Animals should be observed daily for any signs of toxicity, such as changes in behavior, appearance, or palpable masses.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Palpation: Animals should be palpated for masses weekly.
-
Part 2: Experimental Protocols
Protocol for a 2-Year Oral Gavage Carcinogenicity Study in F344 Rats
-
Animal Acclimatization: Male and female F344 rats (e.g., 6-8 weeks old) are acclimatized for at least one week before the start of the study.
-
Randomization: Animals are randomly assigned to the control and three dose groups (50/sex/group).
-
Dose Preparation: NPU is dissolved in citrate buffer (pH 6.0) to the desired concentrations. Solutions are prepared fresh daily and protected from light.
-
Dosing: Animals are dosed by oral gavage once daily, 5 days per week, for 104 weeks. The volume administered is adjusted based on the most recent body weight.
-
Observations: Clinical signs, body weight, and food consumption are monitored as described in section 1.4.
-
Necropsy: All animals that die or are euthanized at the end of the study undergo a full necropsy.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination. Tissues from the low- and mid-dose groups with treatment-related gross lesions and all target organs identified in the high-dose group should also be examined.
Protocol for In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The assay should be conducted with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats or hamsters). N-nitroso compounds often require metabolic activation to exert their mutagenic effects.
-
Procedure: a. Prepare serial dilutions of NPU in a suitable solvent (e.g., DMSO). b. In the plate incorporation method, add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar and pour it onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours. d. Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is at least twofold over the solvent control.
Part 3: Mechanistic Insights and Data Interpretation
Mechanism of Carcinogenesis
This compound is a direct-acting alkylating agent. Its carcinogenicity is initiated by the formation of a propyl-diazonium ion, which is a potent electrophile. This ion can then transfer a propyl group to nucleophilic sites in DNA, forming DNA adducts. The formation of O⁶-propylguanine is considered a critical pre-mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication.
Caption: Proposed mechanism of NPU-induced carcinogenesis.
Histopathological Evaluation
A thorough histopathological examination by a qualified veterinary pathologist is crucial for the identification and classification of neoplastic and non-neoplastic lesions. The expected tumor types, based on data from related N-alkyl-N-nitrosoureas, may include:
-
Mammary Gland: Adenomas and adenocarcinomas, particularly in female rats.[6][7]
-
Gastrointestinal Tract: Tumors of the forestomach, intestine, and esophagus.
-
Nervous System: Neurogenic tumors.
-
Kidney: Renal tumors.
-
Hematopoietic System: Leukemia.
Statistical Analysis
Statistical analysis of tumor incidence data should be conducted in accordance with established guidelines.
-
Survival Analysis: Kaplan-Meier survival curves should be generated to assess treatment-related effects on survival.
-
Tumor Incidence: The incidence of each tumor type should be analyzed using appropriate statistical tests, such as the Fisher's exact test for pairwise comparisons and the Cochran-Armitage trend test.
-
Context of Observation: It is important to distinguish between fatal tumors and those observed incidentally at necropsy. Poly-k tests can be used to adjust for differences in survival when analyzing tumor data.
Part 4: Workflow and Data Visualization
The overall workflow for a carcinogenicity study of NPU is a multi-stage process requiring careful planning and execution.
Caption: Workflow for an NPU carcinogenicity study.
Conclusion
The experimental design for a carcinogenicity study of this compound should be based on a thorough understanding of the chemical properties and toxicological profile of N-nitroso compounds. By adhering to established guidelines and employing rigorous scientific methodology, researchers can generate high-quality data to accurately assess the carcinogenic risk of NPU. The protocols and insights provided in this guide offer a robust framework for conducting such studies with scientific integrity and confidence.
References
- Magee, P. N. (1989). The mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.
- Schoental, R. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. British Journal of Cancer, 28(5), 436–439.
- Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment.
- Alvarado, A., Lopes, A. C., Faustino-Rocha, A. I., et al. (2017). Prognostic factors in MNU and DMBA-induced mammary tumors in female rats. Pathology - Research and Practice, 213(4), 441-446.
- Gao, D., Liu, J., Yuan, J., et al. (2021). Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model.
- Rajmani, R. S., Doley, J., Singh, P. K., et al. (2011). Induction of mammary gland tumour in rats using N-methyl-N-nitroso urea and their histopathology.
- Kunze, E., Ruschitzka, F., & Schwalbe, K. (1993). Histopathology of N-methyl-N-nitrosourea-induced mesenchymal tumours of the rat urinary bladder. Journal of experimental pathology (Oxford, England), 74(3), 253–265.
-
Chemsrc. (n.d.). Urea,N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved from [Link]
- Lijinsky, W., & Taylor, H. W. (1982). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Research, 43(2), 829-833.
- Mirvish, S. S. (1977). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health, 2(6), 1267–1277.
- He, L., Wang, Y., Liu, Y., et al. (2022). Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice. Gastroenterology Research and Practice, 2022, 9928317.
- Hoffmann, D., Rivenson, A., Chung, F. L., & Hecht, S. S. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of Cancer Research and Clinical Oncology, 108(1), 81–86.
- Thompson, H. J., & Adlakha, H. (1991). Dose-responsive induction of mammary gland carcinomas in rats by the injection of N-methyl-N-nitrosourea. Cancer Research, 51(13), 3443–3445.
- Narisawa, T., Wong, C. Q., Maronpot, R. R., & Weisburger, J. H. (1976).
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
- Pour, P., Althoff, J., Krüger, F. W., & Mohr, U. (1977). A potent pancreatic carcinogen in Syrian hamsters: N-nitrosobis(2-oxopropyl)amine. Journal of the National Cancer Institute, 58(5), 1449–1453.
- Mirvish, S. S., Ohshima, H., & Pignatelli, B. (1983). Dose-response study of N-nitrosoproline formation in rats and a deduced kinetic model for predicting carcinogenic effects caused by endogenous nitrosation. Cancer Research, 43(11), 5072–5076.
- Lijinsky, W., & Reuber, M. D. (1984). Dose-response study with N-nitrosodiethanolamine in F344 rats. Food and Chemical Toxicology, 22(1), 23–26.
- Gotoh, K., Hatanaka, T., Sano, M., et al. (1995). Chemoprevention of N-Nitroso-N-methylurea-induced Rat Mammary Cancer by Miso and Tamoxifen, Alone and in Combination. Japanese Journal of Cancer Research, 86(6), 487-493.
- Labriola, D., Roldan, E., Lloveras, S., et al. (1990). Receptors Characterization of Intraperitoneally N-nitroso-N-methylurea-induced Mammary Tumors in Rats. International Journal of Cancer, 46(6), 1119-1123.
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N -Ethyl- N -Nitrosourea Induces Retinal Photoreceptor Damage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
Application Notes & Protocols: A Researcher's Guide to Quantifying N-Nitroso-N-Propyl Urea-Induced DNA Damage
Abstract
N-nitroso-N-propyl urea (NPU) is a potent alkylating agent and a known carcinogen that exerts its genotoxic effects primarily through the covalent modification of DNA.[1][2][3] The accurate quantification of NPU-induced DNA damage is critical for toxicological risk assessment, mechanistic studies in carcinogenesis, and the development of novel therapeutic agents. This guide provides an in-depth overview of the mechanisms of NPU-induced DNA damage and presents detailed protocols for its quantification using two robust, field-proven methodologies: the Alkaline Comet Assay for assessing DNA strand breaks and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise identification and quantification of specific DNA adducts. This document is intended for researchers, scientists, and drug development professionals seeking to implement reliable methods for measuring DNA damage.
Introduction: The Genotoxic Landscape of this compound
N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in the environment, certain foods, and tobacco smoke, and can also be formed endogenously.[2][4] this compound (NPU) belongs to this class and is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[3] Its ability to introduce propyl groups into the DNA structure leads to the formation of various DNA adducts, disrupts normal cellular processes like replication and transcription, and can induce mutagenic and carcinogenic outcomes if left unrepaired.[5]
Understanding the extent and nature of DNA damage caused by NPU is paramount. For toxicologists, it informs the dose-response relationship and helps establish safety thresholds. For cancer researchers, it provides a means to study the initiation phase of carcinogenesis and the cellular DNA repair pathways that counteract such damage.[5][6] This guide provides the foundational knowledge and practical protocols to accurately quantify these critical molecular events.
Mechanism of NPU-Induced DNA Damage
NPU, like other N-nitrosoureas, spontaneously decomposes under physiological conditions to yield a reactive propylating species, the propyldiazonium ion. This highly electrophilic intermediate readily attacks nucleophilic sites on DNA bases. The primary targets are the nitrogen and oxygen atoms in purine bases (adenine and guanine).
Key adducts formed by NPU include:
-
7-propylguanine (7-prG): The most abundant adduct, but it is generally considered to be of low mutagenic potential and is often repaired efficiently.
-
O⁶-propylguanine (O⁶-prG): A highly miscoding lesion. During DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[5] The persistence of O⁶-prG is strongly correlated with the mutagenic and carcinogenic potential of alkylating agents.[7][8]
-
3-propyladenine (3-prA): A cytotoxic lesion that can block DNA replication.
The formation of these adducts can trigger cellular DNA damage responses, leading to cell cycle arrest, apoptosis, or DNA repair.[9][10] The primary repair pathway for O⁶-prG involves the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which stoichiometrically transfers the propyl group from guanine to one of its own cysteine residues.[6][8]
Detailed Protocol
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Microscope slides
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10), chilled to 4°C.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13), chilled to 4°C.
-
Neutralization Buffer (0.4 M Tris, pH 7.5).
-
DNA stain (e.g., SYBR Green I or Propidium Iodide).
-
Horizontal gel electrophoresis unit and power supply.
Procedure:
-
Slide Preparation: The day before, coat clean microscope slides with a layer of 1% NMP agarose in water. Let them dry completely. This pre-coating ensures the subsequent layers adhere properly.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. [11]Treat cells with various concentrations of NPU (and a vehicle control) for a defined period (e.g., 1-4 hours).
-
Cell Harvesting: Gently harvest the cells (e.g., using trypsin), wash with ice-cold PBS, and resuspend in PBS at a concentration of ~1 x 10⁵ cells/mL. [12]All subsequent steps should be performed under dim light to prevent artifactual DNA damage.
-
Embedding: Melt 1% LMP agarose and cool to 37°C. Mix 25 µL of the cell suspension with 250 µL of the LMP agarose. [12]Immediately pipette 50-75 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Gelling: Place the slides on a chilled flat surface for 10-15 minutes to allow the agarose to solidify.
-
Lysis: Gently remove the coverslips and immerse the slides in a coplin jar containing cold Lysis Solution for at least 1 hour (or overnight) at 4°C. [13]This step removes cell membranes and proteins, leaving behind nucleoids containing supercoiled DNA.
-
DNA Unwinding (Alkaline Treatment): Carefully drain the lysis solution and place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged. Let the slides sit for 20-40 minutes to allow the DNA to unwind. [14]8. Electrophoresis: Apply voltage to the electrophoresis unit, typically at ~25 V (~1 V/cm) for 20-30 minutes. [13][14]This electric field pulls the broken, negatively charged DNA fragments out of the nucleoid.
-
Neutralization: Gently drain the electrophoresis buffer. Add Neutralization Buffer to the tank and let slides sit for 5 minutes. Repeat this wash two more times.
-
Staining: Drain the buffer and add a few drops of diluted DNA stain to each slide. Incubate for 5-10 minutes in the dark.
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected comets per slide. Use specialized software (e.g., CometScore, OpenComet) to quantify DNA damage. [14]The most common metric is the "% Tail DNA" (the fluorescence intensity in the tail as a percentage of the total cell fluorescence).
Data Interpretation
The data should be presented as the mean ± standard deviation of the % Tail DNA for each treatment group. An increase in % Tail DNA indicates a dose-dependent increase in DNA damage.
Table 1: Sample Comet Assay Data for NPU-Treated Cells
| NPU Concentration (µM) | Mean % Tail DNA | Standard Deviation |
| 0 (Vehicle Control) | 4.5 | 1.2 |
| 50 | 15.2 | 3.8 |
| 100 | 28.9 | 5.1 |
| 200 | 45.7 | 6.3 |
Methodology II: LC-MS/MS for Specific DNA Adduct Quantification
While the Comet Assay is excellent for measuring overall strand breaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for identifying and quantifying individual DNA adducts, such as O⁶-prG. [15][16]This "adductomics" approach is the gold standard for mechanistic studies. [17]
Rationale for Use
LC-MS/MS provides structural confirmation of the specific lesions formed by NPU. [18]This is critical for linking exposure to specific mutagenic events (e.g., the formation of O⁶-prG). The method is highly quantitative, capable of detecting adducts at frequencies as low as one in 10⁸-10¹⁰ normal nucleotides, making it suitable for studies with low exposure levels. [19][20]
Experimental Workflow Diagram
Detailed Protocol
Materials:
-
High-purity DNA isolation kit (e.g., Qiagen).
-
Enzyme cocktail for DNA digestion: Nuclease P1, Benzonase, Alkaline Phosphatase, Phosphodiesterase I. [21]* Internal standards (e.g., isotopically labeled [¹⁵N₅]-O⁶-propyl-2'-deoxyguanosine).
-
HPLC-grade solvents (acetonitrile, water, formic acid).
-
Solid-Phase Extraction (SPE) cartridges (optional).
-
A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
Procedure:
-
DNA Isolation: Treat cells with NPU, harvest, and isolate genomic DNA using a high-quality commercial kit. It is crucial to minimize oxidative damage during isolation. Ensure high purity, with A260/A280 ratio ~1.8 and A260/A230 ratio > 2.0.
-
DNA Quantification: Accurately quantify the isolated DNA using a spectrophotometer or fluorometer.
-
Enzymatic Hydrolysis:
-
To 20-50 µg of DNA, add a known amount of the isotopically labeled internal standard. This standard corrects for sample loss and variations in instrument response.
-
Digest the DNA overnight at 37°C with a cocktail of enzymes (e.g., Benzonase, Nuclease P1, followed by Alkaline Phosphatase and Phosphodiesterase I) to break it down into individual 2'-deoxynucleosides. [21]4. Sample Preparation: Stop the reaction (e.g., by adding acetonitrile) and centrifuge to pellet the enzymes. [18]The supernatant, containing the deoxynucleosides, can be dried and reconstituted in LC mobile phase. For low-abundance adducts, an optional SPE step can enrich the adducts.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatography: Separate the deoxynucleosides on a C18 reverse-phase column using a gradient of water and acetonitrile, both typically containing 0.1% formic acid. [18] * Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
The key principle is monitoring the specific fragmentation of the protonated adduct ion [M+H]⁺. For a deoxynucleoside adduct, this is the neutral loss of the deoxyribose sugar moiety (116.0473 Da). [22][23] * MRM Transitions for O⁶-prG:
-
Analyte (O⁶-prG): Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard ([¹⁵N₅]-O⁶-prG): Precursor ion (m/z) → Product ion (m/z)
-
-
-
Quantification: Create a standard curve by analyzing known amounts of the O⁶-prG standard mixed with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the amount of O⁶-prG in the experimental samples from this curve and express the results as the number of adducts per 10⁶ or 10⁷ normal deoxynucleosides.
Data Interpretation
LC-MS/MS provides absolute quantification of specific adducts. The results allow for direct comparisons of the formation and repair kinetics of different types of DNA damage.
Table 2: Sample LC-MS/MS Data for O⁶-propylguanine Adducts
| NPU Concentration (µM) | O⁶-prG Adducts per 10⁷ dG | Standard Deviation |
| 0 (Vehicle Control) | Not Detected | N/A |
| 50 | 8.4 | 1.5 |
| 100 | 17.1 | 2.9 |
| 200 | 35.6 | 4.8 |
Comparative Summary and Best Practices
| Feature | Alkaline Comet Assay | LC-MS/MS Adduct Analysis |
| Damage Detected | Single & double-strand breaks, alkali-labile sites | Specific, structurally defined DNA adducts |
| Specificity | Low (general measure of damage) | High (identifies specific chemical modifications) |
| Sensitivity | High (detects damage in single cells) | Very High (can detect 1 adduct in 10¹⁰ bases) [19] |
| Throughput | High | Moderate to Low |
| Primary Application | Genotoxicity screening, overall damage assessment | Mechanistic studies, biomarker identification, absolute quantification |
| Key Advantage | Simplicity, speed, single-cell data | Unambiguous structural identification and quantification |
| Key Limitation | Lacks structural information on lesions | Requires expensive equipment and expertise |
Self-Validating Systems & Best Practices:
-
Internal Controls: Always include both negative (vehicle) and positive controls (a known genotoxin like H₂O₂) in every experiment.
-
Standardization: For LC-MS/MS, the use of stable isotope-labeled internal standards is non-negotiable for achieving accurate and reproducible quantification. [24]* Replication: Perform all experiments with at least three biological replicates to ensure statistical validity.
-
Blinding: When scoring Comet slides, the analyst should be blinded to the treatment groups to prevent bias.
Conclusion
The quantification of NPU-induced DNA damage requires a multi-faceted approach. The Alkaline Comet Assay serves as a robust and efficient method for initial screening of genotoxicity, providing a clear measure of DNA strand breaks. For deeper mechanistic insights and absolute quantification of the specific mutagenic lesions responsible for NPU's carcinogenicity, LC-MS/MS is the indispensable gold standard. By combining these methodologies, researchers can build a comprehensive picture of the genotoxic effects of NPU, from overall cellular damage to the precise molecular events that drive mutation and disease.
References
-
Phillips, D. H., & Arlt, V. M. (2014). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 9(11), 2772–2781. [Link]
-
Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221. [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
McGill University. Comet Assay Protocol. [Link]
-
Zhang, T., Li, S., Ma, C., Yang, J., Liu, M., & An, C. (2021). Comet Assay for DNA Damage. Bio-protocol, 11(14), e4083. [Link]
-
Phillips, D. H., & Arlt, V. M. (2009). 32P-Postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 544, 249–262. [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]
-
Foiles, P. G., Chung, F. L., Hecht, S. S., & Wen, D. (1994). A 32P-postlabeling method for simultaneous detection and quantification of exocyclic etheno and propano adducts in DNA. Carcinogenesis, 15(5), 979–984. [Link]
-
Castegnaro, M., & Phillips, D. H. (2000). 32P-Postlabeling Analysis of DNA Adducts. In Methods in Molecular Biology. Humana Press. [Link]
-
Saffhill, R., Margison, G. P., & O'Connor, P. J. (1985). Repair of O6-propylguanine and O6-butylguanine in DNA by O6-alkylguanine-DNA alkyltransferases from rat liver and E. coli. Carcinogenesis, 6(9), 1231–1234. [Link]
-
Tominaga, Y., Tsuzuki, T., Shiraishi, A., Kawate, H., & Nakatsuru, Y. (2000). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer, 14, 287. [Link]
-
Schmit, C., Mussil, B., Hick, S., & Marko, D. (2021). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 95(7), 2447–2459. [Link]
-
Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC cancer, 14, 287. [Link]
-
Chen, H. J., & Turesky, R. J. (2018). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Analytical chemistry, 90(15), 9478–9485. [Link]
-
Gu, D. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
-
Ma, B., & Hecht, S. S. (2021). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 9(11), 307. [Link]
-
Leitao, J., Petkova, S., & Djondjurov, L. (1987). The induction of DNA strand breaks at specific sites by N-nitroso-N-ethylurea depends on the phases of the cell cycle. Mutation research, 180(2), 239–248. [Link]
-
Turesky, R. J., & Vouros, P. (2013). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 85(11), 5557–5564. [Link]
-
Peterson, L. A., Matter, B. A., & Thomson, N. M. (2001). O6-pyridyloxobutylguanine adducts contribute to the mutagenic properties of pyridyloxobutylating agents. Chemical research in toxicology, 14(10), 1386–1392. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. [Link]
-
Christmann, M., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Cancers, 13(11), 2739. [Link]
-
Chen, H. J., & Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy Online. [Link]
-
Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation research, 462(2-3), 83–100. [Link]
-
Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]
-
Likhachev, A. J., Ivanov, M. N., Bresil, H., Planche-Martel, G., Montesano, R., & Margison, G. P. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer research, 43(2), 829–833. [Link]
-
International Agency for Research on Cancer. (1991). Relevance of N-nitroso compounds to human cancer: exposures and mechanisms. IARC Scientific Publications No. 105. [Link]
-
Pegg, A. E., Byers, T. L., & Goodtzova, K. (1997). Repair of DNA containing O6-alkylguanine. Recent results in cancer research. Fortschritte der Krebsforschung. Progrès dans les recherches sur le cancer, 143, 129–146. [Link]
-
Platel, D., Marzin, D., & Nesslany, F. (2005). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 584(1-2), 114-126. [Link]
-
U.S. Environmental Protection Agency. (2000). N-Nitroso-n-methylurea. [Link]
-
Esteller, M., Toyota, M., Sanchez-Cespedes, M., Capella, G., Peinado, M. A., Watkins, D. N., ... & Herman, J. G. (2000). O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma. Journal of the National Cancer Institute, 92(7), 564–569. [Link]
-
Wang, Y., & Gu, C. (2020). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Genes, 11(11), 1339. [Link]
-
Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. Z., Miller, A. T., & Murphy, S. E. (2018). Quantitation of DNA Adducts Resulting from Acrolein Exposure and Lipid Peroxidation in Oral Cells of Cigarette Smokers from Three Racial/Ethnic Groups with Differing Risks for Lung Cancer. Chemical research in toxicology, 31(9), 928–936. [Link]
-
Turesky, R. J. (2014). DNA Adductomics. Chemical research in toxicology, 27(3), 332–345. [Link]
-
Chiang, H. C., Wang, C. Y., & Lee, H. L. (2018). Quantification of DNA and Protein Adducts of 1-Nitropyrene: Significantly Higher Levels of Protein than DNA Adducts in the Internal Organs of 1-Nitropyrene Exposed Rats. Chemical research in toxicology, 31(8), 680–687. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repair of O6-propylguanine and O6-butylguanine in DNA by O6-alkylguanine-DNA alkyltransferases from rat liver and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Comet Assay for DNA Damage [bio-protocol.org]
- 15. escholarship.org [escholarship.org]
- 16. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Quantitation of DNA Adducts Resulting from Acrolein Exposure and Lipid Peroxidation in Oral Cells of Cigarette Smokers from Three Racial/Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to N-Nitroso-N-Propyl Urea (NPU) for Targeted Mutation Generation
Abstract
N-nitroso-N-propyl urea (NPU) is a potent alkylating agent belonging to the N-nitrosourea class of compounds, which are widely utilized in genetic research for their mutagenic properties.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of using NPU to induce random point mutations for applications in forward genetics, drug resistance studies, and the generation of novel phenotypes in various model systems. While the mutagenesis is random at the genomic level, this document details experimental strategies to screen for and isolate specific mutations of interest. Particular emphasis is placed on the biochemical mechanism of NPU-induced mutagenesis, detailed safety and handling protocols, and step-by-step experimental procedures for both in vitro and in vivo applications.
Introduction: The Power of Chemical Mutagenesis
Forward genetics, an approach that moves from a phenotype to the causative gene, remains a cornerstone of biological discovery. By inducing random mutations, researchers can uncover novel genes and pathways that might be missed by hypothesis-driven reverse genetics.[3] N-nitroso compounds, such as this compound (NPU), are powerful tools in this endeavor.[1] These chemical mutagens efficiently create point mutations, providing a rich pool of genetic diversity for screening and analysis.[3][4] NPU, like its well-studied counterparts N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), acts as a direct-acting alkylating agent, capable of modifying DNA bases and leading to heritable genetic changes.[5][6]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NPU-induced mutagenesis in their work. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Scientific Principles: Mechanism of NPU-Induced Mutagenesis
The mutagenicity of NPU stems from its ability to generate a reactive electrophile that alkylates DNA bases. This process does not require metabolic activation, as NPU can spontaneously decompose under physiological conditions.[6]
The core mechanism involves the following steps:
-
Decomposition: NPU decomposes to form a reactive propyl diazonium ion.
-
DNA Alkylation: This highly reactive intermediate transfers its propyl group to nucleophilic sites on DNA bases. Key targets include the O6 position of guanine and the O4 position of thymine.[7][8]
-
Mispairing during Replication: The presence of these alkylated bases disrupts the normal Watson-Crick base pairing during DNA replication. For instance, O6-propylguanine can mispair with thymine instead of cytosine.
-
Fixation of Mutation: If this mispairing is not corrected by the cell's DNA repair machinery (such as O6-methylguanine-DNA methyltransferase, MGMT), a permanent G:C to A:T transition mutation is fixed in the subsequent round of DNA replication.[8][9]
The spectrum of mutations induced by N-nitrosoureas is predominantly composed of single base substitutions, with a high frequency of transitions.[9][10]
Figure 1: Mechanism of NPU-induced mutagenesis.
Critical Safety & Handling Protocols
WARNING: this compound is a potent carcinogen, mutagen, and teratogen.[2][11] Handle with extreme caution in a designated area.
| Hazard Class | Description |
| Carcinogenicity | Probable human carcinogen.[12][13] |
| Mutagenicity | Known to cause genetic defects.[14] |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[15][16] |
| Reproductive Hazard | May damage fertility or the unborn child.[14][16] |
3.1. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves. Change immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: Work exclusively within a certified chemical fume hood.[11]
3.2. Safe Handling and Storage
-
Designated Area: All work with NPU must be conducted in a designated area within a chemical fume hood.
-
Weighing: Do not weigh the powder in the open lab. If possible, purchase pre-weighed aliquots or weigh within a powder-handling enclosure.
-
Solubilization: Prepare solutions inside the fume hood. NPU is often dissolved in a buffer (e.g., citrate phosphate buffer, pH 5.0-6.0) or an organic solvent like DMSO.[5][17]
-
Storage: Store NPU in a tightly sealed container, protected from light and moisture, in a locked and designated refrigerator or freezer.[11][18]
3.3. Decontamination and Waste Disposal
-
Spills: For small spills, moisten the material first to avoid generating dust, then clean up with absorbent material.[11] Decontaminate the area with a 5% acetic acid solution followed by a thorough wash.[11]
-
Waste: All contaminated materials (gloves, tubes, pipette tips, etc.) must be collected in a dedicated, sealed hazardous waste container. Dispose of the waste through your institution's environmental health and safety office. Do not mix with other chemical waste streams.
Experimental Protocols
The following protocols are generalized starting points. Optimal NPU concentration and exposure time must be determined empirically for each cell line or animal model to achieve a balance between mutation rate and toxicity (typically aiming for 50-80% survival).
4.1. Protocol 1: In Vitro Mutagenesis of Cultured Mammalian Cells
This protocol is designed for inducing mutations in an adherent cell line.
Materials:
-
This compound (NPU)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells to be mutagenized
-
Appropriate cell culture plates and flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Plate cells at a density that will result in 50-70% confluency on the day of treatment.
-
Prepare NPU Stock Solution: In a chemical fume hood, prepare a 100 mM stock solution of NPU in anhydrous DMSO. Aliquot and store at -80°C, protected from light.
-
Determine Optimal Dose (Toxicity Curve): a. Plate cells in a 12-well plate. b. The next day, prepare serial dilutions of NPU in complete medium to final concentrations ranging from 0.1 µM to 100 µM. c. Remove the old medium from the cells and add the NPU-containing medium. d. Incubate for the desired exposure time (e.g., 2-24 hours). e. After incubation, remove the NPU-containing medium, wash the cells twice with sterile PBS, and add fresh complete medium. f. Culture for 48-72 hours, then assess cell viability (e.g., using Trypan Blue exclusion or a commercial viability assay) to determine the LD20-LD50 (the dose that kills 20-50% of the cells).
-
Large-Scale Mutagenesis: a. Plate a large population of cells (e.g., in T-75 or T-150 flasks). b. Treat the cells with the predetermined optimal NPU concentration and duration. c. After treatment, wash the cells thoroughly as in step 3e. d. Allow the surviving cells to recover and expand. This population now contains a library of random mutations. e. Cryopreserve aliquots of the mutagenized cell pool for future screens.
4.2. Protocol 2: In Vivo Mutagenesis in a Rodent Model (Adapted from ENU protocols)
This protocol describes the mutagenesis of male germline stem cells to produce heritable mutations. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound (NPU)
-
Citrate phosphate buffer (pH 5.0) or other suitable vehicle
-
Adult male mice or rats
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare NPU Dosing Solution: In a chemical fume hood, dissolve NPU in the vehicle to the desired concentration immediately before use. N-nitrosoureas are unstable in aqueous solutions. A typical dosing regimen for ENU is a series of lower-dose injections (e.g., 3 x 85 mg/kg, weekly) rather than a single high dose, to minimize toxicity.[19] A similar approach should be optimized for NPU.
-
Animal Dosing: Administer the NPU solution via IP injection to the male animals.
-
Sterility Period: NPU targets spermatogonial stem cells.[3][20] Treated males will go through a period of temporary sterility. Wait for this period to pass (typically 8-12 weeks) before setting up breeding pairs. This ensures that the sperm used for fertilization are derived from the mutagenized stem cells.
-
Breeding and Screening: a. Mate the mutagenized G0 males with wild-type females. b. The resulting G1 offspring will be heterozygous for any induced mutations. c. Screen the G1 generation for dominant phenotypes. d. To screen for recessive phenotypes, intercross G1 animals or backcross them to the G0 male and screen the G2 or G3 generation.
Figure 2: General experimental workflows for NPU mutagenesis.
Achieving Specificity: From Random Mutagenesis to Targeted Discovery
While NPU treatment generates mutations randomly across the genome, the power of this technique lies in the subsequent application of strong selective pressures or sensitive screening methods to isolate cells or organisms with mutations in a specific gene or pathway of interest.
5.1. Selection-Based Strategies
-
Drug Resistance: This is one of the most powerful applications. By treating a mutagenized cell population with a cytotoxic drug, only cells that have acquired a resistance-conferring mutation will survive.[21][22] This approach has been instrumental in identifying mechanisms of drug resistance in cancer cells.[21] For example, screening NPU-mutagenized cancer cells with a targeted therapy can identify novel mutations in the drug's target protein or in downstream signaling components that bypass the drug's effect.
5.2. Screening-Based Strategies
-
Phenotypic Screening: This involves visually or functionally inspecting a large number of mutagenized individuals (e.g., zebrafish embryos, mouse pups) or cell clones for a desired phenotype.[17][23] This could be a change in morphology, behavior, or a metabolic process.
-
Genetic and Molecular Screens:
-
Reporter Assays: Use a cell line containing a reporter gene (e.g., GFP, luciferase) under the control of a promoter of interest. Mutagenesis can then be used to screen for mutations that either activate or suppress the reporter, identifying components of the relevant signaling pathway.
-
High-Throughput Sequencing: After mutagenesis, the entire genome or exome of selected clones or individuals can be sequenced. By comparing the sequence to a wild-type reference, all induced mutations can be identified. This is a non-biased method to link a phenotype to a specific genetic change.[9]
-
Conclusion
This compound is a valuable tool for inducing point mutations in a research setting. Its efficacy in generating a broad spectrum of genetic variants makes it ideal for forward genetic screens and for investigating complex biological processes like drug resistance. However, its potent carcinogenicity necessitates strict adherence to safety protocols. By combining the random mutagenic power of NPU with carefully designed and rigorous screening or selection strategies, researchers can successfully move from a biological question to the identification of specific, causative mutations.
References
- Information on current time in Palamu Division, IN. (n.d.). Google.
- Richardson, K. K., Richardson, F. C., Crosby, R. M., Swenberg, J. A., & Skopek, T. R. (1987). Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. Journal of Biological Chemistry, 262(29), 13781-13788.
- Ahmad, I., Singh, P., & Singh, A. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies.
- Lijinsky, W. (1989). Biological interactions of N-nitroso compounds: a review.
- Lijinsky, W., & Kovatch, R. M. (1992). Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 265(1), 45-52.
- Schabel, F. M., Jr. (1976). Nitrosoureas: a review of experimental antitumor activity.
- Valentine, M. C., et al. (2021). Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents. Nucleic Acids Research, 49(10), 5649-5662.
- Itoh, T., et al. (1998). Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 139-144.
- IARC. (1991). Relevance of N-nitroso compounds to human cancer: exposures and mechanisms.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. Retrieved January 12, 2026, from [Link]
- Del T. Richardson, K. K., & Skopek, T. R. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies.
- Hrustanovic, G., et al. (2017). Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations. Genome Research, 27(11), 1868-1879.
- Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 9, 63-71.
-
Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (2025). Urea,N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved January 12, 2026, from [Link]
- Leiros, I., et al. (2021). Nucleoside Analogues Are Potent Inducers of Pol V-mediated Mutagenesis. International Journal of Molecular Sciences, 22(11), 6035.
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: N-Nitrosamines. Retrieved January 12, 2026, from [Link]
- Christmann, M., & Kaina, B. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(15), 8219.
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.
- EFSA Panel on Genetically Modified Organisms. (2020). In vivo and in vitro random mutagenesis techniques in plants. EFSA Journal, 18(12), e06266.
- Pegg, A. E. (1977). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Advances in Cancer Research, 25, 195-269.
- Pereira, R. J., et al. (2004). Inducing mutations in the mouse genome with the chemical mutagen ethylnitrosourea. Brazilian Journal of Medical and Biological Research, 37(1), 13-21.
- van der Weyden, L., et al. (2005). Highly Efficient ENU Mutagenesis in Zebrafish. In: Methods in Molecular Biology, vol. 315. Humana Press.
-
U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. Retrieved January 12, 2026, from [Link]
- Toca, O., et al. (2022).
- Scott, D., et al. (1986). Mutagenic properties of N-nitrosopeptides in mammalian cell culture assays. Carcinogenesis, 7(5), 755-759.
-
Wikipedia. (n.d.). ENU. Retrieved January 12, 2026, from [Link]
- Li, G., et al. (2022). Frequency and Spectrum of Mutations Induced by Gamma Rays Revealed by Phenotype Screening and Whole-Genome Re-Sequencing in Arabidopsis thaliana. International Journal of Molecular Sciences, 23(2), 754.
-
New Jersey Department of Health. (2006). N-NITROSODI-n-PROPYLAMINE HAZARD SUMMARY. Retrieved January 12, 2026, from [Link]
- Nault, J. C., & Zucman-Rossi, J. (2023). Recent Therapeutic Gene Editing Applications to Genetic Disorders. International Journal of Molecular Sciences, 24(2), 1640.
- Al-Salmi, I., & Hannan, M. A. (2023). Molecular mechanisms of drug-induced mutagenesis: a narrative review. Journal of Applied Pharmaceutical Science, 13(11), 001-010.
- S, S., & S, R. (2023). Emerging Gene-editing nano-therapeutics for Cancer. Current Cancer Drug Targets, 23(9), 738-753.
- Li, Y., et al. (2020). Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice. Gastroenterology Research and Practice, 2020, 8864963.
- Ondrej, M. (1968). Leter to the Editor: Chemical Mutagenesis by Means of N-nitrosomethyl Urea. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 6(3), 487.
- Oladosu, Y., et al. (2016). Induced Mutations Unleash the Potentials of Plant Genetic Resources for Food and Agriculture. Agronomy, 6(1), 7.
-
Frontiers Research Topic. (n.d.). Mutations and Drug Resistance. Retrieved January 12, 2026, from [Link]
-
Johns Hopkins Medicine. (2025). Johns Hopkins Team Creates Targeted Gene Therapy Vector for Neurofibromatosis Type 1 Tumors. Retrieved January 12, 2026, from [Link]
- Zhang, Y., et al. (2023).
-
GenScript. (2025). Advance Your Cell Therapy With Innovative CRISPR & mRNA LNP Tools. YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. epa.gov [epa.gov]
- 13. nj.gov [nj.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Highly Efficient ENU Mutagenesis in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 20. ENU - Wikipedia [en.wikipedia.org]
- 21. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. Frequency and Spectrum of Mutations Induced by Gamma Rays Revealed by Phenotype Screening and Whole-Genome Re-Sequencing in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-NITROSO-N-PROPYL UREA stability in aqueous solutions for experiments
Technical Support Center: N-Nitroso-N-Propyl Urea (NPU)
A Guide to Ensuring Stability in Aqueous Solutions for Experimental Success
Welcome to the technical support center for this compound (NPU). This guide is designed for researchers, scientists, and drug development professionals who utilize NPU in their experiments. As a potent, direct-acting alkylating agent, the efficacy and reproducibility of your results depend critically on the stability and integrity of your NPU solutions. This document provides in-depth FAQs and troubleshooting protocols grounded in the chemical principles governing N-nitroso compounds.
Frequently Asked Questions (FAQs) on NPU Stability
This section addresses the most common questions regarding the chemical stability of NPU in experimental settings. Understanding these principles is the first step to preventing experimental failure.
Q1: What is the single most critical factor affecting NPU stability in aqueous solutions?
Answer: The pH of the solution is, without question, the most critical factor. N-nitroso-N-alkyl ureas, including NPU and its close analogs N-nitroso-N-ethylurea (NEU) and N-nitroso-N-methylurea (NMU), are highly unstable in neutral and, particularly, alkaline (high pH) conditions.[1][2] Alkaline hydrolysis leads to rapid decomposition, producing a diazoalkane intermediate which is often the intended alkylating agent but can also be explosive and difficult to control.[1] Conversely, acidic conditions significantly enhance stability.
-
Causality Explained: The decomposition mechanism is initiated by the removal of a proton from the terminal urea nitrogen. In alkaline conditions, hydroxide ions (OH⁻) act as a strong base, readily abstracting this proton and triggering a cascade of electron rearrangements that break the molecule apart. In acidic conditions, the excess of protons (H⁺) suppresses this initial deprotonation step, thereby stabilizing the NPU molecule. Kinetic studies on related N-nitrosoamides confirm that the rate-controlling step in their decomposition is often protonation or deprotonation of the substrate.[3] For optimal stability, solutions should be maintained at an acidic pH.
Q2: What is the recommended pH range for preparing and storing NPU stock solutions?
Answer: Based on data from analogous compounds and general principles of N-nitroso urea chemistry, a pH range of 3.0 to 5.0 is recommended for maximizing stability. Some procedures for related compounds even suggest adding a few drops of acetic acid to increase stability.[4] While urea itself is most stable between pH 4 and 8, the presence of the nitroso group makes NPU far more susceptible to alkaline hydrolysis.[5][6]
-
Expert Insight: We recommend using a citrate or acetate buffer to prepare your aqueous solutions. These buffers have pKa values within the optimal stability range and can effectively resist upward shifts in pH. Never use phosphate-buffered saline (PBS) or other buffers with a pH near or above 7.0 for your stock solutions.
Q3: How does temperature impact the stability of my NPU solution?
Answer: Temperature accelerates the degradation of NPU at any given pH. The effect is synergistic with pH; at high pH, warming the solution will cause near-instantaneous decomposition. Even in acidic buffers, higher temperatures will shorten the viable lifetime of the solution.
-
Best Practice: Always prepare NPU solutions in an ice bath and store them at low temperatures. For short-term storage (a few hours), 2-8°C is acceptable. For anything longer, storage at -20°C is recommended, though freshly prepared solutions are always superior. Note that N-nitroso compounds can be unstable at temperatures above 20-30°C.[4][7]
Q4: Can I dissolve NPU in solvents other than water?
Answer: Yes, and for stock solutions, this is often preferable. Solvents like DMSO or ethanol can be used to prepare concentrated stock solutions.[8] These non-aqueous stocks are generally more stable than aqueous solutions, especially if stored properly at low temperatures. However, the stability of NPU once the stock is diluted into your final aqueous experimental medium (e.g., cell culture media) will still be governed by the pH and temperature of that medium.
-
Experimental Consideration: When using a DMSO stock, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. Always perform a solvent control in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems that may arise during your experiments, linking them back to the core principles of NPU stability.
Problem 1: My experimental results are inconsistent or not reproducible.
Possible Cause: Degradation of NPU. This is the most common reason for inconsistent results. If the NPU degrades between experiments (or even during a single long experiment), the effective concentration of the active compound will vary, leading to unreliable data.
Troubleshooting Steps:
-
Always Prepare Fresh Solutions: Prepare your final working solution of NPU immediately before each experiment from a freshly prepared or properly stored stock.[9] NPU solutions are not stable for long periods, even when refrigerated.
-
Verify Stock Solution Integrity: If you must use a stored stock, consider verifying its concentration. While complex, analytical methods like HPLC can be used to quantify N-nitroso compounds.[9][10]
-
Control the pH: Ensure your final experimental medium is pH-buffered and not alkaline. For cell culture experiments, remember that the medium is typically buffered to ~pH 7.4, where NPU will degrade. The rate of degradation must be considered part of the experimental design.
-
Standardize Timing: Add the NPU to all experimental samples at the same time and for the same duration to ensure equal exposure to the active compound before significant degradation occurs.
Problem 2: My NPU solution has turned yellow or cloudy.
Possible Cause: This is a visual indicator of chemical decomposition. N-nitroso-N-methylurea, a related compound, is described as pale yellow crystals, but a significant color change in solution often signals the formation of degradation products.[11]
Troubleshooting Steps:
-
Discard the Solution Immediately: Do not use a solution that has changed in appearance. It no longer contains the expected concentration of NPU and may contain decomposition products that could interfere with your experiment.
-
Review Your Preparation Protocol:
-
Was the solution prepared at the correct pH? An unbuffered aqueous solution can have a pH that promotes rapid degradation.
-
Was the solution exposed to light? Like many reactive chemicals, N-nitroso compounds can be light-sensitive.[1][2] Prepare and store solutions in amber vials or protect them from light.
-
Was the temperature controlled? Always use an ice bath during preparation.
-
Problem 3: I am not observing the expected biological/chemical effect of NPU.
Possible Cause: Complete or near-complete degradation of the compound before it could interact with the target.
Troubleshooting Steps:
-
Check the Dilution Medium pH: This is a critical failure point. Diluting an acidic NPU stock into a large volume of neutral or alkaline buffer (like PBS, pH 7.4) will rapidly neutralize the acid and catalyze the immediate destruction of the NPU.
-
Protocol Workflow Analysis: Review the time between when the NPU solution is prepared/diluted and when it is added to the experimental system. This window should be minimized to seconds or minutes.
-
Consider the Source: Ensure the solid NPU used is from a reputable supplier and has been stored correctly (typically at -20°C, protected from moisture). Some suppliers provide NPU containing water and acetic acid to improve stability.[12][13]
Quantitative Data Summary: Factors Affecting NPU Stability
The following table summarizes the key parameters influencing NPU stability in solution.
| Parameter | Poor Stability Condition | Recommended Condition for Stability | Rationale & Causality |
| pH | Neutral to Alkaline (pH > 6.0) | Acidic (pH 3.0 - 5.0) | Alkaline conditions catalyze deprotonation, initiating rapid decomposition. Acidic pH suppresses this initial step.[1][3] |
| Temperature | Ambient to Elevated (>20°C) | Low (0 - 4°C for use, ≤ -20°C for storage) | Degradation reactions are kinetically accelerated by heat. Low temperatures slow the rate of decomposition.[4][7] |
| Solvent | Unbuffered Water | Acidic Buffer (Citrate, Acetate) or Aprotic Solvent (DMSO) | Unbuffered water can have a variable pH. Acidic buffers maintain a stable, protective pH. DMSO provides a non-aqueous, more stable environment for stock solutions.[8] |
| Light | Direct/UV Light Exposure | Amber Vials / Protection from Light | N-nitroso compounds can be photosensitive, leading to photochemical decomposition.[1][2] |
| Time | Extended Storage in Solution | Freshly Prepared (Use Immediately) | Degradation is a time-dependent process. Even under optimal conditions, aqueous solutions have a limited viable lifespan.[9] |
Experimental Protocols & Visual Workflows
Protocol: Preparation of a 100 mM NPU Stock Solution in Citrate Buffer
This protocol describes the preparation of a 100 mL aqueous stock solution with enhanced stability.
Materials:
-
This compound (MW: 131.13 g/mol )[14]
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
100 mL amber volumetric flask
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 4.0):
-
In 80 mL of high-purity water, dissolve 1.92 g of citric acid monohydrate.
-
Slowly add a 0.1 M solution of sodium citrate until the pH meter reads 4.0.
-
Transfer the buffer to a 100 mL volumetric flask and add water to the mark. This is your buffer for the NPU solution.
-
-
Chill the Buffer: Place the volumetric flask containing the pH 4.0 citrate buffer in an ice bath for at least 15 minutes until it is thoroughly chilled (<4°C).
-
Weigh NPU: In a fume hood, wearing appropriate PPE (see Safety section), accurately weigh 1.311 g of NPU. Note: NPU is a potent carcinogen and must be handled with extreme care.
-
Dissolve NPU: Add the weighed NPU directly to the chilled citrate buffer in the amber volumetric flask. Add a small, clean stir bar.
-
Mix to Dissolve: Cap the flask and place it on a stir plate within the ice bath. Stir at a low speed until all the NPU has dissolved. Avoid vigorous vortexing.
-
Finalize and Store: Once dissolved, remove the stir bar. The solution is now ready for immediate dilution into your experimental system. For any short-term storage, keep the flask tightly sealed, protected from light, and refrigerated (2-8°C). For longer-term storage, aliquot into cryovials and store at -20°C.
Diagram: NPU Solution Preparation and Usage Workflow
This diagram outlines the critical decision points for ensuring the integrity of your NPU solution.
Caption: Workflow for preparing stable NPU solutions.
Diagram: Simplified NPU Decomposition Pathway
This diagram illustrates the critical influence of pH on the stability of NPU.
Caption: pH-dependent stability of NPU in aqueous solution.
Mandatory Safety Precautions
This compound and related compounds are highly toxic, potent carcinogens, mutagens, and teratogens.[7][11][15] All handling must be performed with extreme caution.
-
Designated Area: All work, including weighing, solution preparation, and administration, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.[15]
-
Personal Protective Equipment (PPE): At a minimum, this includes double nitrile gloves, a lab coat, and chemical safety goggles. Ensure no skin is exposed between the glove and the sleeve.[15]
-
Spill Management: Spills must be cleaned immediately. For liquid spills, use absorbent pads. The area should be decontaminated with a suitable solution (e.g., 5% acetic acid followed by thorough cleaning).[2][15]
-
Waste Disposal: All contaminated materials (gloves, pads, vials, etc.) and unused solutions must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Exposure: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye exposure, flush with water for at least 15 minutes and seek immediate medical attention.[15]
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- NOAA. (n.d.). N-NITROSO-N-ETHYLUREA. CAMEO Chemicals.
- ResearchGate. (n.d.). Degradation of the Urease Inhibitor NBPT as Affected by Soil pH.
- Sigma-Aldrich. (n.d.). N-Nitroso-N-ethylurea ISOPAC® 759-73-9.
- Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). SOP # 003.
- LGC Standards. (n.d.).
- Chemsrc. (n.d.). Urea,N-nitroso-N-propyl- | CAS#:816-57-9.
- MedchemExpress.com. (n.d.). N-Nitroso-N-methylurea.
- Organic Syntheses Procedure. (n.d.). nitrosomethylurea.
- Wikipedia. (n.d.). N-Nitroso-N-methylurea.
- PubMed. (n.d.).
- Santa Cruz Biotechnology. (n.d.). N-Nitroso-N-propylurea | CAS 816-57-9.
- DTIC. (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU)
- Reddit. (2024, March 8). N-nitroso compound stability in acid. r/Chempros.
- NOAA. (n.d.). n-nitroso-n-methylurea - Report. CAMEO Chemicals.
- PubMed Central. (n.d.).
- UREA TESTING METHODS. (n.d.). UREA TESTING METHODS.
- CLEARSYNTH. (n.d.). 1-ethyl-3-(3-(methyl(nitroso)amino)propyl)urea.
- CDC. (n.d.). nitrosamines 2522 | niosh.
- SLS Ireland. (n.d.). This compound, Conta | TRC-N545750-100G | TRC.
- INEOS OPEN. (n.d.). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- PubMed. (2013, February 5).
- Semantic Scholar. (2021, June 17).
- Semantic Scholar. (n.d.).
- UreaKnowHow. (n.d.).
- ResearchGate. (n.d.). Kinetic modeling of urea decomposition based on systematic thermogravimetric analyses of urea and its most important by-products | Request PDF.
- NIH. (2023, March 3).
- PubMed. (n.d.). Non-linear effects of temperature and urea on the thermodynamics and kinetics of folding and unfolding of hisactophilin.
- PubChem. (n.d.). N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699.
- Scribd. (n.d.).
- ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
- PubMed Central. (2014, April 24).
Sources
- 1. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Investigation on the possible formation of N-nitroso-N-methylurea by nitrosation of creatinine in model systems and in cured meats at gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, Contains 40% Water, ~2% Acetic Acid [lgcstandards.com]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. scbt.com [scbt.com]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
Technical Support Center: Optimizing N-Nitroso-N-Propyl Urea (NPU) Concentration for Cell Transformation
Welcome to the technical support center for optimizing N-Nitroso-N-Propyl Urea (NPU) concentration in cell transformation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to successfully design and execute your NPU-induced cell transformation assays.
Introduction: The Critical Role of NPU Concentration
This compound (NPU) is a potent alkylating agent widely used to induce cellular transformation in vitro, mimicking stages of carcinogenesis. The success of these experiments hinges on the precise concentration of NPU used. Too low a concentration will fail to induce transformation, while too high a concentration will lead to excessive cytotoxicity, masking any transformation events. Therefore, determining the optimal NPU concentration for your specific cell line and experimental conditions is a critical first step.
This guide will walk you through the principles of NPU-induced transformation, provide detailed protocols for determining the optimal concentration, and offer solutions to common problems you may encounter.
Part 1: Understanding the Mechanism of NPU-Induced Cell Transformation
NPU, like other N-nitroso compounds, exerts its effects primarily through the alkylation of DNA.[1][2] This process involves the transfer of a propyl group to nucleophilic sites on DNA bases. The resulting DNA adducts can lead to mispairing during DNA replication, ultimately causing mutations. If these mutations occur in critical genes controlling cell growth and differentiation (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of cellular transformation.
The transformation process is generally understood to involve the following key stages, which can be modeled in vitro:
-
Initiation: Irreversible DNA damage and mutations caused by the initial exposure to a carcinogen like NPU.
-
Promotion: The clonal expansion of initiated cells, often stimulated by promoting agents or chronic irritation.
-
Progression: The gradual acquisition of the malignant phenotype, including anchorage-independent growth and tumorigenicity.
Cell transformation assays (CTAs) are designed to recapitulate these stages in a controlled laboratory setting.[3]
Part 2: Determining the Optimal NPU Concentration - A Step-by-Step Guide
The optimal concentration of NPU is highly dependent on the cell line being used, as different cells exhibit varying sensitivities to its cytotoxic and transforming effects. Therefore, a preliminary cytotoxicity assay is an essential prerequisite to any transformation experiment.
Key Experimental Principle: The Dose-Response Relationship
The relationship between the concentration of NPU and its biological effect (both toxicity and transformation) is not linear. It is crucial to establish a dose-response curve to identify a concentration that is sublethal yet sufficient to induce a measurable transformation frequency.
Recommended Cell Lines for Transformation Assays
Several cell lines are commonly used for in vitro transformation assays due to their stability and well-characterized responses to carcinogens. These include:
-
BALB/c 3T3: A mouse embryonic fibroblast cell line widely used for studying chemical-induced transformation.[4][5][6][7]
-
C3H/10T1/2: Another mouse embryonic fibroblast cell line suitable for transformation assays.[8][9][10]
-
Bhas 42: A v-Ha-ras-transfected BALB/c 3T3 cell line that is highly sensitive to both genotoxic and non-genotoxic carcinogens.[11]
-
Syrian Hamster Embryo (SHE) cells: Primary cells that can be used to detect both initiating and promoting agents.
Experimental Workflow for Optimizing NPU Concentration
Sources
- 1. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro carcinogenesis of mammary epithelial cells by N-nitroso-N-methylurea using a collagen gel matrix culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Transformation of BALB/c-3T3 cells: IV. Rank-ordered potency of 24 chemical responses detected in a sensitive new assay procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro BALB/c 3T3 Cell Transformation Assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Transformation of C3H10T1/2 cells by N-ethyl-N-nitrosourea occurs as a single, low frequency, mutation-like event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycle-related toxicity and transformation in 10T1/2 cells treated with N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell density dependence of focus formation in the C3H/10T1/2 transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, Contains 40% Water, ~2% Acetic Acid [lgcstandards.com]
Troubleshooting inconsistent results with N-NITROSO-N-PROPYL UREA
Technical Support Center: N-NITROSO-N-PROPYL UREA (NPU)
Welcome to the technical support guide for this compound (NPU). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent alkylating agent. Inconsistent experimental results can be a significant impediment to research progress. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity and reproducibility of your work.
Section 1: Compound Stability and Handling
This compound, like many N-nitroso compounds, is inherently unstable under certain conditions. Its degradation can lead to a loss of activity and the generation of confounding artifacts, representing a primary source of inconsistent results.
Question 1: My NPU solution appears to lose potency over a short period, even when stored at low temperatures. What causes this degradation, and how can I mitigate it?
Answer: The degradation of NPU in solution is a common issue stemming from its sensitivity to environmental factors. The primary culprits are light, moisture, and pH. N-nitroso compounds are notoriously sensitive to light, which can catalyze their decomposition.[1][2][3] Additionally, NPU is susceptible to hydrolysis, a reaction accelerated by moisture and certain pH levels.[1][2]
Causality: The N-nitroso group is the reactive center of the molecule. Under aqueous conditions, particularly at non-neutral pH, the molecule can decompose to form a diazonium ion, which is a potent alkylating agent.[4] This decomposition is often the intended mechanism of action for its carcinogenic and mutagenic properties.[4][5] However, uncontrolled degradation in your stock solution will lead to a decreased concentration of the active compound by the time it is used in an experiment.
Troubleshooting Protocol:
-
Solvent Selection: For preparing stock solutions, use anhydrous solvents like DMSO or ethanol. If aqueous buffers are necessary for your experimental design, prepare the NPU solution immediately before use.
-
pH Control: The stability of N-nitrosoureas is pH-dependent.[2] Aqueous solutions should be buffered, ideally within a pH range of 4-8, where stability is generally higher.[6] Avoid highly acidic or alkaline conditions, as these can accelerate decomposition.[2][3]
-
Light Protection: Always store NPU, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.[1][2]
-
Moisture Control: NPU is sensitive to moisture.[1][2] Store the solid compound in a desiccator. When preparing solutions, use anhydrous solvents and minimize exposure to atmospheric moisture.
-
Temperature: While refrigeration is standard, be aware that freeze-thaw cycles can introduce moisture condensation. Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling. Store at -20°C or below for longer-term storage.
Question 2: I observe significant variability between different lots of NPU from the same supplier. How can I ensure consistency?
Answer: Lot-to-lot variability can arise from differences in synthesis, purification, and handling during manufacturing and shipping. It is crucial to validate each new lot of NPU before its use in critical experiments.
Validation Workflow:
-
Appearance: Visually inspect the compound. N-nitroso-N-methylurea, a related compound, is described as pale yellow crystals.[3][7] Significant color variation may indicate impurities or degradation.
-
Analytical Confirmation: If possible, confirm the identity and purity of the new lot using techniques like HPLC or NMR. This is the most rigorous approach to ensure you are starting with a consistent material.
-
Functional Assay: Perform a pilot experiment using a well-established, quantitative assay (e.g., a cytotoxicity assay with a sensitive cell line) to compare the potency of the new lot against a previously validated lot. Determine the IC50 value and ensure it falls within an acceptable range of your historical data.
Below is a conceptual workflow for validating a new lot of NPU.
Caption: Workflow for new NPU lot validation.
Section 2: Experimental Design and Execution
Inconsistencies often arise from subtle variations in experimental protocols. Given NPU's reactive nature, meticulous attention to detail is paramount.
Question 3: I am seeing a high degree of variability in my dose-response curves. What experimental factors could be contributing to this?
Answer: Variability in dose-response experiments with NPU can be attributed to several factors related to its reactivity and mechanism of action. As a direct-acting alkylating agent, NPU transfers its propyl group to nucleobases in DNA, leading to mutations and cell death.[4][5] The efficiency of this process can be influenced by experimental conditions.
Key Factors Influencing Dose-Response:
-
Cell Density: The number of cells being treated can affect the effective concentration of NPU per cell. Higher cell densities may lead to a "quenching" effect where the compound is consumed by a larger number of cells, reducing its apparent potency. Standardize cell seeding densities across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can react with and neutralize alkylating agents. If possible, reduce the serum concentration during the NPU treatment period. If this is not feasible, ensure the serum concentration is kept consistent across all experiments and batches of media.
-
Treatment Duration: The half-life of NPU in your specific culture medium can influence the outcome. A short treatment duration may not be sufficient for the compound to exert its full effect, while a very long duration may lead to confounding secondary effects due to compound degradation. Optimize and fix the treatment time for all comparative experiments.
-
DNA Repair Capacity: The cell type used is a critical variable. Cells with a high capacity for DNA repair, such as those with robust O6-methylguanine-DNA methyltransferase (MGMT) activity, will be more resistant to the effects of NPU.[8] Ensure you are using the same cell line at a consistent passage number, as DNA repair capacity can change over time in culture.
Data Summary: Factors Affecting NPU Potency
| Parameter | Potential Issue | Recommendation |
| Cell Density | Inconsistent effective dose per cell | Standardize seeding density |
| Serum % | Neutralization of NPU by serum proteins | Use consistent serum concentration; consider reduction during treatment |
| Treatment Time | Mismatch with NPU half-life | Optimize and standardize treatment duration |
| Cell Passage # | Changes in cellular phenotype (e.g., DNA repair) | Use a consistent, low passage number for all experiments |
Question 4: My in vivo animal studies using NPU are showing inconsistent tumor incidence and latency. What are the likely causes?
Answer: In vivo studies introduce a higher level of complexity. NPU is a known carcinogen in animal models, inducing tumors in various organs.[9][10][11] However, factors such as administration route, animal strain, and diet can significantly impact outcomes.
Troubleshooting In Vivo Inconsistencies:
-
Vehicle and Route of Administration: The vehicle used to dissolve and administer NPU is critical. For oral gavage, an oil-based vehicle may be more stable than an aqueous one. For intraperitoneal (i.p.) injection, ensure the solution is freshly prepared and administered quickly to minimize degradation. The route of administration will influence the biodistribution and target organs.[10]
-
Animal Strain and Age: Different animal strains can have varying susceptibilities to carcinogens due to genetic differences in metabolism and DNA repair.[12] Age at the time of administration is also a critical factor, with younger animals often being more susceptible.
-
Diet and Gut Microbiome: Dietary components can influence the metabolism of N-nitroso compounds. Furthermore, the gut microbiome can play a role in the metabolic activation or detoxification of xenobiotics. Ensure a standardized diet is used throughout the study.
-
Compound Stability in Vehicle: Confirm the stability of NPU in your chosen vehicle over the duration of your dosing preparation and administration period. An unstable formulation will lead to inconsistent dosing.
The following diagram illustrates the decision-making process for troubleshooting in vivo NPU studies.
Sources
- 1. nj.gov [nj.gov]
- 2. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: N-Nitroso-N-propyl Urea (NPU) In Vivo Dose-Response Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nitroso-N-propyl urea (NPU). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support the successful design and execution of your in vivo dose-response experiments. As a direct-acting alkylating agent, NPU is a potent carcinogen used to induce tumors in various animal models. Understanding its properties and handling the common challenges associated with its use is critical for obtaining reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of NPU in in vivo carcinogenicity studies.
Q1: What are the primary target organs for this compound (NPU)-induced carcinogenesis in rodents?
A1: The carcinogenic effects of N-alkyl-N-nitrosoureas can be tissue-specific. For N-propyl-N-nitrosourea (NPU), studies have shown that it primarily induces tumors in the intestine.[1] Additionally, some research indicates a leukemogenic effect, with one study reporting that NPU administered in drinking water induced myelocytic leukemia in 64% of Donryu rats. While many nitrosoalkylureas are known to induce tumors of the nervous system in rats, the response can vary significantly between species and even strains.[2] For instance, in hamsters, nitrosoalkylureas tend to induce tumors in the forestomach and spleen, but not the nervous system.[2]
Q2: What is the mechanism of NPU's carcinogenic action?
A2: this compound is a direct-acting carcinogen, meaning it does not require metabolic activation to exert its genotoxic effects.[3] However, it undergoes spontaneous decomposition under physiological conditions. This decomposition generates a reactive propyl-diazonium ion, which is a powerful electrophile. This ion readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. The primary adducts formed by NPU are 7-n-propylguanine and O⁶-n-propylguanine.[4] The formation of O⁶-n-propylguanine is considered a critical miscoding lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication, initiating the process of carcinogenesis.
Q3: What dose ranges of NPU are typically used in in vivo studies, and what is its acute toxicity?
A3: Establishing a dose-response relationship is a crucial aspect of chemical carcinogenesis studies. The doses of NPU used will depend on the animal model, the route of administration, and the desired tumor latency and incidence. While specific comprehensive dose-response studies for NPU are not as widely published as for its methyl analog (MNU), some toxicity data is available to guide dose selection. The oral LD50 of this compound in rats has been reported as 480 mg/kg.
For comparison, studies with N-methyl-N-nitrosourea (MNU) in rats have used single intravenous doses ranging from 10 to 50 mg/kg body weight to induce mammary tumors, with higher doses leading to a higher incidence and shorter latency of tumor development.[5] Another study with MNU in mice used intraperitoneal injections of 25, 50, and 75 mg/kg.[6] These ranges for a related compound can serve as a starting point for pilot studies with NPU, but it is essential to conduct preliminary dose-range-finding studies to determine the appropriate doses for your specific experimental goals and animal model.
Q4: What are the appropriate vehicles for administering NPU, and what are the stability considerations?
A4: N-nitrosoureas are known to be sensitive to light, humidity, and pH.[7] They are unstable in alkaline solutions, where they decompose to form diazomethane.[7] The stability of nitrosoureas in aqueous solutions is pH-dependent, with greater stability at acidic pH. For example, the half-life of N-methyl-N-nitrosourea (MNU) in an aqueous solution at 20°C is 24 hours at pH 6.0, but only 1.2 hours at pH 7.0.[7]
For in vivo administration, NPU is often dissolved in a suitable vehicle immediately before use. Common vehicles for nitrosoureas include saline or a citrate buffer to maintain an acidic pH and improve stability.[8] For example, MNU has been administered in a citrate buffer at pH 4.5 for intraperitoneal injections in mice.[8] Given the instability, it is crucial to prepare fresh solutions for each administration and protect them from light. Some commercial preparations of nitrosoureas are sold with water and acetic acid to improve stability during storage.[9]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo NPU dose-response experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no tumor incidence | - NPU Degradation: The compound may have degraded due to improper storage or handling. - Insufficient Dose: The administered dose may be too low for the chosen animal model and strain. - Route of Administration: The chosen route may not be optimal for targeting the desired organ. - Short Study Duration: The experimental endpoint may be too early to observe tumor development. | - Verify Compound Integrity: Use a fresh batch of NPU and store it under recommended conditions (refrigerated, protected from light and moisture).[7] Prepare solutions immediately before use in a pH-stable vehicle like a citrate buffer.[8] - Conduct a Pilot Study: Perform a dose-escalation study to determine the optimal dose range for your specific animal model and desired tumor incidence. - Optimize Administration Route: Research the most effective route of administration for your target organ. For systemic effects, intravenous or intraperitoneal injections are common. For gastrointestinal tumors, administration in drinking water can be effective.[1] - Extend Observation Period: Tumor latency is dose-dependent, with lower doses generally requiring longer observation times.[5] Consult literature for typical latency periods for NPU or related compounds. |
| High mortality or severe toxicity | - Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD). - Animal Health Status: The animals may have underlying health issues making them more susceptible to toxicity. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Reduce the Dose: If significant weight loss (>20%), severe clinical signs, or high mortality is observed, reduce the dose in subsequent cohorts. The reported oral LD50 in rats is 480 mg/kg. - Ensure Animal Health: Use healthy, pathogen-free animals from a reputable supplier. Acclimatize animals to the facility before starting the experiment. - Evaluate Vehicle Effects: Run a control group that receives only the vehicle to rule out any vehicle-related toxicity. |
| High variability in tumor incidence between animals | - Inconsistent Dosing: Inaccurate or inconsistent administration of NPU. - Biological Variability: Natural variation in susceptibility to carcinogenesis among individual animals. - NPU Solution Instability: Degradation of the compound in the dosing solution over time. | - Standardize Administration Technique: Ensure all personnel are properly trained in the chosen administration technique (e.g., gavage, injection) to deliver a consistent dose to each animal. - Increase Group Size: Using a larger number of animals per group can help to account for biological variability and increase the statistical power of the study. - Prepare Fresh Solutions: Prepare NPU solutions fresh for each dosing session to minimize degradation. If administering in drinking water, prepare fresh solutions frequently and protect them from light. |
| Unexpected tumor types or locations | - Compound Impurities: The NPU used may contain impurities that are carcinogenic to other organs. - Strain-Specific Effects: The chosen animal strain may have a different susceptibility profile than what is reported in the literature. - Metabolic Differences: Variations in metabolism can lead to the formation of different reactive species that target different tissues. | - Verify Compound Purity: Use high-purity NPU from a reputable supplier. - Consult Strain-Specific Literature: Research the known spontaneous tumor rates and responses to carcinogens for the specific rodent strain you are using. - Conduct Thorough Histopathology: Perform a complete necropsy and histopathological examination of all major organs to fully characterize the tumor profile. |
Section 3: Experimental Protocols & Visualizations
Protocol: Preparation and Administration of NPU in Drinking Water for Rodent Carcinogenicity Studies
-
Safety Precautions: this compound is a potent carcinogen and should be handled with extreme care in a designated area, such as a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.[10]
-
Vehicle Preparation: Prepare a sterile, acidic buffer solution (e.g., sodium citrate buffer, pH 4.5-6.0) to dissolve the NPU. The use of a slightly acidic buffer can help to improve the stability of the nitrosourea in the aqueous solution.[7][8]
-
NPU Solution Preparation:
-
Calculate the required amount of NPU based on the target concentration in the drinking water and the estimated daily water consumption of the animals.
-
In a chemical fume hood, carefully weigh the NPU powder.
-
Dissolve the NPU in a small volume of the prepared buffer with gentle agitation.
-
Bring the solution to the final volume with the buffer.
-
Protect the solution from light by using amber-colored water bottles or by wrapping the bottles in aluminum foil.
-
-
Administration:
-
Provide the NPU-containing drinking water to the animals ad libitum.
-
Prepare fresh NPU solutions at least twice a week to minimize degradation.[7]
-
Measure water consumption regularly to accurately calculate the actual dose of NPU ingested by the animals.
-
Provide a control group with drinking water containing only the vehicle.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, ruffled fur, lethargy, or changes in food and water intake.[10]
-
Palpate the animals regularly for the development of tumors.
-
Record all observations meticulously.
-
Visualizations
Below are diagrams to illustrate key experimental workflows and mechanisms.
Caption: Workflow for a typical in vivo NPU dose-response study.
Sources
- 1. pancreapedia.org [pancreapedia.org]
- 2. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 7. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl-N-Nitrosourea (MNU): A positive control chemical for p53+/- mouse carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Preventing degradation of N-NITROSO-N-PROPYL UREA stock solutions
Welcome to the technical support center for N-Nitroso-N-propyl urea (NPU). This guide provides in-depth information, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals maintain the integrity of their NPU stock solutions. Given the inherent instability of nitrosourea compounds, proper handling and storage are paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPU) and why is its stability a concern?
This compound (NPU) is an alkylating agent belonging to the nitrosourea class of compounds. Like other nitrosoureas, NPU is a potent carcinogen and mutagen used in biomedical research to induce tumors in animal models.[1] Its biological activity stems from its ability to spontaneously decompose and form reactive species that alkylate DNA.[2] This inherent reactivity is also the source of its instability. Stock solutions can degrade over time, leading to a decrease in the effective concentration of the active compound and potentially yielding confounding experimental results.
Q2: What is the primary degradation pathway for NPU in solution?
The primary degradation pathway for NPU, like other N-nitrosoureas, is hydrolysis.[3][4] This process is highly dependent on pH. In aqueous solutions, especially under neutral to alkaline conditions, the molecule undergoes decomposition.[3][4][5] The process begins with the abstraction of the acidic proton from the urea nitrogen, leading to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion. This ion is a potent alkylating agent responsible for the compound's biological effects but also signifies the breakdown of the parent molecule.
Q3: Which solvent is best for preparing and storing NPU stock solutions?
For long-term storage, a high-purity, anhydrous, aprotic solvent is strongly recommended.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice. It readily dissolves NPU and, being aprotic and non-aqueous, it significantly slows the rate of hydrolytic decomposition.
-
Acceptable (for short-term use): Lower alcohols like ethanol can be used, but solubility may be lower, and the presence of the hydroxyl group makes it more reactive than DMSO.[2]
-
Avoid: Aqueous buffers (e.g., PBS, saline) should be avoided for stock solutions. Nitrosoureas are very labile in neutral pH buffers, with significant degradation observed in minutes to hours at room temperature.[6] If NPU must be introduced into an aqueous medium for an experiment, the stock solution should be diluted into the aqueous buffer immediately before use.
Q4: What are the optimal storage conditions for an NPU stock solution?
To maximize the shelf-life of an NPU stock solution (e.g., in anhydrous DMSO), the following conditions are critical:
-
Temperature: Store aliquots at -80°C for long-term storage. For short-term use (e.g., a few days), -20°C is acceptable.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[7]
-
Light: Protect the solution from light by using amber or opaque vials.[5][8] Nitrosoureas can be sensitive to light.
-
Atmosphere: To prevent moisture contamination, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., reduced tumor incidence). | Degradation of NPU stock solution, leading to a lower effective dose. | 1. Prepare a fresh stock solution from solid NPU following the validated protocol below.2. Verify the concentration and purity of the new stock solution using HPLC-UV before use.3. Always use aliquots stored at -80°C and avoid using solutions that have been repeatedly freeze-thawed.[7] |
| Precipitate forms in the stock solution upon thawing. | The concentration of NPU exceeds its solubility limit in the solvent at lower temperatures, or the solvent has absorbed water, reducing solubility. | 1. Gently warm the solution to 25-30°C and vortex to redissolve the precipitate. CAUTION: Do not heat above 30°C, as this can accelerate degradation.[9]2. If the precipitate does not dissolve, it may indicate degradation. Discard the solution and prepare a fresh one.3. Ensure you are using anhydrous-grade solvent for preparation. |
| Stock solution has changed color (e.g., turned yellow). | This may indicate chemical degradation of the NPU. | Discard the solution immediately and prepare a fresh stock. Do not use discolored solutions, as the degradation products may have unknown activities or toxicities. |
| Working solution in aqueous buffer is not effective. | Rapid hydrolysis of NPU in the aqueous buffer. | Nitrosoureas are extremely unstable in neutral or alkaline aqueous solutions, with half-lives that can be less than two hours at room temperature.[2][6] Always prepare working aqueous dilutions immediately prior to use and do not store them. |
Diagrams and Workflows
NPU Degradation Pathway
The following diagram illustrates the pH-dependent hydrolytic degradation of NPU, which leads to the formation of a reactive alkylating agent. This highlights why avoiding aqueous and alkaline conditions is critical for storage.
Caption: Simplified hydrolytic degradation of NPU under basic conditions.
Workflow for Stock Solution Preparation and Quality Control
This workflow provides a logical sequence for preparing and validating NPU stock solutions to ensure their integrity.
Caption: Recommended workflow for NPU stock preparation and validation.
Protocols
Protocol 1: Preparation of a 100 mM NPU Stock Solution in DMSO
Safety Precaution: this compound is a potent carcinogen and mutagen.[1] All handling, including weighing and dissolution, must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[10][11]
Materials:
-
This compound (NPU), solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, 1.5 mL microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-label Vials: Label the required number of amber vials with the compound name (NPU), concentration (100 mM), solvent (DMSO), preparation date, and your initials.
-
Weighing: In a chemical fume hood, carefully weigh 13.11 mg of solid NPU onto weighing paper. (Molar Mass of NPU = 131.11 g/mol ).
-
Dissolution: Transfer the weighed NPU into a sterile glass vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex the solution until all the NPU powder is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming in a 25-30°C water bath can be used, but do not exceed 30°C.[9]
-
Aliquoting: Immediately aliquot the stock solution into the pre-labeled amber vials (e.g., 50 µL per vial) to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage: Securely cap the aliquots and immediately place them in a -80°C freezer for long-term storage.
Protocol 2: Quality Control of NPU Stock Solution by HPLC-UV
This protocol provides a general method to assess the purity of an NPU stock solution. The exact conditions may need to be optimized for your specific HPLC system.
Materials:
-
NPU stock solution (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phase: Create a mobile phase of 50:50 (v/v) Acetonitrile:Water. Degas the solution before use.
-
Prepare Sample: Thaw one aliquot of your NPU stock solution. Dilute it 1:100 in the mobile phase. For example, add 10 µL of the 100 mM stock to 990 µL of the mobile phase to get a 1 mM working solution.
-
Set HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~230-240 nm (Nitrosoureas typically have a UV maximum in this range).[12]
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject your prepared NPU sample.
-
Run the analysis for approximately 10-15 minutes.
-
-
Data Interpretation:
-
A high-quality stock solution should show a single, sharp major peak corresponding to NPU.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity of >98% is generally considered acceptable.
-
The presence of multiple or significant secondary peaks indicates degradation. If significant degradation is observed, the entire batch of stock solution should be discarded.
-
References
-
Douglas, J. A., & Williams, D. L. (1982). Kinetics and mechanism of the basic hydrolysis of nitrosoureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 131-135. [Link]
-
National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institutes of Health. [Link]
-
Lown, J. W., & Chauhan, S. M. (1981). Mechanism of hydrolysis of halogenated nitrosoureas. Journal of medicinal chemistry, 24(3), 270-279. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-ethylurea. [Link]
-
Garcia, M. V., et al. (2003). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of organic chemistry, 68(26), 9997-10003. [Link]
-
Alberts, D. S., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Investigational new drugs, 3(2), 109-117. [Link]
-
Umar, M., & Khamis, S. (1989). N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1631-1635. [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure for N-Nitroso-N-methylurea. [Link]
-
MCE (MedChemExpress). (n.d.). Handling Instructions. DBA Italia. [Link]
-
ChemSrc. (2024). Urea, N-nitroso-N-propyl-. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities. PubMed Central. [Link]
-
Wang, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental pollution, 269, 116122. [Link]
-
Lim, S., & Kim, S. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental science & technology, 53(2), 834-843. [Link]
-
U.S. Army Biomedical Research and Development Laboratory. (1993). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
-
BioSpectra. (n.d.). UREA TESTING METHODS. [Link]
-
Mansouri, A. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]
-
NIOSH. (1994). NITROSAMINES: METHOD 2522. Centers for Disease Control and Prevention. [Link]
-
Organic Syntheses. (1935). NITROSOMETHYLUREA. Organic Syntheses Procedure. [Link]
-
Reddit r/Chempros. (2024). N-nitroso compound stability in acid. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. IARC scientific publications, (93), 118-124. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 181-193. [Link]
-
Bio-Rad. (n.d.). Solubilization. 2-D Electrophoresis for Proteomics. [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. [Link]
-
Ramirez, J., et al. (2007). Nitroxyl (HNO) release from new functionalized N-hydroxyurea-derived acyl nitroso-9,10-dimethylanthracene cycloadducts. Organic letters, 9(12), 2231-2234. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosourea. PubChem. [Link]
-
SLS Ireland. (n.d.). This compound, Conta. [Link]
-
Schagger, H. (2015). How may I prepare 100ml Tris-Urea Buffer for protein extraction? ResearchGate. [Link]
-
Islam, M. (2023). Urea Solution preparation? ResearchGate. [Link]
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the basic hydrolysis of nitrosoureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of hydrolysis of halogenated nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dbaitalia.it [dbaitalia.it]
- 8. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pmda.go.jp [pmda.go.jp]
Technical Support Center: N-Nitroso-N-propyl urea (NPU) Animal Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for investigators using N-Nitroso-N-propyl urea (NPU) in animal research. NPU is a potent alkylating agent widely used to induce tumors in various animal models, providing invaluable insights into carcinogenesis and therapeutic development. However, its inherent toxicity presents significant challenges, including off-target effects, animal welfare concerns, and experimental variability.
This guide is designed as a self-service resource to help you anticipate, troubleshoot, and minimize NPU-associated toxicity, ensuring the scientific integrity of your studies and the ethical treatment of your animal subjects.
Section 1: Frequently Asked Questions (FAQs) — Foundational Knowledge
This section addresses common questions about NPU's mechanism, handling, and expected effects.
Q1: What is the primary mechanism of this compound (NPU) toxicity and carcinogenicity?
A1: NPU is a direct-acting alkylating agent. Its toxicity stems from its ability to transfer a propyl group to cellular macromolecules, most critically, to DNA.[1] While it can act directly, its carcinogenic potency is significantly enhanced through metabolic activation. Cytochrome P450 enzymes can hydroxylate the propyl group, leading to the formation of a highly reactive propanediazonium ion.[2] This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, forming DNA adducts.[3] Key adducts include 7-n-propylguanine and O6-n-propylguanine. The O6-propylguanine adduct is particularly pro-mutagenic as it can be misread by DNA polymerase during replication, leading to G:C to A:T transition mutations, a critical initiating event in carcinogenesis.[4][5]
Q2: What are the initial signs of acute toxicity I should monitor for after NPU administration?
A2: Acute toxicity reflects damage to rapidly dividing cells. Monitor animals closely for the first 72 hours post-administration. Key signs include:
-
Behavioral Changes: Lethargy, reduced motor activity, piloerection (hair standing on end), and hunched posture.[6]
-
Gastrointestinal Distress: Diarrhea, dehydration, and loss of appetite.
-
Weight Loss: A body weight loss of 5% is a strong predictor of underlying pathological findings and should be considered a critical monitoring threshold.[6]
-
General Appearance: Half-shut eyes and unkempt fur can also indicate distress.[6]
Q3: How should NPU be handled and prepared safely in a laboratory setting?
A3: NPU is classified as a probable human carcinogen, mutagen, and teratogen.[7][8] Extreme caution is mandatory.
-
Designated Area: All handling, weighing, and solution preparation must occur in a certified chemical fume hood or a Class II Type B biological safety cabinet.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double nitrile gloves at all times. Ensure no skin is exposed between the glove and the sleeve.[9]
-
Spill Management: In case of a minor spill, use absorbent pads to wipe the liquid. Decontaminate the area with a 0.5% sodium hypochlorite solution, followed by water. Dispose of all contaminated materials as hazardous chemical waste.[9]
-
Waste Disposal: All NPU-contaminated waste, including animal bedding for at least three days post-administration, must be treated as hazardous chemical waste and disposed of according to institutional guidelines.[9]
Q4: For how long after administration should animals and their waste be considered hazardous?
A4: Animals, their waste (urine and feces), and their bedding are considered hazardous for a minimum of three days after the final NPU administration.[9] This is due to the potential excretion of the parent compound or its active metabolites.[10] Cages should be labeled accordingly, and cage changes must be performed in a ventilated cabinet to avoid aerosol creation.[9]
Section 2: Troubleshooting Guide — Experimental Challenges
This section provides solutions to specific problems you may encounter during your NPU studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate (>20%) within the first week. | Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain, age, or sex. | Action: Immediately halt the experiment for the affected cohort. Future Prevention: Conduct a dose-range-finding pilot study with a small number of animals to establish the MTD.[11] Start with doses reported in the literature for a similar model and adjust downwards. |
| Vehicle Toxicity/Formulation Issue: The vehicle used for dissolution (e.g., solvent choice, pH) may be causing acute toxicity. The solution may not be homogenous. | Action: Review the vehicle's safety profile. Ensure the NPU is fully dissolved and the solution is at a physiological pH before administration. Use fresh preparations for each injection series, as NPU can degrade. | |
| Significant body weight loss (>15%) across the treatment group. | Systemic Toxicity: The NPU dose, while not lethal, is causing severe systemic toxicity, likely affecting the bone marrow and gastrointestinal tract. | Action: Implement supportive care, such as providing hydration gels and highly palatable, soft food. Increase the frequency of animal monitoring to twice daily.[12] Consider if humane endpoints have been met. Future Prevention: Reduce the NPU dose for subsequent studies. A 5% body weight loss is an early warning sign that should trigger increased monitoring.[6] |
| Inconsistent or no tumor development. | Dose Too Low: The dose is insufficient to reliably initiate carcinogenesis in the chosen animal model. | Action: Review the literature for established protocols for your specific model. Future Prevention: In your pilot study, include multiple dose levels to identify the minimum effective dose that induces tumors with acceptable toxicity. |
| Incorrect Route of Administration: The chosen route (e.g., oral, IP, SC) may not be optimal for targeting the desired organ. | Action: Research the organotropism of NPU based on the administration route. For example, oral administration often targets the stomach, while systemic administration may target the nervous system or pancreas.[7] | |
| Animal Strain/Genetics: The animal strain may be resistant to NPU-induced carcinogenesis. | Action: Verify that the chosen strain is appropriate for the desired tumor model. Some strains may have more efficient DNA repair mechanisms.[13] | |
| Unexpected tumor location. | Metabolic Activation & Distribution: NPU's carcinogenic effects depend on where it is metabolically activated and distributed.[10][14] | Action: This is often an inherent property of the chemical. Document the findings, as they may be scientifically significant. Future Prevention: If a specific organ is desired, select an administration route known to increase local concentration or use a different carcinogen with higher organ specificity. |
Section 3: Protocols for Minimizing Toxicity
Adherence to rigorous protocols is the best way to minimize toxicity and ensure reproducible results.
Protocol 1: Dose-Range-Finding Pilot Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a suitable carcinogenic dose with manageable toxicity.
Methodology:
-
Animal Selection: Use a small cohort of animals (e.g., n=3-5 per group) of the same species, strain, age, and sex as the main study.
-
Dose Groups: Establish at least 3-4 dose groups plus a vehicle control group.[15] Base the highest dose on literature reports, and use serial dilutions (e.g., 100%, 75%, 50% of the literature dose).
-
Administration: Administer NPU via the same route planned for the main study.
-
Intensive Monitoring: For 14-21 days, monitor animals twice daily for clinical signs of toxicity (see Table below and FAQ 2).
-
Data Collection: Record daily body weights, food/water intake, and clinical scores.
-
Endpoint: The MTD is often defined as the dose that causes no more than 10% body weight loss and induces no signs of severe toxicity or mortality. The optimal dose for the main study will be at or below the MTD, balancing efficacy with animal welfare.
Protocol 2: Comprehensive Animal Monitoring and Humane Endpoints
Objective: To ensure animal welfare and the collection of high-quality data by establishing clear criteria for intervention and euthanasia.
Methodology:
-
Frequency: Observe animals twice daily during periods of expected peak toxicity and at least once daily at all other times.[12]
-
Parameters to Monitor:
-
Body Weight: Weigh animals at least 3 times per week. A weight loss exceeding 20% of baseline, or 15% with other clinical signs, is a common endpoint.
-
Clinical Signs: Use a scoring sheet to objectively track posture, activity level, fur appearance, and signs of pain or distress.
-
Tumor Burden: For palpable tumors, measure with calipers 2-3 times per week. A single tumor exceeding a predetermined size (e.g., 10% of body weight) or multiple tumors impacting mobility or normal behavior are common endpoints.[12]
-
-
Humane Endpoints: These are criteria that, when met, require an animal to be humanely euthanized to prevent further suffering.[16] Endpoints should be a combination of factors, not just one parameter.[12]
-
Example Endpoint Combination: Euthanize if an animal exhibits >20% weight loss, or >15% weight loss accompanied by lethargy and piloerection for 48 hours.
-
Tumor-Specific Endpoints: Euthanasia is required if a tumor becomes ulcerated, necrotic, or impedes access to food or water.
-
Moribund State: Euthanize any animal that is in a state of dying, characterized by unresponsiveness and inability to ambulate.[17]
-
Table of Common Clinical Signs and Intervention Thresholds
| Sign | Mild | Moderate (Requires Intervention/Increased Monitoring) | Severe (Humane Endpoint Met) |
| Weight Loss | < 5% | 5-15% | >20% (or >15% with other severe signs) |
| Activity | Slightly decreased | Lethargic, reluctant to move | Unresponsive, unable to stand |
| Posture | Normal | Hunched at rest | Persistently hunched, head pressing |
| Fur | Sleek | Piloerection, unkempt | Matted, soiled |
| Hydration | Normal | Skin tenting | Sunken eyes, severe skin tenting |
Section 4: Key Pathways and Workflows
Visualizing the complex processes involved in NPU toxicity and experimental design can aid in understanding and planning.
Mechanism of NPU-Induced DNA Damage
The following diagram illustrates the metabolic activation of NPU and its subsequent reaction with DNA, the critical event initiating carcinogenesis.
Caption: Metabolic activation and DNA alkylation pathway of NPU.
Experimental Workflow for Minimizing Toxicity
This workflow provides a logical sequence for designing and executing an animal study with NPU to maximize data quality while minimizing adverse effects.
Caption: Decision workflow for NPU animal study design and execution.
References
-
Faustino-Rocha, A. I., Ginja, M., Ferreira, R. and Oliveira, P. A. (2019). Studying humane endpoints in a rat model of mammary carcinogenesis. Iranian Journal of Basic Medical Sciences, 22(6), pp. 643-649. [Link]
-
Faustino-Rocha, A. I., et al. (2019). Studying humane endpoints in a rat model of mammary carcinogenesis. IJBMS. [Link]
-
Wallace, J. (2000). Humane Endpoints and Cancer Research. ILAR Journal, 41(2), pp. 69-73. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
Morimoto, S., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Gan, 74(3), pp. 396-402. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]
-
NC3Rs. (2015). Humane endpoints. [Link]
-
Stokes, W. S. (2002). Humane Endpoints for Laboratory Animals Used in Regulatory Testing. ILAR Journal, 43(Suppl_1), pp. S31-S38. [Link]
-
Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 112(2), pp. 81-87. [Link]
-
Suzuki, E., & Okada, M. (1983). Metabolism of 1-propyl-1-nitrosourea (PNU) in rats. Gan, 74(5), pp. 644-651. [Link]
-
Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Molecules, 28(14), 5340. [Link]
-
Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). SOP # 003. [Link]
-
Setlow, R. B., Cao, E. H., & Delihas, N. C. (1984). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 561-570. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodi-n-Propylamine. Bookshelf. [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. [Link]
-
ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. [Link]
-
Tofast, P., et al. (2020). Associations between clinical signs and pathological findings in toxicity testing. Altex, 37(4), pp. 601-612. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2006). Animal and In Vitro Toxicity Testing. In Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. [Link]
-
New Jersey Department of Health. (2009). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological profile for N-Nitrosodi-n-propylamine. [Link]
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Metabolism of 1-propyl-1-nitrosourea (PNU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Studying humane endpoints in a rat model of mammary carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: N-Nitroso-N-propyl urea (NPU) Carcinogenesis Studies
This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments involving the chemical carcinogen N-Nitroso-N-propyl urea (NPU). By addressing common challenges and providing in-depth, evidence-based solutions, this resource aims to serve as a critical support tool for your research endeavors.
Introduction: The Challenge of Reproducibility with NPU
This compound (NPU) is a potent alkylating agent widely used in experimental cancer research to induce tumors in various animal models. Its mechanism of action i[1][2]nvolves the formation of electrophilic alkylating agents that react with DNA, leading to mutations and initiating carcinogenesis. However, the very reactiv[1][3]ity that makes NPU an effective carcinogen also contributes to significant experimental variability. Factors ranging from compound stability and preparation to animal handling and data interpretation can dramatically influence study outcomes.
This guide provides a st[4][5]ructured, question-and-answer-based approach to troubleshoot common issues, ensuring that your experimental design is robust, self-validating, and grounded in sound scientific principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific, practical questions that frequently arise during the planning and execution of NPU experiments.
Compound Preparation and Handling
Question: My NPU solution appears cloudy or precipitates upon mixing. What is the correct procedure for solubilizing NPU?
Answer: This is a critical first step where variability is often introduced. NPU has limited aqueous solubility and is prone to degradation, especially in non-acidic, aqueous solutions.
-
Causality: N-nit[6][7][8]rosoureas are unstable in aqueous solutions, particularly at neutral or alkaline pH. The presence of water can[7][8] lead to hydrolysis, and improper pH can accelerate decomposition, resulting in byproducts that are either inactive or have a different toxicological profile. Some commercial preparations of NPU contain significant amounts of water and acetic acid as stabilizers.
-
Troubleshooting Pro[6]tocol:
-
Vehicle Selection: For many N-nitrosoureas, initial dissolution in a minimal amount of a suitable organic solvent like DMSO is recommended before further dilution in an aqueous vehicle. For intragastric administ[9]ration, dissolving NPU in a citrate buffer to maintain an acidic pH is a common practice.
-
pH Control: M[9]aintain a slightly acidic pH (around 6.0) to improve stability. A lactate or citrate buff[8]er can be effective.
-
Temperature: [8][9]Prepare solutions fresh on the day of use and keep them on ice to minimize thermal degradation. NPU is unstable at temperatures above 20°C.
-
Verification: [3] Always prepare a clear, homogenous solution. If precipitation occurs, do not proceed. Re-evaluate your solvent system and preparation method.
-
Question: How can I be sure of the concentration and purity of my NPU solution? It seems my results are inconsistent even with the same calculated dose.
Answer: The concentration of your dosing solution is a cornerstone of reproducibility. Given the instability of NPU, verifying the concentration of the active compound is essential.
-
Causality: NPU can degrade during storage and after being dissolved into a dosing vehicle. Failure to account for this degradation will lead to the administration of a lower-than-intended dose, resulting in reduced or inconsistent tumor incidence.
-
Recommended Workflow: Analytical Verification
-
Method Selection: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for quantifying N-nitrosoureas in biological and experimental solutions. More advanced techniques [10][11]like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity.
-
Sample Preparat[12][13][14]ion: Immediately after preparing your dosing solution, take an aliquot for analysis. If analyzing from biological media (e.g., plasma), specific solid-phase extraction and stabilization protocols may be necessary to prevent degradation post-collection.
-
Execution: Ru[11]n the sample on a validated HPLC or LC-MS system against a certified N-Nitroso-N-methylurea analytical standard. This allows for precise q[15]uantification of the active NPU concentration.
-
Data Interpretation: Compare the measured concentration to your calculated target concentration. If there is a significant discrepancy (>5-10%), you must adjust your preparation protocol. This verification step provides a critical quality control check.
-
| Analytical Technique | Primary Use | Advantages | Considerations |
| HPLC-UV | Quantifying NPU in dosing solutions. | Widely available, cost-[10]effective, reliable for concentration verification. | Lower sensitivity than [10][11]MS; potential for interference from other compounds. |
| LC-MS/MS | Detect[10]ing low-level NPU and its metabolites in biological samples (plasma, tissue). | High sensitivity and sp[12]ecificity; allows for simultaneous detection of multiple nitrosamines. | Higher cost, requires s[12][13]pecialized equipment and expertise. |
| Gas Chromatography (GC)-TEA | Historically used for volatile nitrosamines. | Highly sensitive for specific compounds. | Less suitable for thermally unstable compounds like NPU. |
Experimenta[11]l Design and Execution
Question: I am observing high variability in tumor incidence between animals in the same treatment group. What factors could be contributing to this?
Answer: Inconsistent tumor development within a cohort points to uncontrolled variables in the experimental procedure or inherent biological differences.
-
Causality & Key Influencing Factors:
-
Dosing Accuracy: Inaccurate administration (e.g., incomplete gavage, leakage from injection site) is a primary source of dose variation.
-
Animal Strain and Genetics: Different rodent strains exhibit varying susceptibility to chemical carcinogens. For example, Sprague-Dawl[4][9]ey and F344 rats can have different latent periods and tumor incidences when treated with nitrosoureas.
-
Animal Health a[9]nd Diet: Underlying health issues or variations in diet can alter metabolism and immune response, affecting carcinogenesis.
-
Microenvironment: Chronic inflammation can promote tumor development. Any factors that induce i[9][16]nflammation at the target site can act as a promoter.
-
-
Troubleshooting and Best Practices:
-
Standardize Administration: Ensure all technical staff are rigorously trained on the administration technique (e.g., oral gavage, intraperitoneal injection). Use appropriate needle/gavage tube sizes for the animal's weight.
-
Control for Biological Variables: Use a single, well-characterized animal strain from a reputable supplier. House animals under identical, controlled conditions (diet, light cycle, temperature).
-
Monitor Animal Health: Regularly monitor animals for signs of toxicity or illness unrelated to tumor development. Unexpected weight loss or other adverse effects can confound results.
-
Historical Control Data: Compare your control group's tumor incidence to historical data from your lab and from published studies using the same strain. This helps distinguish a [5]treatment effect from background tumor rates.
-
Question: My control g[5]roup is showing an unexpectedly high rate of spontaneous tumors. How do I interpret my results?
Answer: A high background tumor rate in controls can mask the carcinogenic effect of NPU, making data interpretation difficult.
-
Causality: This could be due to genetic drift in the animal colony, environmental contamination, changes in diet, or other unforeseen laboratory variables. The transparent documenta[5]tion of historical control data is critical for interpreting individual study results.
-
Workflow for Invest[5]igation:
-
Review Historical Data: The first step is to compare the current control group's tumor incidence with your laboratory's historical control data for that specific strain and age of animal.
-
Environmental A[5]udit: Review all potential sources of contamination. Were there any changes in feed, bedding, water, or cleaning protocols?
-
Necropsy and Histopathology: Conduct a thorough pathological examination of both control and treated animals. The type and location of tumors are critical. NPU-induced tumors often have specific characteristics that may differ from spontaneous neoplasms.
-
Statistical Analysis: Use appropriate statistical methods that account for tumor multiplicity and latency. Consult with a biostatistician to ensure your analysis is robust. A statistically significant increase in a specific tumor type in the NPU group over the control group, even if the control rate is high, can still be a valid finding.
-
Part 2: Key Methodologies and Protocols
This section provides detailed protocols for critical stages of an NPU experiment.
Protocol: Preparation of NPU Dosing Solution (for Oral Gavage)
This protocol is adapted from common practices for administering N-nitrosoureas.
Materials:
-
N-Nit[9]roso-N-propyl urea (NPU)
-
Citrate Buffer (0.05 M, pH 6.0)
-
Sterile, amber glass vials
-
Calibrated scale and magnetic stirrer
-
Ice bath
Procedure:
-
Calculate Required Mass: Determine the total amount of NPU needed based on the dose, animal weight, and number of animals.
-
Prepare Buffer: Prepare the 0.05 M citrate buffer and adjust the pH to 6.0. Filter-sterilize and cool on ice.
-
Weigh NPU: In a fume hood, carefully weigh the required amount of NPU powder into a sterile, amber vial. NPU is a suspected human carcinogen and requires appropriate safety precautions.
-
Dissolution: Plac[3]e the vial in an ice bath. Add a small volume of the cold citrate buffer and stir gently with a magnetic stir bar until the NPU is fully dissolved.
-
Final Volume: Slowly add the remaining cold buffer to reach the final target concentration. Keep the solution on ice at all times.
-
Administer Immediately: Use the solution as soon as possible, ideally within 30 minutes of preparation, to minimize degradation.
Diagram: NPU Experimental Workflow for Reproducibility
This diagram outlines a self-validating workflow, incorporating critical quality control checkpoints.
Caption: The pathway from NPU exposure to DNA mutation.
By implementing the rigorous quality control checks, standardized protocols, and mechanistic understanding outlined in this guide, researchers can significantly improve the reproducibility and scientific value of their NPU-based carcinogenesis studies.
References
-
Krull, I.S., et al. (1981). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. Journal of Analytical Toxicology, 5, 42-48. [Link]
-
Krull, I.S., et al. (1981). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. ResearchGate. [Link]
-
Vala, K., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Aragen. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Aragen. [Link]
-
Archer, M.C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-50. [Link]
-
Melnick, R.L., et al. (2007). Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies. PubMed Central. [Link]
-
Rider, C.V., et al. (2024). Consideration of the variability in control tumor incidence data at the Ramazzini Institute in evaluating treatment-related effects following chemical exposure. PubMed. [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Wikipedia. [Link]
-
Bal, W., et al. (2018). Carcinogens and DNA damage. PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). This compound, Contains 40% Water, ~2% Acetic Acid. Pharmaffiliates. [Link]
-
Blinova, E.A., et al. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN. [Link]
-
Balbo, S., et al. (2014). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. PubMed Central. [Link]
-
Mir, A.A. & Yeh, I. (2014). Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation. PubMed Central. [Link]
-
Harris, C.C. & Loeb, L.A. (2008). Advances in Chemical Carcinogenesis: A Historical Review and Prospective. PubMed Central. [Link]
-
Laverde, D., et al. (2024). Key characteristics of carcinogens meet hallmarks for prevention-cutting the Gordian knot. Frontiers in Oncology. [Link]
-
Zain-ul-Abdeen, M. (2012). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consideration of the variability in control tumor incidence data at the Ramazzini Institute in evaluating treatment-related effects following chemical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Frontiers | Key characteristics of carcinogens meet hallmarks for prevention-cutting the Gordian knot [frontiersin.org]
Technical Support Center: N-Nitroso-N-propyl Urea (NPU) in Cell Culture
Welcome to the technical support resource for researchers utilizing N-Nitroso-N-propyl Urea (NPU) in cell culture experiments. This guide is designed to provide expert advice, troubleshooting protocols, and essential safety information to ensure the integrity of your research and the safety of your laboratory personnel. As a potent carcinogen and alkylating agent, NPU requires careful handling and a thorough understanding of its chemical properties to achieve reliable and reproducible results.
This document will address common challenges associated with NPU, particularly its solubility and stability in aqueous environments typical of cell culture. By understanding the underlying chemical principles, you can proactively mitigate common experimental pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with this compound in a research setting.
FAQ 1: My NPU precipitated out of solution after I added it to my cell culture medium. What went wrong?
This is a frequent issue stemming from the limited aqueous solubility of N-nitroso compounds.
Troubleshooting Guide:
-
Initial Solvent Choice is Critical: NPU, like its analogs N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), exhibits poor solubility in water.[1] The recommended primary solvent for creating a concentrated stock solution is anhydrous Dimethyl Sulfoxide (DMSO).[2]
-
Expert Insight: Water-miscible organic solvents like DMSO can dissolve NPU at high concentrations. However, when this concentrated stock is diluted into the aqueous environment of cell culture media, the NPU can crash out of solution if its solubility limit is exceeded.
-
-
Optimize Your Stock Concentration: Do not assume a published solubility value for an analog will be identical for NPU. It is best to determine an approximate solubility in your specific lot of DMSO.
-
Protocol: Start by attempting to dissolve a small, known amount of NPU in a specific volume of DMSO to make a high-concentration stock (e.g., 100 mM). If it doesn't fully dissolve, dilute it serially until you achieve complete dissolution. This will be your working stock concentration.
-
-
Final DMSO Concentration in Media: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line. A general guideline is to keep the final DMSO concentration below 0.5%, although some robust cell lines can tolerate up to 1%. You must validate this for your experimental system.
-
Pre-warm Media and Dilute Slowly: When adding the NPU stock solution to your cell culture media, ensure the media is at 37°C. Add the stock solution dropwise while gently swirling the media to facilitate rapid and even dispersion. This minimizes localized high concentrations of NPU that can lead to precipitation.
-
Consider Serial Dilutions: If you require a low final concentration of NPU and are still observing precipitation, consider making an intermediate dilution of your DMSO stock in pre-warmed cell culture medium before the final dilution into your experimental flasks or plates.
FAQ 2: I'm seeing inconsistent results between experiments. Could this be related to the NPU?
Inconsistent results are often linked to the instability of NPU in aqueous solutions, a characteristic feature of N-nitrosourea compounds.
Troubleshooting Guide:
-
pH-Dependent Stability: The stability of N-nitrosoureas is highly dependent on pH. They are most stable in slightly acidic conditions (pH 4-6) and degrade rapidly in neutral to alkaline solutions.[3] Since most cell culture media are buffered to a physiological pH of ~7.4, NPU will begin to degrade as soon as it is introduced into the media.
-
Expert Insight: This degradation is not a flaw in the experiment but a fundamental chemical property of the compound. The breakdown of NPU leads to the formation of a reactive alkylating agent, which is responsible for its biological activity.[4] The inconsistency arises from the variable timing between preparing the NPU-containing media and treating the cells.
-
-
Prepare Fresh Solutions for Every Experiment: Never use NPU-containing media that has been stored. The compound's half-life at physiological pH is short. Prepare the NPU-media solution immediately before adding it to your cells.
-
Standardize Your Experimental Timeline: To ensure reproducibility, standardize the time between the addition of NPU to the media and the exposure to cells. Any variation in this time will result in different effective concentrations of the active compound.
-
Storage of NPU Powder and Stock Solutions: NPU powder is sensitive to light and moisture and should be stored at -20°C in a desiccator.[5] Concentrated DMSO stock solutions should also be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
FAQ 3: I'm observing high levels of cytotoxicity even at low concentrations of NPU. How can I manage this?
This compound is a potent cytotoxic agent due to its mechanism of action as a DNA alkylating agent.[4][6] Excessive cell death can obscure the specific biological effects you are investigating.
Troubleshooting Guide:
-
Perform a Dose-Response Curve: It is essential to determine the optimal concentration range for your specific cell line. This involves treating cells with a wide range of NPU concentrations (e.g., from nanomolar to high micromolar) and assessing cell viability using an assay such as MTT, XTT, or trypan blue exclusion.
-
Time-Course Experiment: The duration of exposure to NPU will also significantly impact cytotoxicity. Perform a time-course experiment where you treat cells with a fixed concentration of NPU for varying lengths of time (e.g., 2, 6, 12, 24 hours).
-
Consider the Solvent's Contribution: Remember that the DMSO used to dissolve the NPU can also be cytotoxic at higher concentrations. Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your NPU-treated cells) to distinguish between the cytotoxicity of NPU and its solvent.
-
Mechanism of Action: NPU exerts its effects by transferring a propyl group to nucleobases in DNA, leading to DNA damage and the initiation of apoptosis or cell cycle arrest.[4][6] This inherent toxicity is an integral part of its function as a carcinogen and mutagen. Your experimental design should aim to find a concentration that induces the desired biological effect without causing widespread, non-specific cell death.
Data Summary and Protocols
Solubility of N-Nitrosourea Analogs
| Compound | Solvent | Solubility | Source |
| N-Nitroso-N-methylurea (NMU) | DMSO | 125 mg/mL | [7] |
| N-Nitroso-N-methylurea (NMU) | Water | 5 mg/mL | [2] |
| N-Nitroso-N-ethylurea (NEU) | DMSO | 100 mg/mL |
Note: These values are for guidance only. It is imperative to empirically determine the solubility of your specific lot of NPU.
Experimental Protocol: Preparation of NPU for Cell Culture
Safety First: this compound is a potent carcinogen, mutagen, and teratogen.[6][8] All handling of this compound, both in powder and solution form, must be conducted in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[9] Consult your institution's safety guidelines for handling highly toxic chemicals.
Step 1: Preparation of a Concentrated NPU Stock Solution in DMSO
-
Allow the NPU powder to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
In a chemical fume hood, weigh out the desired amount of NPU powder.
-
Add the appropriate volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Step 2: Treatment of Cells with NPU
-
Pre-warm your cell culture medium to 37°C.
-
Thaw a single aliquot of your NPU stock solution at room temperature.
-
Immediately before treating your cells, perform the required dilution of the NPU stock into the pre-warmed medium. Add the NPU stock dropwise while gently swirling the medium.
-
Remove the existing medium from your cells and replace it with the freshly prepared NPU-containing medium.
-
Return the cells to the incubator for the desired treatment duration.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for preparing and using NPU in cell culture experiments.
Caption: Workflow for NPU stock preparation and cell treatment.
Mechanism of Action: DNA Alkylation
This compound is a direct-acting alkylating agent. It does not require metabolic activation to exert its genotoxic effects. In an aqueous environment at physiological pH, NPU spontaneously decomposes to form a reactive propyl-diazonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily forming adducts such as 7-propylguanine and O6-propylguanine. The formation of these DNA adducts can lead to base mispairing during DNA replication, resulting in mutations, or can stall replication forks, triggering cell cycle arrest and apoptosis. This mechanism is the basis for its carcinogenic and mutagenic properties.[4]
Caption: Simplified mechanism of NPU-induced DNA damage.
References
-
Chemsrc. Urea,N-nitroso-N-propyl- | CAS#:816-57-9. [Link]
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
-
PubChem. N-Nitrosodipropylamine. [Link]
-
Dyno Nobel. Safety Data Sheet - Urea Solution. [Link]
-
New Jersey Department of Health. N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. [Link]
-
Semantic Scholar. Mechanisms of action of N-nitroso compounds. [Link]
-
Wikipedia. N-Nitroso-N-methylurea. [Link]
-
PubMed. Stability of urea in solution and pharmaceutical preparations. [Link]
-
U.S. Environmental Protection Agency. N-Nitroso-n-methylurea. [Link]
-
SLS Ireland. This compound, Conta | TRC-N545750-100G | TRC. [Link]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. epa.gov [epa.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: N-Nitroso-N-Propyl Urea (NPU) Mutagenesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing N-Nitroso-N-Propyl Urea (NPU) as a chemical mutagen. It provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize experimental design and ensure reliable, reproducible results.
A Note on this compound (NPU): NPU belongs to the family of N-nitroso compounds, which are well-characterized as potent alkylating agents.[1] While extensive literature exists for its close analogs, N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), specific data for NPU is less common. The principles of action, DNA adduct formation, and cellular responses are highly conserved among these short-chain N-nitrosoureas.[2] Therefore, this guide synthesizes direct data where available with established principles from its better-known counterparts to provide a robust framework for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism, application, and safety of NPU.
Q1: What is this compound (NPU) and how does it induce mutations?
NPU is a direct-acting monofunctional alkylating agent. Unlike some nitrosamines that require metabolic activation by enzymes like Cytochrome P450s, N-nitrosoureas such as NPU spontaneously decompose under physiological conditions.[1][3] This decomposition generates a highly reactive propyl diazonium ion. This electrophilic intermediate readily reacts with nucleophilic centers on DNA bases, transferring a propyl group to them. This process is called DNA alkylation.[4] The resulting DNA adducts, particularly O⁶-propylguanine, O²-propylthymine, and O⁴-propylthymine, are highly mutagenic because they can cause mispairing during DNA replication, leading primarily to G:C to A:T transitions and A:T to G:C transitions.[5]
Q2: What are the primary DNA adducts formed by NPU and which are most significant for mutagenesis?
NPU, like other N-nitrosoureas, alkylates various nitrogen and oxygen atoms in DNA. The most critical adducts for mutagenesis are those formed at oxygen atoms, which interfere with the hydrogen bonding of the DNA base pairs.[5] The key premutagenic lesions include:
-
O⁶-propylguanine: This is a major pro-mutagenic lesion. During DNA replication, it frequently mispairs with thymine instead of cytosine, resulting in a G:C → A:T transition mutation in the subsequent round of replication.[5]
-
O⁴-propylthymine and O²-propylthymine: These adducts can lead to A:T → G:C transitions.[5]
While N-alkylation products (e.g., N⁷-propylguanine, N³-propyladenine) are also formed and can be cytotoxic, the O-alkylated bases are considered the primary drivers of the mutagenic process.[6]
Q3: How does a cell's DNA repair machinery affect NPU's mutagenic efficiency?
The mutagenic potential of NPU is in a constant battle with the cell's endogenous DNA repair systems. The efficiency of your mutagenesis experiment is inversely proportional to the cell line's ability to repair NPU-induced adducts before DNA replication fixes them as permanent mutations. Key pathways include:
-
Direct Reversal: The enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT) directly removes the propyl group from O⁶-propylguanine, restoring the original guanine base in a stoichiometric reaction.[6][7] Cell lines with high constitutive levels of MGMT will be more resistant to NPU's mutagenic effects.[6]
-
Base Excision Repair (BER): This pathway, initiated by enzymes like alkyladenine glycosylase (AAG), removes damaged bases such as N³-propyladenine and N⁷-propylguanine.[3][7]
Therefore, the net mutagenic efficiency depends on the balance between the rate of DNA adduct formation by NPU and the rate of their removal by these repair pathways.[2]
Q4: What are the critical safety precautions for handling NPU?
NPU must be handled with extreme caution as it is presumed to be a potent carcinogen, mutagen, and teratogen, similar to NMU and NEU.[8][9][10]
-
Engineering Controls: Always handle solid NPU and concentrated solutions in a certified chemical fume hood or other approved containment.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-layered nitrile gloves.[12][13]
-
Handling: Avoid creating dust or aerosols. Use absorbent pads on work surfaces.[8][11]
-
Waste Disposal: All contaminated materials (tips, tubes, pads, media) must be treated as hazardous chemical waste and disposed of according to your institution's environmental health and safety guidelines.[8]
-
Spills: Clean minor spills immediately using an absorbent material, followed by decontamination of the area.[11]
Section 2: Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during NPU mutagenesis experiments.
Problem 1: Low or No Observed Mutation Frequency
This is one of the most common issues. The underlying cause is often a failure to induce sufficient, stable DNA damage.
| Potential Cause | Explanation & Scientific Rationale | Suggested Solution |
| NPU Degradation | N-nitrosoureas are unstable in aqueous solutions, and their stability is highly dependent on pH and temperature.[14][15] If the stock solution is old, stored improperly, or prepared in a buffer with an inappropriate pH (e.g., highly alkaline), it may have decomposed before it could alkylate the cellular DNA. | Prepare NPU stock solutions fresh immediately before each experiment. Dissolve in a suitable, sterile solvent (e.g., DMSO for a concentrated stock) and dilute into a slightly acidic or neutral (pH 6.0-7.4) buffer or medium for cell treatment.[14] Avoid repeated freeze-thaw cycles. |
| Suboptimal Dose | The dose-response for mutagenesis is critical. A dose that is too low may result in DNA damage that is completely repaired by the cell's DNA repair machinery (especially MGMT), leading to no observable mutations.[5][16] | Perform a dose-response curve. Test a range of NPU concentrations to find the optimal balance between mutagenicity and cytotoxicity. The ideal dose will induce a high frequency of mutations while maintaining acceptable cell survival (typically 20-50% survival is a good target for mutagenesis screens). |
| High DNA Repair Capacity | The target cell line may have a highly efficient DNA repair system, particularly high levels of the MGMT protein, which directly reverses the key O⁶-propylguanine adduct.[6] | 1. Assess MGMT Status: If possible, determine the MGMT expression level or activity in your cell line via Western blot or an activity assay. 2. Use MGMT-deficient Cells: If feasible for your model system, use a cell line known to be deficient in MGMT. 3. MGMT Depletion: Pre-treat cells with an MGMT inhibitor like O⁶-benzylguanine (O⁶-BG) to deplete the enzyme and sensitize the cells to NPU, though this adds another variable to the experiment. |
| Cell Cycle State | Cells are most susceptible to mutagenesis during the S phase (DNA replication), when the DNA is unwound and adducts can lead directly to misincorporation. A quiescent or slow-growing cell population will be less susceptible. | Ensure cells are in a state of active proliferation during NPU treatment. Plate cells at a density that promotes logarithmic growth. Synchronizing the cell population can further increase efficiency, although this can be complex.[17][18] |
Problem 2: Excessive Cytotoxicity and Low Cell Survival
High cell death can prevent you from recovering any viable mutants, defeating the purpose of the experiment.
| Potential Cause | Explanation & Scientific Rationale | Suggested Solution |
| NPU Dose is Too High | N-nitrosoureas induce cytotoxic as well as mutagenic lesions. At high concentrations, the level of DNA damage overwhelms the cell's repair capacity, triggering apoptosis or other forms of cell death.[19][20] | Reduce the NPU concentration. Refer to your dose-response curve and select a lower dose that results in higher cell viability. Even a small reduction can have a significant impact on survival. |
| Prolonged Exposure Time | The longer the cells are exposed to NPU, the more DNA damage will accumulate, leading to increased cytotoxicity. | Shorten the treatment duration. Typical exposure times for direct-acting alkylating agents range from 30 minutes to a few hours. Test shorter incubation times (e.g., 1, 2, and 4 hours) to find a window that is effective for mutagenesis without causing excessive cell death. |
| Inherent Cell Line Sensitivity | Different cell lines exhibit vastly different sensitivities to DNA damaging agents, often related to their proliferation rate, DNA repair capacity, and apoptotic thresholds.[19] | If your primary cell line is too sensitive, consider using a more robust cell line if your experimental goals permit. Otherwise, you must carefully optimize the dose and exposure time for your specific cells, starting with very low concentrations. |
Problem 3: Inconsistent and Irreproducible Results
Variability between experiments undermines the validity of your findings.
| Potential Cause | Explanation & Scientific Rationale | Suggested Solution |
| Inconsistent NPU Activity | As mentioned, NPU is unstable. Inconsistent preparation or storage of the stock solution is a major source of variability. | Standardize NPU preparation. Always use a fresh vial of NPU powder if possible. Prepare the stock solution in exactly the same way each time, aliquot it into single-use volumes, and store it appropriately (e.g., at -80°C in anhydrous DMSO). Discard any unused diluted NPU in aqueous buffer. |
| Variable Cell State | Differences in cell density, passage number, or growth phase can alter the cellular response to NPU. For example, confluent cells may be less sensitive than logarithmically growing cells. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers. Always plate the same number of cells and treat them at the same level of confluency (e.g., 60-70%). |
| Fluctuations in Treatment Conditions | Minor variations in incubation time, temperature, or CO₂ levels during treatment can affect both NPU stability and cellular metabolism, leading to inconsistent results. | Maintain strict control over the treatment environment. Use a calibrated incubator and a timer to ensure precise exposure duration. Ensure all liquid reagents are pre-warmed to the correct temperature before use. |
Section 3: Protocols and Methodologies
These protocols provide a starting point for your experiments. They must be optimized for your specific cell line and experimental system.
Protocol 3.1: Safe Handling, Reconstitution, and Disposal of NPU
-
Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles) and perform all work in a chemical fume hood.
-
Reconstitution: Briefly centrifuge the vial of NPU powder to collect the contents at the bottom. To prepare a 100 mM stock, for example, carefully add the appropriate volume of anhydrous DMSO. Cap tightly and vortex until fully dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture contamination. Store at -80°C.
-
Disposal: All materials that have come into contact with NPU (solid, liquid, or aerosol) are hazardous. This includes pipette tips, tubes, gloves, and contaminated media. Collect all waste in a designated, sealed hazardous waste container. Decontaminate non-disposable items and the work surface with an appropriate solution (e.g., a fresh 10% sodium hypochlorite solution followed by a water rinse).[11]
Protocol 3.2: General Protocol for In Vitro Mutagenesis
-
Cell Plating: Plate your target cells in appropriate culture vessels. Allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Treatment Medium: Just before use, thaw a single-use aliquot of your NPU stock solution. Dilute it to the desired final concentration in pre-warmed, serum-free culture medium or a suitable buffer (e.g., PBS, HEPES-buffered saline, pH 7.0-7.4).
-
Treatment: Remove the normal growth medium from the cells and wash once with sterile PBS. Add the NPU-containing treatment medium to the cells.
-
Incubation: Return the cells to the incubator for the desired exposure time (e.g., 1-4 hours).
-
Removal of Mutagen: Carefully aspirate the NPU-containing medium and dispose of it as hazardous waste.
-
Wash and Recovery: Wash the cells 2-3 times with sterile PBS to remove any residual NPU. Add fresh, complete growth medium (containing serum).
-
Expression Period: Culture the cells for a period sufficient to allow for DNA repair, cell division (to fix the mutation), and expression of the mutant phenotype. This "expression time" is phenotype-specific and can range from 2 to 10 days.
-
Selection/Screening: Apply the appropriate selection pressure (e.g., drug resistance) or perform the screening assay to identify and isolate mutant clones.
Protocol 3.3: Rapid Cytotoxicity Assessment (MTT Assay)
This assay is crucial for establishing a dose-response curve.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
NPU Treatment: Prepare a series of NPU dilutions (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM). Treat the cells as described in Protocol 3.2 for a fixed duration (e.g., 2 hours). Include "no cell" and "untreated cell" controls.
-
Recovery: After treatment, replace the NPU medium with fresh complete medium and culture for 24-48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus NPU concentration to determine the toxicity profile.
Section 4: Visualizations and Workflows
Diagram 1: Generalized Mechanism of N-Nitrosourea Mutagenesis
Caption: Mechanism of NPU-induced mutagenesis.
Diagram 2: Troubleshooting Workflow for Low Mutation Frequency
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. epa.gov [epa.gov]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity and differential cellular sensitivity of new N-methyl and N-propargyl urea and nitrosourea derivatives of diamino acids against sixty human NCI tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-nitroso-N-methylurea and N-nitroso-N-ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes [bslonline.org]
N-NITROSO-N-PROPYL UREA experimental variability and controls
Technical Support Center: N-Nitroso-N-propyl urea (NPU)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (NPU), a potent carcinogenic agent widely used in experimental models of oncology. This document is designed to serve as a centralized resource for addressing the common variabilities and challenges encountered when working with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to ensure the reproducibility, safety, and integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, mechanism, and handling of NPU.
Q1: What is the primary mechanism of action for NPU-induced carcinogenesis?
A1: this compound is a direct-acting alkylating agent.[1] Unlike some carcinogens that require metabolic activation, nitrosoureas can spontaneously decompose to form highly reactive electrophilic intermediates.[1] These intermediates readily transfer their propyl group to nucleophilic sites on DNA bases. This alkylation of DNA can lead to the formation of DNA adducts, causing base mispairing during replication, which results in mutations (such as AT:GC transitions) and the initiation of the carcinogenic process.[1][2]
Q2: How stable is NPU in solid form and in solution? What are the optimal storage conditions?
A2: NPU, like other N-nitroso compounds, is sensitive to light, moisture, and pH.[3][4] In its solid, pure form, it should be stored in a tightly sealed container, protected from light, and refrigerated. Many suppliers recommend storage at -20°C for long-term stability. Aqueous solutions of NPU are notoriously unstable, especially at neutral or alkaline pH, where decomposition is accelerated.[3] For animal studies, solutions should be prepared fresh immediately before use. If a brief storage period is unavoidable, the solution should be kept on ice and protected from light. Some protocols suggest that stability is increased in an acidic buffer (e.g., citrate buffer) or with the addition of a few drops of acetic acid.[5][6]
Q3: What are the critical safety precautions for handling NPU?
A3: NPU is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[7][8]
-
Engineering Controls: All handling of solid NPU and preparation of solutions must be performed in a certified chemical fume hood or a Class II, Type B biological safety cabinet to prevent inhalation of powders or aerosols.[8]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical safety goggles, and double nitrile gloves. Ensure no skin is exposed between the glove and the sleeve.[8][9]
-
Waste Disposal: All NPU-contaminated materials (e.g., tubes, pipette tips, bedding from treated animals, carcasses) must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][10]
-
Spill Cleanup: For small spills, dampen the solid material with 5% acetic acid before carefully transferring it to a sealed container for disposal.[3][11] The area should then be decontaminated.
Part 2: Troubleshooting Experimental Variability
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I am observing inconsistent tumor incidence and/or latency in my animal models. What are the potential causes?
A4: This is a common and multifactorial issue. The variability often stems from three main areas: the compound itself, the administration procedure, or the biological system.
-
Compound Instability: As mentioned in Q2, NPU solutions are unstable. If solutions are not prepared freshly and consistently for each dosing session, the effective dose administered to the animals will vary, leading to inconsistent outcomes.
-
Solution: Implement a rigorously standardized and validated protocol for solution preparation immediately prior to administration.
-
-
Dosing Inaccuracy: Inconsistent administration technique (e.g., variable injection volumes, incorrect anatomical placement for IP injections) can significantly alter the absorbed dose.
-
Solution: Ensure all personnel are thoroughly trained and validated on the specific administration route.[12] For oral gavage, verify correct placement to avoid administration into the lungs. For intraperitoneal (IP) injections, aspirate before injecting to prevent injection into the bladder or intestines.[13]
-
-
Biological Factors: The strain, age, sex, and health status of the animals can dramatically influence their susceptibility to NPU.[6][14]
-
Solution: Use a well-characterized animal model from a reputable supplier. Ensure animals are age-matched and healthy at the start of the study. House animals under consistent environmental conditions.
-
Q5: My experiment is showing unexpectedly high toxicity and animal mortality, even at published doses. Why might this be happening?
A5: High mortality is typically related to overdose, solvent toxicity, or the physical properties of the dosing solution.
-
Effective Dose is Too High: The published dose may not be appropriate for the specific strain or substrain of the animal you are using. Some strains are more sensitive.
-
Solution: Conduct a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model before commencing a large-scale experiment.
-
-
Solvent/Vehicle Toxicity: The vehicle used to dissolve or suspend NPU can have its own toxicity profile.
-
Improper Solution Formulation: Administering solutions that are not isotonic, are at an extreme pH, or are too cold can cause pain, distress, and adverse physiological reactions.[15][16]
-
Solution: Ensure parenteral solutions are sterile, isotonic, and warmed to room or body temperature before injection.[15]
-
Q6: I'm having trouble dissolving NPU for my dosing solution. What can I do?
A6: NPU has limited water solubility.[7] The choice of vehicle is critical and depends on the route of administration.
-
For Aqueous Solutions: NPU is more soluble in acidic water or citrate buffer. Gentle warming may aid dissolution, but be cautious as heat can accelerate decomposition.
-
For Other Routes: For routes where non-aqueous vehicles are acceptable, solvents like corn oil or solutions containing DMSO can be used.[6] However, always verify the compatibility of the solvent with the chosen administration route and its potential toxicity (see Q5).
-
Suspensions: If a true solution cannot be achieved, a homogenous suspension can be used, but this introduces a higher risk of dose variability. The suspension must be continuously stirred during dose drawing to ensure consistency.
Part 3: Key Protocols and Data
This section provides standardized procedures and reference data to improve experimental consistency.
Protocol 1: Preparation of NPU Dosing Solution (Aqueous)
Objective: To prepare a fresh, sterile NPU solution in a citrate buffer for parenteral administration. This protocol must be performed in a chemical fume hood.
-
Prepare Sterile Buffer: Prepare a sterile-filtered 0.05 M sodium citrate buffer, adjusting the pH to approximately 4.5.
-
Weigh NPU: In the fume hood, carefully weigh the required amount of NPU into a sterile, light-protected container (e.g., an amber vial).
-
Initial Dissolution: Add a small volume of the citrate buffer to the NPU powder and gently vortex or sonicate briefly in a cooled bath until the solid is dissolved.
-
Final Dilution: Add the remaining volume of the citrate buffer to reach the final target concentration. Mix thoroughly by inversion.
-
Quality Control: Keep the solution on ice and protected from light at all times.
-
Administration: Use the solution immediately, ideally within one hour of preparation. Do not store or reuse leftover solution.
Data Table 1: Recommended Administration Volumes for Mice
This table provides general guidelines. The smallest effective volume should always be used.[12][16]
| Route of Administration | Recommended Max Volume (mL/kg) | Absolute Max Volume (mL/kg) | Recommended Needle Gauge |
| Intraperitoneal (IP) | 10 | 20 | 25-27 G |
| Subcutaneous (SC) | 10 | 20 | 25-27 G |
| Intravenous (IV, tail vein) | 5 | 10 | 27-30 G |
| Oral Gavage (PO) | 10 | 20 | 20-22 G (ball-tipped) |
Data compiled from Washington State University IACUC and other institutional guidelines.[12][16]
Part 4: Visualized Workflows and Logic
Diagram 1: NPU Experimental Workflow
This diagram outlines the critical steps from preparation to post-administration monitoring to ensure safety and reproducibility.
Caption: Critical workflow for safe handling and administration of NPU.
Diagram 2: Troubleshooting Logic for Inconsistent Tumor Induction
This flowchart helps diagnose common sources of experimental variability.
Caption: Decision tree for troubleshooting inconsistent NPU carcinogenesis.
References
- Google Inc. (n.d.). Current time information in Palamu Division, IN.
- Mori, Y., & Yamazaki, H. (n.d.). Mechanism of action of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine. Vertex AI Search.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Spectrum Chemical. (2020). SAFETY DATA SHEET.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). n-nitroso-n-methylurea - Report | CAMEO Chemicals.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). N-NITROSO-N-ETHYLUREA - CAMEO Chemicals.
- Remko, M., & Polcin, J. (1989). Theoretical study of N-nitrosoureas and mechanism of their carcinogenic effect. Neoplasma, 36(3), 257-72.
- New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
- Organic Syntheses Procedure. (n.d.). nitrosomethylurea.
- Institutional Animal Care and Use Committee. (n.d.). Routes and Volumes of Administration in Mice.
- Cayman Chemical. (2025). Safety Data Sheet.
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-50.
- Jones, E. L., & Searle, C. E. (1974). Strain differences in the carcinogenic action of N-ethyl-N-nitrosourea (ENU) in mice. British Journal of Cancer, 30(4), 321–325.
- Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration.
- He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Molecules, 27(15), 4987.
- Wikipedia. (n.d.). N-Nitroso-N-methylurea.
- PubChem. (n.d.). N-Methyl-N-nitrosourea.
- Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
- MedchemExpress.com. (n.d.). N-Nitroso-N-methylurea.
- Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). SOP # 003.
- Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- SINTA. (n.d.). N-Nitroso Brilliant Blue Impurity-1: Synthesis Attempts and Failure Report (NAP Test).
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. cea.unizar.es [cea.unizar.es]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Proceedings: Strain differences in the carcinogenic action of N-ethyl-N-nitrosourea (ENU) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntnu.edu [ntnu.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
A Comparative Guide to the Carcinogenicity of N-Nitroso-N-propyl urea and N-Nitroso-N-methylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the carcinogenic properties of two potent alkylating agents: N-nitroso-N-propyl urea (NPNU) and N-nitroso-N-methylurea (NMU). Understanding the distinct and overlapping carcinogenic profiles of these compounds is critical for their application in experimental oncology, for assessing potential risks, and for the development of novel therapeutics.
Introduction: A Tale of Two Alkylating Agents
N-nitroso-N-methylurea (NMU) is a well-characterized and widely utilized carcinogen in animal models, known for its ability to induce a broad spectrum of tumors in various tissues.[1] Its potent mutagenic and carcinogenic activities stem from its nature as a direct-acting alkylating agent.[2] this compound (NPNU), a structural analog of NMU, shares this fundamental mechanism of action but exhibits a distinct, though less extensively studied, carcinogenic profile. This guide will dissect the available experimental data to compare their mechanisms of action, target organ specificity, and relative carcinogenic potency.
Mechanism of Carcinogenesis: A Shared Pathway of DNA Alkylation
Both NPNU and NMU are direct-acting carcinogens, meaning they do not require metabolic activation to exert their genotoxic effects.[2] Their carcinogenicity is initiated by the spontaneous decomposition of the nitrosourea moiety, which generates a reactive alkylating species—a propyl cation in the case of NPNU and a methyl cation from NMU. These electrophilic intermediates readily attack nucleophilic sites on DNA bases, forming DNA adducts.
The formation of O6-alkylguanine is a critical mutagenic lesion induced by both compounds. This adduct can lead to G:C to A:T transition mutations during DNA replication if not repaired.[2] Studies on NPNU have shown that it alkylates DNA to form both 7-n-propylguanine and O6-n-propylguanine, with a ratio of O6- to 7-alkylation similar to that of other carcinogenic nitrosoureas like N-ethyl-N-nitrosourea.[3] This fundamental similarity in their interaction with DNA underscores their shared pathway to initiating carcinogenesis.
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Healthy, young adult rodents (e.g., Fischer 344 rats) are obtained from a reputable supplier and allowed to acclimate to the laboratory environment for at least one week.
-
Group Assignment: Animals are randomly assigned to control and treatment groups, with a typical group size of 50 animals per sex.
-
Dose Preparation and Administration:
-
NPNU: For oral administration, NPNU can be dissolved in a suitable vehicle (e.g., drinking water) and provided to the animals. [3] * NMU: NMU is often administered via intraperitoneal or intravenous injection, dissolved in a buffer solution such as citrate buffer. [4]For gastric carcinogenesis models, it can be given by oral gavage. [5]4. Dosing Regimen: Dosing is typically performed for a significant portion of the animal's lifespan, often up to 24 months for rats. [6]The frequency of administration can vary from a single dose to multiple doses per week.
-
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food/water consumption are recorded weekly. Animals are palpated regularly to detect the onset of palpable tumors.
-
Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed, and all major organs and any observed lesions are collected and preserved in formalin. Tissues are then processed for histopathological examination by a qualified pathologist to identify and classify tumors.
-
Data Analysis: The incidence, multiplicity, and latency of tumors are statistically analyzed to determine the carcinogenic potential of the compound.
Comparative Potency and Dose-Response
Direct comparative studies on the carcinogenic potency of NPNU and NMU are limited. However, some inferences can be drawn from the available data.
A study comparing the carcinogenicity of various N-alkyl-N'-nitro-N-nitrosoguanidines (a related class of compounds) found that N-ethyl-NNG and N-methyl-NNG were more potent carcinogens than those with longer alkyl chains. This suggests that the shorter alkyl chain of NMU might contribute to a higher carcinogenic potency compared to NPNU, although this is an extrapolation and requires direct comparative studies with the nitrosourea compounds for confirmation.
Dose-response relationships are a critical aspect of carcinogenicity assessment. For NMU, studies have demonstrated a clear dose-dependent increase in tumor incidence. [7]Similar dose-response studies for NPNU are needed to establish a more definitive comparison of their potencies.
Conclusion
Both this compound and N-nitroso-N-methylurea are potent, direct-acting alkylating carcinogens that initiate tumorigenesis through the formation of DNA adducts. The key distinction in their carcinogenic profiles lies in their target organ specificity. NMU is a broad-spectrum carcinogen, inducing tumors in a wide range of tissues including the nervous system, mammary gland, and gastrointestinal tract. In contrast, the available evidence suggests that NPNU has a more restricted target organ profile, primarily affecting the gastrointestinal tract and the hematopoietic system.
Further direct comparative studies are warranted to definitively establish the relative carcinogenic potency of these two compounds and to further elucidate the factors that govern their distinct organotropism. Such research will not only enhance our understanding of chemical carcinogenesis but also refine the use of these agents as valuable tools in cancer research.
References
- Lijinsky W. Intestinal Cancer Induced by N-nitroso Compounds. Cancer Res. 1984;44(5):1831-1834.
- Taylor & Francis. N-Nitroso-N-methylurea – Knowledge and References. Accessed January 12, 2026.
- Ogiu T, Odashima S. Induction of rat leukemias and thymic lymphoma by N-nitrosoureas. J Cancer Res Clin Oncol. 1984;108(1):1-8.
- Kim DH, Kim SW, Song YJ, et al. Effect of N-Methyl-N-Nitrosourea on Helicobacter-induced Gastric Carcinogenesis in C57BL/6 Mice. J Cancer Prev. 2016;21(3):174-180.
- Benchchem. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research. Accessed January 12, 2026.
- Likhachev AJ, Ivanov MN, Bresil H, Planche-Martel G, Montesano R, Margison GP. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Res. 1983;43(2):829-833.
- Likhachev A, Anisimov V, Montesano R. Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistenc. SciSpace by Typeset. Published online 1983.
- Li Y, Hecht SS. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Int J Mol Sci. 2022;23(9):4559.
- National Toxicology Program. N-Nitrosamines: 15 Listings. In: Report on Carcinogens. 15th ed. U.S. Department of Health and Human Services, Public Health Service; 2021.
- Carcinogenic Potency Database. N-propyl-n-nitrosourea. Accessed January 12, 2026.
- Preussmann R. Dose-response studies and 'no-effect-levels' of N-nitroso compounds: some general aspects. Oncology. 1980;37(4):243-250.
- New Jersey Department of Health and Senior Services. N-NITROSO-N-METHYLUREA HAZARD SUMMARY. Published online June 2008.
- Wikipedia. N-Nitroso-N-methylurea. Accessed January 12, 2026.
- Gao D, Liu J, Kuang X, et al. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model. Ann Transl Med. 2021;9(8):669.
- Mirvish SS, Patil K, Ghadirian P, et al. 1-nitrosourea and 3-nitroso-2-oxazolidinone Administered in Drinking Water to Male MRC-Wistar Rats: Induction of Bone, Hematopoietic, Intestinal, and Liver Tumors.
- CymitQuimica. CAS 684-93-5: N-Methyl-N-nitrosourea. Accessed January 12, 2026.
- California Office of Environmental Health Hazard Assessment. n-Nitroso-n-Methylurea. Published online October 1, 1987.
- Nath P, Majumder D. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. J Biochem Mol Toxicol. 2022;36(7):e23067.
- Itoh S, Miura D, Hori H, et al. Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs.
- National Toxicology Program. Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Published online 2021.
- Kim N-W, Seo S-M, Yoo E-S, et al. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLoS One. 2023;18(1):e0280214.
- Hoffmann D, Rivenson A, Amin S, Hecht SS. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. J Cancer Res Clin Oncol. 1984;108(1):81-86.
- U.S. Environmental Protection Agency. Health Effects Test Guidelines OPPTS 870.4200 Carcinogenicity. Published August 1998.
- Hoffmann D, Rivenson A, Amin S, Hecht SS. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. J Cancer Res Clin Oncol. 1984;108(1):81-86.
- BenchChem. Comparative Analysis of N-nitroso Compounds in Carcinogenicity Studies. Accessed January 12, 2026.
- Park K-K, Liem A, Stewart BC, Miller JA. Dose-response curves for nitrosamine cytotoxicity in T5 cells. Carcinogenesis. 1992;13(9):1647-1651.
- California Office of Environmental Health Hazard Assessment. Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea. Published February 2002.
- Anderson LM, Koseniauskas R, Burak ES, et al. Nitrosamines, alcohol, and gastrointestinal tract cancer: recent epidemiology and experimentation. J Cell Biochem Suppl. 1996;25:126-134.
- IITRI. CARCINOGENICITY TESTING. Accessed January 12, 2026.
- El-Khatib AH, El-Behery EG, El-Sheredy HG, et al. N-Ethyl-n-Nitrosourea Induced Leukaemia in a Mouse Model: Protective Effect of Icaritin via Inhibition of IL-6/JAK2/STAT3 Pathway Causes Apoptosis. J Inflamm Res. 2024;17:741-755.
- National Toxicology Program. TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. Published February 1976.
- Mueller RL. [The problem of carcinogenic N-nitroso compounds--30 years old]. Offentl Gesundheitswes. 1989;51(4):182-185.
- Morimoto K, Yamaha T, Miyahara T, Mori H. Comparison of mutagenicity and chemical properties of N-methyl-N′-alkyl-N-nitrosoureas. Gann. 1980;71(5):674-678.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. Intestinal cancer induced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenic Potency of N-Nitroso-N-Propyl Urea (NPU) and N-nitroso-N-ethylurea (ENU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of genetic toxicology and cancer research, N-nitroso compounds are a class of potent alkylating agents known for their mutagenic and carcinogenic properties. Among these, N-nitroso-N-ethylurea (ENU) has been extensively studied and is widely recognized as one of the most powerful mutagens in experimental systems. Its ability to induce a high frequency of point mutations has made it an invaluable tool for creating animal models of human diseases. This guide provides a comparative analysis of ENU and a structurally related, yet less characterized compound: N-nitroso-N-propyl urea (NPU). By examining their mechanisms of action, mutagenic potency, and specificity, this document aims to provide researchers with a comprehensive understanding of their relative strengths and potential applications in mutagenesis studies.
Chemical Structures and Mechanism of Action
Both NPU and ENU belong to the family of N-alkyl-N-nitrosoureas. Their mutagenicity stems from their ability to act as alkylating agents, transferring their respective alkyl groups (propyl for NPU and ethyl for ENU) to the nucleophilic sites on DNA bases. This process occurs through the spontaneous, non-enzymatic decomposition of the nitrosourea compounds, which generates highly reactive electrophilic intermediates.[1]
The primary mechanism of their mutagenic action involves the formation of DNA adducts. The ethyl group from ENU, for instance, is transferred to nucleobases, with a preference for oxygen atoms, leading to the formation of adducts such as O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), and O²-ethylthymine (O²-EtT).[2] These altered bases can mispair during DNA replication, leading to point mutations. For example, O⁶-ethylguanine can pair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation.
Caption: General mechanism of N-alkyl-N-nitrosoureas.
While the general mechanism is similar, the difference in the alkyl group—propyl versus ethyl—is expected to influence the reactivity, the specific DNA adducts formed, and ultimately, the mutagenic potency and spectrum of each compound. Structure-activity relationship studies of N-nitroso compounds suggest that the nature of the alkyl group plays a significant role in their biological activity.[3]
Comparative Mutagenic Potency
Direct comparative studies on the mutagenic potency of NPU and ENU are limited. However, by examining individual studies and the broader context of N-alkyl-N-nitrosourea research, we can infer their relative strengths.
N-nitroso-N-ethylurea (ENU): The Gold Standard
ENU is renowned for its exceptional mutagenic potency, particularly in mouse models. It is considered the most potent known chemical mutagen in mice, capable of inducing new mutations at a rate of approximately 1 in every 700 loci for a given gene.[4] This high efficiency has made it a cornerstone of forward genetic screens for generating novel mouse models of human diseases.
The mutagenic spectrum of ENU is well-characterized and consists primarily of point mutations. The most common mutations induced by ENU are base-pair substitutions, with a preference for A:T to T:A transversions and A:T to G:C transitions.[2] G:C to A:T transitions are also frequently observed.[2][5] This specificity is valuable for researchers aiming to create single-gene knockout or hypomorphic alleles.
N-nitroso-N-propylurea (NPU): An Emerging Profile
Data on the mutagenic potency of NPU is less abundant. However, a key study using the MutaMouse transgenic model provides valuable insights into its in vivo mutagenic activity. In this study, a single intraperitoneal injection of 250 mg/kg NPU resulted in significant increases in mutant frequencies in various organs.
Table 1: Comparative Mutagenic Activity of NPU in MutaMouse Organs
| Organ | Mutant Frequency Increase (vs. Control) |
| Bone Marrow | ~10-fold |
| Liver | Significant increase |
| Kidney | Significant increase |
| Lung | Significant increase |
| Spleen | Significant increase |
| Testis | Significant increase |
| Heart | Significant increase |
| Brain | No significant increase |
Data summarized from a study on mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs.
This study demonstrates that NPU is a potent mutagen in a range of somatic tissues and in germ cells (testis), with the bone marrow being a particularly sensitive organ. The lack of a significant increase in mutant frequency in the brain is also a noteworthy finding, suggesting potential differences in tissue accessibility or metabolic activation compared to other organs.
While this study provides crucial data on the frequency of NPU-induced mutations, a detailed analysis of the types of mutations (the mutational spectrum) at the molecular level is not as readily available as for ENU.
Experimental Protocols: Assessing Mutagenicity in vivo
The MutaMouse transgenic rodent mutation assay is a robust system for evaluating the in vivo mutagenicity of chemical compounds. The following is a generalized protocol based on the principles of this assay, which can be adapted for testing compounds like NPU and ENU.
MutaMouse lacZ Transgenic Mutation Assay Protocol
Objective: To determine the mutagenic frequency of a test compound in various tissues of the MutaMouse.
Principle: The MutaMouse carries multiple copies of a lambda gt10 shuttle vector containing the lacZ gene as a reporter for mutations. After in vivo exposure to a mutagen, genomic DNA is isolated from different tissues. The lacZ transgenes are then "rescued" from the mouse genomic DNA and packaged into bacteriophage particles. These phages are used to infect E. coli that are deficient in the lacZ gene. When plated on a medium containing a chromogenic substrate (X-gal), phages with a functional lacZ gene will produce blue plaques, while those with a mutated, non-functional lacZ gene will produce colorless plaques. The mutant frequency is calculated as the ratio of colorless plaques to the total number of plaques.[6][7][8]
Step-by-Step Methodology:
-
Animal Dosing:
-
Male MutaMouse animals (typically 8-12 weeks old) are treated with the test compound (e.g., NPU or ENU) or a vehicle control.
-
The route of administration (e.g., intraperitoneal injection, oral gavage) and dose are determined based on the compound's properties and preliminary toxicity studies.
-
A common dosing regimen is a single high dose or repeated daily doses for 28 days.[9]
-
-
Tissue Collection:
-
After a specified period to allow for the fixation of mutations (e.g., 3 or 28 days post-dosing), animals are euthanized.
-
Target organs are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until DNA extraction.
-
-
Genomic DNA Isolation:
-
High molecular weight genomic DNA is extracted from the tissues using standard protocols, such as phenol-chloroform extraction or commercially available kits.[9]
-
-
Transgene Rescue and Phage Packaging:
-
The lacZ transgenes are rescued from the genomic DNA using an in vitro packaging extract. This extract recognizes specific sequences flanking the transgene, excises it, and packages it into lambda phage heads.[8]
-
-
Phage Infection and Plating:
-
The resulting phage particles are used to infect a lacZ-deficient strain of E. coli.
-
The infected bacteria are plated on a growth medium containing X-gal.
-
-
Plaque Counting and Mutant Frequency Calculation:
-
After incubation, the total number of plaques (blue + colorless) and the number of mutant plaques (colorless) are counted.
-
Mutant Frequency = (Number of mutant plaques) / (Total number of plaques).
-
Caption: Workflow of the MutaMouse lacZ assay.
Discussion and Future Directions
The available evidence strongly supports the high mutagenic potency of ENU, making it a valuable tool for inducing point mutations in a research setting. Its well-defined mutational spectrum provides a degree of predictability that is advantageous for many experimental designs.
NPU has been demonstrated to be a potent mutagen in vivo, with a broad range of target tissues. The high mutant frequency observed in the bone marrow suggests it could be a useful agent for studying hematological malignancies. However, the lack of detailed information on its mutational spectrum is a significant knowledge gap. Future research should focus on characterizing the specific types of DNA adducts formed by NPU and the resulting mutational signature at the molecular level. Such studies would allow for a more direct and comprehensive comparison with ENU and would clarify the unique properties and potential applications of NPU as a mutagen.
For researchers selecting a mutagen, the choice between ENU and NPU will depend on the specific goals of the study. If a high frequency of well-characterized point mutations is desired, ENU remains the superior choice based on the current body of literature. However, if the aim is to induce mutations in a broad range of tissues, particularly the bone marrow, NPU presents a compelling alternative that warrants further investigation.
References
-
Eckert, K. A., Ingle, C. A., Klinedinst, D. K., & Drinkwater, N. R. (1988). Molecular Analysis of Mutations Induced in Human Cells by N-ethyl-N-nitrosourea. Molecular Carcinogenesis, 1(1), 50-56. [Link]
-
Maurice, C., Dertinger, S. D., Yauk, C. L., & Marchetti, F. (2020). The 28 + 28 day design is an effective sampling time for analyzing mutant frequencies in rapidly proliferating tissues of MutaMouse animals. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 858-860, 503254. [Link]
-
Olajos, E. J., & Coulston, F. (1978). Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man. Ecotoxicology and Environmental Safety, 2(3-4), 317-367. [Link]
-
Gollapudi, B., Johnson, G. E., Hernandez, L. G., Pottenger, L. H., Dearfield, K. L., Jeffrey, A. M., ... & Zeiger, E. (2000). Mutagenicity testing with transgenic mice. Part I: Comparison with the mouse bone marrow micronucleus test. Mutation Research/Reviews in Mutation Research, 455(1-2), 191-215. [Link]
-
Li, X., Guo, X., Manjanatha, M. G., Shelton, S. D., Johnson, T. W., & Mei, N. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. [Link]
-
Setlow, R. B., Cao, E. H., & Delihas, N. C. (1984). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 561-570. [Link]
-
Richardson, K. K., Richardson, F. C., Crosby, R. M., Swenberg, J. A., & Skopek, T. R. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]
-
Lambert, I. B., Singer, T. M., Boucher, S. E., & Douglas, G. R. (2005). Detailed review of transgenic rodent mutation assays. Mutation Research/Reviews in Mutation Research, 590(1-2), 1-280. [Link]
-
Richardson, K. K., Richardson, F. C., Crosby, R. M., Swenberg, J. A., & Skopek, T. R. (1987). Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. Carcinogenesis, 8(10), 1349-1355. [Link]
-
Okada, M., & Ishidate, M. (1982). Comparison of mutagenicity and chemical properties of N-methyl-N'alkyl-N-nitrosoureas. Mutation Research, 93(1), 57-66. [Link]
-
Chen, J., Chen, T., & Heflich, R. H. (2002). Induction of lacZ Mutations in Muta™Mouse Primary Hepatocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 513(1-2), 135-143. [Link]
-
Wikipedia. (n.d.). ENU. Retrieved from [Link]
Sources
- 1. Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. ENU - Wikipedia [en.wikipedia.org]
- 5. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity testing with transgenic mice. Part I: Comparison with the mouse bone marrow micronucleus test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of lacZ Mutations in Muta™Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 28 + 28 day design is an effective sampling time for analyzing mutant frequencies in rapidly proliferating tissues of MutaMouse animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating N-Nitroso-N-Propyl Urea (NPU)-Induced Mutations by Sequencing
This guide provides an in-depth, objective comparison of sequencing technologies for the validation of mutations induced by the alkylating agent N-nitroso-N-propyl urea (NPU). Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mutation detection.
Introduction: The Imperative for Precise Mutation Validation
This compound (NPU) is a potent mutagen widely used in preclinical cancer research to induce tumors in animal models that mimic human carcinogenesis. As an alkylating agent, NPU introduces specific types of DNA damage, leading to a characteristic mutational landscape. Validating these induced mutations with high fidelity is not merely a technical step; it is the foundation upon which the integrity of subsequent drug efficacy, toxicity, and resistance studies are built. This guide dissects the methodologies available for this critical validation process, focusing on the strengths and limitations of each approach in the context of NPU-induced mutagenesis.
The Molecular Footprint of NPU: Mechanism of Mutagenesis
To choose the optimal validation strategy, one must first understand the precise mechanism of the mutagen. NPU, like other N-nitroso compounds, exerts its mutagenic effect by generating a reactive alkyldiazonium ion. This ion readily transfers a propyl group to nucleophilic sites on DNA bases.
The most significant of these modifications is the formation of O⁶-propylguanine (O⁶-prG). During DNA replication, this adducted base frequently mispairs with thymine instead of cytosine. If this mispair is not corrected by the cell's DNA mismatch repair (MMR) machinery, a subsequent round of replication will permanently fix a G:C to A:T transition mutation in the genome.[1][2] While other adducts are formed, O⁶-prG is considered the primary pro-mutagenic lesion responsible for the characteristic mutational signature of NPU and similar alkylating agents.[1][2][3]
Cellular defense mechanisms, including direct reversal by O⁶-methylguanine-DNA methyltransferase (MGMT) and the Base Excision Repair (BER) pathway, actively work to remove these adducts.[2][4][5] The efficiency of these repair pathways can influence the ultimate mutation frequency and create a mosaic cellular population, presenting a key challenge for detection.
A Comparative Analysis of Sequencing Technologies
The validation of NPU-induced mutations requires a sequencing strategy that is sensitive, accurate, and appropriate for the experimental question. The two primary technologies employed are Sanger sequencing and Next-Generation Sequencing (NGS), each with distinct advantages and applications.
Sanger Sequencing: The Gold Standard for Targeted Confirmation
For decades, Sanger sequencing has been the benchmark for sequence accuracy.[6] It remains an invaluable tool for orthogonal validation—confirming specific mutations identified by higher-throughput methods.
-
Principle: The dideoxy chain-termination method sequences a single DNA fragment at a time, providing a high-quality, easily interpretable chromatogram for a specific locus.[7]
-
Best Use Case: Confirming the presence of an expected high-frequency mutation in a specific gene or validating a candidate mutation discovered via NGS.
-
Limitations: Sanger sequencing has a practical limit of detection (LOD) of approximately 15-20% variant allele frequency (VAF).[6][8][9] This makes it unsuitable for discovering or validating the low-frequency mutations that are common in heterogeneous, NPU-induced tumors or for initial, unbiased mutation discovery.[10][11]
Next-Generation Sequencing (NGS): The Engine of Discovery and Quantification
NGS technologies have revolutionized genomics by enabling the massively parallel sequencing of millions of DNA fragments simultaneously.[7][12] This high-throughput nature provides the depth and breadth required for both the discovery and accurate quantification of somatic mutations.
-
Principle: NGS platforms shear DNA into a library of small fragments. These fragments are then sequenced in parallel, generating millions of short reads that are computationally aligned to a reference genome to identify variants.[12]
-
Key Advantage: The primary advantage of NGS is its profound sensitivity. By sequencing a target region to a high "depth" (i.e., reading the same base multiple times), NGS can confidently detect variants at allele frequencies as low as 1%, and even lower with specialized protocols.[6][8]
-
Targeted Amplicon Sequencing: This method involves PCR amplification of specific genomic regions of interest (e.g., a panel of known cancer driver genes) followed by deep sequencing.[13][14] It is highly cost-effective and provides the extreme depth needed to detect very rare mutations within the selected targets.[15]
-
Whole Exome Sequencing (WES): WES focuses on sequencing the protein-coding regions of the genome (the exome), which constitute about 1-2% of the total genome but harbor the majority of disease-causing mutations. It is an excellent tool for discovering novel mutations across all genes without the expense of sequencing the entire genome.
-
Whole Genome Sequencing (WGS): WGS provides the most comprehensive and unbiased view of the mutational landscape, capturing variants in coding regions, introns, and regulatory regions. It is the ultimate tool for discovering the complete mutational signature of NPU.
Performance Comparison of Sequencing Methodologies
The choice of sequencing technology is a critical decision driven by the specific goals of the study, budget, and required sensitivity.
| Parameter | Sanger Sequencing | Targeted Amplicon NGS | Whole Exome Sequencing (WES) | Whole Genome Sequencing (WGS) |
| Primary Application | Targeted validation of known, high-frequency variants. | Ultra-deep sequencing of specific genes/regions. | Broad discovery of coding mutations. | Comprehensive, unbiased mutation discovery. |
| Sensitivity (LOD) | ~15-20% VAF[6][8][9] | <1% VAF (depth-dependent)[8] | ~5-10% VAF (at standard 100x depth)[10] | ~5-10% VAF (at standard 30-50x depth) |
| Throughput | Low (1 target/run)[12] | High (Multiplex hundreds of targets/samples) | Very High (Entire exome) | Very High (Entire genome) |
| Discovery Power | None (Confirmatory only) | Limited to pre-selected targets. | High (for coding regions) | Highest (Unbiased) |
| Cost Per Sample | Low for a single target. | Moderate. | High. | Very High. |
| Data Analysis | Simple (Visual inspection)[9] | Complex (Bioinformatics pipeline required)[16] | Highly Complex (Extensive pipeline) | Most Complex (Intensive pipeline) |
A Self-Validating Experimental & Bioinformatic Workflow
To ensure the highest degree of scientific integrity, a multi-step, self-validating workflow is essential. This process integrates initial discovery with orthogonal confirmation and is grounded in robust quality control at each stage.
Caption: A comprehensive workflow from NPU treatment to a final, validated mutation list.
Detailed Experimental Protocols
Protocol 1: High-Fidelity DNA Extraction and QC Causality: The quality of the starting DNA is paramount. Low-quality, fragmented, or oxidized DNA can introduce artifacts that are indistinguishable from true low-frequency mutations.
-
Harvest cells or tissues from both NPU-treated and untreated (control) groups.
-
Extract genomic DNA using a high-fidelity kit with minimal shearing forces (e.g., column-based purification).
-
Assess DNA integrity using a TapeStation or similar electrophoresis system. The DNA Integrity Number (DIN) should be >7.0.
-
Quantify DNA accurately using a Qubit fluorometer. Spectrophotometer (e.g., NanoDrop) A260/280 and A260/230 ratios should be ~1.8 and >2.0, respectively.
Protocol 2: Orthogonal Validation by Sanger Sequencing Causality: This step is the cornerstone of a self-validating system. It uses a different technology to confirm the presence of high-confidence mutations identified by NGS, eliminating the possibility of technology-specific artifacts.[17][18]
-
For each high-confidence candidate mutation identified by the NGS pipeline, design PCR primers to amplify a 300-600 bp region surrounding the variant position.
-
Amplify the target region from the same DNA sample used for NGS.
-
Purify the PCR product.
-
Perform bidirectional Sanger sequencing using both the forward and reverse primers.
-
Analyze the resulting chromatograms. A clean, heterozygous peak at the variant position in the NPU-treated sample, which is absent in the control sample, confirms the somatic mutation.[19]
The Bioinformatic Pipeline: From Raw Data to Confident Calls
A robust and well-documented bioinformatic pipeline is as critical as the wet-lab protocol. The GATK (Genome Analysis Toolkit) Best Practices provides an industry-standard framework for somatic mutation discovery.[20][21][22]
Caption: GATK Mutect2 Best Practices pipeline for somatic short variant discovery.
Key Steps & Their Rationale:
-
Alignment: Raw sequencing reads (FASTQ) are aligned to a reference genome (e.g., hg38 or GRCm39) using an aligner like BWA-MEM. This creates the fundamental BAM file.
-
Somatic Variant Calling (GATK Mutect2): This is the core variant calling step. Mutect2 is specifically designed to detect somatic mutations by comparing the tumor (NPU-treated) sample against the matched normal (untreated control) sample.[20][23] It operates by performing local de-novo assembly of reads in regions showing signs of variation, which increases its sensitivity for both single nucleotide variants (SNVs) and insertions/deletions (indels).[20]
-
Contamination Estimation: Tools like CalculateContamination estimate and account for any cross-sample contamination that may have occurred during sample handling, which is critical for accurately calling low-frequency variants.
-
Filtering (FilterMutectCalls): This crucial step filters the raw calls from Mutect2 to remove common artifacts.[23] It leverages several inputs:
-
Germline Resources (e.g., gnomAD): Filters out common germline polymorphisms present in the general population.[23]
-
Panel of Normals (PoN): A VCF file created from multiple normal samples processed with the same sequencing pipeline. This helps identify and remove recurrent technical artifacts and sequencing errors that can be mistaken for true somatic mutations.[23]
-
Orientation Bias Models: Corrects for artifacts that can arise during library preparation, particularly from FFPE samples.[20]
-
Conclusion and Future Outlook
The validation of NPU-induced mutations is a multi-faceted process that demands a thoughtful integration of molecular biology, sequencing technology, and bioinformatics. While Sanger sequencing remains the definitive method for confirming individual, high-confidence variants, NGS technologies—particularly targeted sequencing and WES—are indispensable for the initial discovery and sensitive quantification of the mutational landscape.
A self-validating system, which pairs the discovery power of NGS with the specificity of Sanger sequencing, is the most rigorous approach. By understanding the mechanistic basis of NPU mutagenesis and carefully selecting the appropriate sequencing and analysis tools, researchers can generate high-fidelity mutation data that provides a solid foundation for translational and preclinical research.
References
-
Tsukanov, K.Yu., et al. (2017). A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors. Modern Technologies in Medicine, 63(5), 413-417. Available at: [Link]
-
Fu, D., et al. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Future Oncology, 8(11), 1337-1351. Available at: [Link]
-
Christmann, M., et al. (2010). Alkylation damage in DNA and RNA--repair mechanisms and medical significance. Angewandte Chemie International Edition, 49(41), 7444-7465. Available at: [Link]
-
Arbor Biosciences. (n.d.). A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors. Available at: [Link]
-
Samson, L.D., & Cairns, J. (1977). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature, 267(5608), 281-283. Available at: [Link]
-
Fu, D., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2010, 543531. Available at: [Link]
-
Kaina, B., & Christmann, M. (2019). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 20(21), 5358. Available at: [Link]
-
Genotek Ltd. (n.d.). A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors. Available at: [Link]
-
Churov, A. (2017). A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors. ResearchGate. Available at: [Link]
-
CD Genomics. (n.d.). Sanger Sequencing vs. Next-Generation Sequencing (NGS). Available at: [Link]
-
Png, C. W., et al. (2019). Orthogonal cross-testing of substitution calls using Illumina NGS. BMC Genomics, 20(1), 1-13. Available at: [Link]
-
Zhang, J., et al. (2022). Towards an accurate and robust analysis pipeline for somatic mutation calling. Frontiers in Genetics, 13, 966241. Available at: [Link]
-
Broad Institute. (n.d.). Somatic short variant discovery (SNVs + Indels). GATK - Genome Analysis Toolkit. Available at: [Link]
-
Grasso, C., et al. (2018). Validation of selected somatic mutations by Sanger sequencing on FF and FFPE tumor DNA and on PB-derived DNA. ResearchGate. Available at: [Link]
-
Lee, D., et al. (2021). Confirming putative variants at ≤ 5% allele frequency using allele enrichment and Sanger sequencing. Scientific Reports, 11(1), 1-10. Available at: [Link]
-
Kim, S., et al. (2020). Dual Deep Sequencing Improves the Accuracy of Low-Frequency Somatic Mutation Detection in Cancer Gene Panel Testing. International Journal of Molecular Sciences, 21(10), 3530. Available at: [Link]
-
PacBio. (2022). Targeted sequencing for amplicons best practices. Available at: [Link]
-
Patel, K. (2024). Somatic Variant Calling with Mutect2 | GATK Best Practices Tutorial. YouTube. Available at: [Link]
-
GenScript. (2021). Sanger Sequencing vs. Next-Generation Sequencing (NGS). Available at: [Link]
-
Illumina, Inc. (n.d.). NGS vs Sanger Sequencing. Available at: [Link]
-
LabX. (2025). Next-Generation Sequencers vs. Sanger Sequencers: Key Differences. Available at: [Link]
-
Beadling, C., et al. (2015). Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer. Breast Cancer Research and Treatment, 154(2), 269-276. Available at: [Link]
-
Lincoln, S. E., et al. (2018). A machine learning model to determine the accuracy of variant calls in capture-based next generation sequencing. BMC Medical Genomics, 11(1), 1-7. Available at: [Link]
- SEQC2. (n.d.). Orthogonal Validations. Google Sites.
-
Rodin, R. E., et al. (2021). Best practices workflow to call mosaic variants. ResearchGate. Available at: [Link]
-
PacBio. (2025). Targeted sequencing for amplicons — best practices. Available at: [Link]
-
Broad Institute. (n.d.). Best Practices Workflows. GATK - Genome Analysis Toolkit. Available at: [Link]
-
Broad Institute. (n.d.). Introduction to Variant Discovery with GATK Best Practices. Available at: [Link]
-
Illumina, Inc. (2022). Analytical Validation of a Next Generation Sequencing Laboratory Developed Tests. Available at: [Link]
-
SeqGen. (n.d.). Amplicon Sequencing Simplified: A Comprehensive Guide to Targeted Genetic Analysis. Available at: [Link]
-
Richardson, K. K., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. Available at: [Link]
-
Elespuru, R. K., & Lijinsky, W. (1983). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Cancer Research, 43(1), 219-224. Available at: [Link]
-
Patton, S., et al. (2015). Analytical Validation and Application of a Targeted Next-Generation Sequencing Mutation-Detection Assay for Use in Treatment Assignment in the NCI-MPACT Trial. The Journal of Molecular Diagnostics, 17(5), 560-571. Available at: [Link]
-
Science Times. (2025). Amplicon Sequencing Simplified: Guide to Targeted Genetic Analysis. Available at: [Link]
-
Richardson, K. K., et al. (1987). Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. Genetics, 115(2), 235-244. Available at: [Link]
-
Lih, C. J., et al. (2017). Analytical Validation of the Next-Generation Sequencing Assay for a Nationwide Signal-Finding Clinical Trial. The Journal of Molecular Diagnostics, 19(2), 313-327. Available at: [Link]
-
Justice, M. J. (2000). N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express. ILAR Journal, 41(1), 1-7. Available at: [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Available at: [Link]
-
An, N., et al. (2021). Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing. Journal of the American Chemical Society, 143(35), 14041-14045. Available at: [Link]
-
Gu, P., et al. (2016). Establishing Linkages Among DNA Damage, Mutagenesis, and Genetic Diseases. Accounts of Chemical Research, 49(8), 1546-1554. Available at: [Link]
-
Wogan, G. N., et al. (2004). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Environmental Health Perspectives, 112(9), 922-927. Available at: [Link]
-
Helleday, T., et al. (2014). Cancer mutation signatures, DNA damage mechanisms, and potential clinical implications. Science Translational Medicine, 6(229), 229ps3. Available at: [Link]
Sources
- 1. Alkylation damage in DNA and RNA--repair mechanisms and medical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Next-Generation Sequencers vs. Sanger Sequencers: Key Differences [labx.com]
- 8. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Confirming putative variants at ≤ 5% allele frequency using allele enrichment and Sanger sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NGS vs Sanger Sequencing [illumina.com.cn]
- 13. paragongenomics.com [paragongenomics.com]
- 14. Amplicon Sequencing Simplified: Guide to Targeted Genetic Analysis [sciencetimes.com]
- 15. pacb.com [pacb.com]
- 16. [A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A machine learning model to determine the accuracy of variant calls in capture-based next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 21. gatk.broadinstitute.org [gatk.broadinstitute.org]
- 22. qcb.ucla.edu [qcb.ucla.edu]
- 23. m.youtube.com [m.youtube.com]
Navigating the Terrain of Alkylating Agent Resistance: A Comparative Guide to Cross-Resistance Studies with N-Nitroso-N-Propyl Urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs, valued for their ability to induce cytotoxicity by damaging the DNA of rapidly dividing cancer cells. Among these, the N-nitrosourea (NU) family, including compounds like N-nitroso-N-propyl urea (NPU), has been a subject of interest due to its unique mechanisms of action. However, the clinical utility of these agents is frequently hampered by the emergence of drug resistance, a complex phenomenon that can lead to treatment failure. A critical aspect of understanding and overcoming this challenge lies in the investigation of cross-resistance, where resistance to one drug confers resistance to others.
This guide provides an in-depth exploration of cross-resistance studies involving this compound. While direct experimental data on NPU is limited in publicly available literature, this guide will leverage the extensive knowledge of the broader N-nitrosourea class and other alkylating agents to provide a robust framework for researchers. We will delve into the molecular mechanisms of action and resistance, present a comparative analysis with other alkylating agents, and provide detailed experimental protocols to empower researchers to conduct their own investigations into NPU's cross-resistance profile.
The Molecular Landscape: this compound's Mechanism of Action and the Roots of Resistance
This compound, like other N-nitrosourea compounds, exerts its cytotoxic effects primarily through the alkylation of DNA.[1] This process involves the spontaneous decomposition of the N-nitroso group, leading to the formation of highly reactive electrophilic species.[2] These electrophiles then attack nucleophilic sites on DNA bases, with a notable propensity for the O6-position of guanine, forming O6-propylguanine.[3] This DNA adduct is a significant pre-mutagenic lesion that can lead to DNA strand breaks and, ultimately, apoptosis (programmed cell death).
The development of resistance to NPU and other alkylating agents is a multifactorial process, often involving one or more of the following mechanisms:
-
Enhanced DNA Repair: This is a primary mechanism of resistance.[4][5]
-
O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O6-position of guanine, effectively reversing the damage caused by N-nitrosoureas.[6][7] Overexpression of MGMT is a well-established mechanism of resistance to nitrosoureas.
-
Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are crucial for repairing various forms of DNA damage, including those induced by alkylating agents.[4][8] Upregulation of components of these pathways can contribute to increased resistance.
-
-
Altered Drug Accumulation and Metabolism:
-
Reduced Drug Influx/Increased Efflux: Cancer cells can develop resistance by decreasing the uptake of a drug or by actively pumping it out of the cell, often through the overexpression of ATP-binding cassette (ABC) transporters.[9]
-
Increased Detoxification: The glutathione-S-transferase (GST) system can conjugate drugs with glutathione, leading to their detoxification and subsequent removal from the cell.[5]
-
-
Defects in Apoptotic Pathways: Evasion of apoptosis is a hallmark of cancer and a significant contributor to drug resistance. Mutations or altered expression of proteins in the apoptotic cascade (e.g., p53, Bcl-2 family members) can render cells less sensitive to the cytotoxic effects of DNA-damaging agents.
A Comparative Look: NPU in the Context of Other Alkylating Agents
While specific cross-resistance data for NPU is scarce, studies on other nitrosoureas and alkylating agents provide valuable insights into potential patterns.
| Drug Class | Example(s) | Primary Mechanism of Action | Common Resistance Mechanisms | Potential for Cross-Resistance with NPU |
| N-Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU), N-nitroso-N-methylurea (NMU), N-nitroso-N-ethylurea (NEU) | DNA alkylation, particularly at the O6-position of guanine.[1] | MGMT overexpression, enhanced DNA repair (BER, NER).[6] | High: Shared mechanism of action suggests a high likelihood of cross-resistance, particularly in cells with elevated MGMT levels. |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan | Form highly reactive aziridinium ions that alkylate DNA, leading to inter- and intrastrand cross-links. | Increased DNA repair, enhanced drug efflux, increased detoxification by GST. | Moderate to High: Overlapping reliance on DNA repair pathways and drug efflux pumps can lead to cross-resistance.[2] |
| Platinum Compounds | Cisplatin, Carboplatin, Oxaliplatin | Form DNA adducts, primarily intrastrand cross-links, leading to DNA damage and apoptosis. | Increased DNA repair (NER), decreased drug accumulation, increased detoxification. | Moderate: While the specific DNA adducts differ, the reliance on similar DNA repair and drug transport mechanisms can result in cross-resistance.[2] |
| Triazenes | Temozolomide (TMZ), Dacarbazine (DTIC) | Methylate DNA, with O6-methylguanine being a key cytotoxic lesion. | MGMT overexpression, mismatch repair (MMR) deficiency.[4] | High: Similar to other nitrosoureas, resistance is strongly linked to MGMT activity. |
Experimental Blueprint: A Guide to Investigating NPU Cross-Resistance
To rigorously assess the cross-resistance profile of NPU, a series of well-defined in vitro experiments are essential. The following protocols provide a comprehensive framework for researchers.
Development of NPU-Resistant Cancer Cell Lines
The first step is to generate cell lines with acquired resistance to NPU. This is typically achieved through continuous or intermittent exposure to the drug.
Protocol: Generating NPU-Resistant Cell Lines
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the research focus (e.g., glioma, melanoma, colon cancer). Start with the parental, drug-sensitive cell line.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of NPU for the parental cell line using a cell viability assay (see Protocol 3.2).
-
Dose Escalation:
-
Continuous Exposure: Culture the parental cells in media containing a low concentration of NPU (e.g., the IC10 or IC20).
-
Pulse Exposure: Alternatively, treat the cells with a higher concentration of NPU (e.g., the IC50) for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free media.
-
-
Monitoring and Sub-culturing: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily at the given NPU concentration, sub-culture them and gradually increase the NPU concentration in the culture medium.
-
Resistance Confirmation: Periodically determine the IC50 of NPU in the treated cell population. A significant increase in the IC50 value (typically >5-fold) compared to the parental cell line indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones for further characterization.
Experimental Workflow for Developing Drug-Resistant Cell Lines
Caption: Workflow for generating NPU-resistant cancer cell lines.
Assessing Cell Viability and Determining IC50 Values
Cell viability assays are fundamental for quantifying the cytotoxic effects of chemotherapeutic agents and determining their IC50 values.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (both parental and NPU-resistant) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NPU and the other chemotherapeutic agents to be tested. Remove the old media and add fresh media containing the various drug concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Signaling Pathways Implicated in N-Nitrosourea Resistance
Caption: Key signaling pathways involved in NPU-induced cytotoxicity and resistance.
Quantifying Cross-Resistance
The degree of cross-resistance can be quantified by calculating the Resistance Index (RI).
Calculation of Resistance Index (RI):
RI = IC50 of the drug in the resistant cell line / IC50 of the drug in the parental cell line
An RI value greater than 1 indicates resistance. The magnitude of the RI value reflects the degree of resistance.
Concluding Remarks and Future Directions
The study of cross-resistance is paramount for the rational design of sequential and combination chemotherapy regimens. While this compound remains a compound with limited specific characterization in the context of drug resistance, the principles and methodologies outlined in this guide provide a solid foundation for its investigation. By understanding the molecular underpinnings of resistance to NPU and its cross-resistance profile with other alkylating agents, researchers can contribute to the development of more effective strategies to combat drug-resistant cancers. Future research should focus on generating NPU-resistant cell lines and performing comprehensive molecular analyses to elucidate the specific mechanisms driving resistance to this particular nitrosourea. Such studies will be instrumental in positioning NPU within the broader arsenal of anticancer agents and optimizing its potential clinical application.
References
-
Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro. Carcinogenesis, 4(11), 1455-1458. [Link]
-
Trivedi, R. N., & Kronenberg, A. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. Mutation Research/Reviews in Mutation Research, 789, 108420. [Link]
-
Bodakuntla, S., Anandi, V. L., Sural, S., Trivedi, P., & Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC cancer, 14(1), 1-17. [Link]
-
Damia, G., & D'Incalci, M. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165-173. [Link]
-
Roos, W. P., & Kaina, B. (2006). DNA damage-induced cell death by apoptosis. Trends in molecular medicine, 12(9), 440-450. [Link]
-
National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei III, E. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379-4383. [Link]
-
Lefebvre, P., & Laval, F. (1991). Resistance to N-nitroso compounds in cells treated with various physical and chemical agents. IARC scientific publications, (105), 417-419. [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Colvin, M., Brundrett, R. B., Cowens, W., Jardine, I., & Ludlum, D. B. (1976). A chemical basis for the antitumor activity of chloroethylnitrosoureas. Biochemical pharmacology, 25(6), 695-699. [Link]
-
Wiessler, M., & Pool, B. L. (1984). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Carcinogenesis, 5(5), 635-639. [Link]
- Avendaño, C., & Menéndez, J. C. (2015). Medicinal chemistry of anticancer drugs. Elsevier.
-
Likhachev, A. J., Ivanov, M. N., Brésil, H., Planche-Martel, G., Montesano, R., & Margison, G. P. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer research, 43(2), 829-833. [Link]
-
ChemSrc. (n.d.). Urea,N-nitroso-N-propyl-. Retrieved January 12, 2026, from [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature reviews Cancer, 2(1), 48-58. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2. Retrieved January 12, 2026, from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015). Transnitrosation of Non-mutagenic N-Nitrosoproline Forms Mutagenic N-Nitroso-N-methylurea. Retrieved January 12, 2026, from [Link]
-
INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. Retrieved January 12, 2026, from [Link]
-
Vang, S., & Mino, K. (2022). Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue. Frontiers in Oncology, 12, 908019. [Link]
-
Wikipedia. (n.d.). Antineoplastic resistance. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleotide excision repair. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Retrieved January 12, 2026, from [Link]
-
Frontiers. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Retrieved January 12, 2026, from [Link]
Sources
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity and differential cellular sensitivity of new N-methyl and N-propargyl urea and nitrosourea derivatives of diamino acids against sixty human NCI tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to N-nitroso compounds in cells treated with various physical and chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of N-Nitroso-N-Propyl Urea (NPU) Mutagenesis Data
For researchers in genetic toxicology and drug development, understanding the mutagenic potential of N-nitroso compounds is of paramount importance. N-Nitroso-N-propyl urea (NPU), a potent alkylating agent, is a compound of significant interest due to its ability to induce DNA damage and mutations, the primary initiating events in chemical carcinogenesis. This guide provides an in-depth comparison of statistical methodologies for analyzing NPU mutagenesis data, grounded in field-proven insights and experimental evidence. We will move beyond simple procedural lists to explain the causality behind experimental and analytical choices, ensuring a robust and defensible interpretation of your findings.
The Mechanism of NPU Mutagenesis: A Foundation for Analysis
N-nitroso compounds, including NPU, exert their mutagenic effects primarily through the formation of DNA adducts.[1][2][3] These compounds do not require metabolic activation to become reactive; they can spontaneously decompose to form highly reactive electrophilic species, specifically alkyldiazonium ions.[1] These ions then attack nucleophilic sites on DNA bases, with a particular affinity for guanine and thymine residues.
The formation of adducts such as O6-alkylguanine is a critical premutagenic lesion.[2][4] During DNA replication, this altered guanine can mispair with thymine instead of cytosine. If this mispair is not corrected by the cell's DNA repair machinery, such as O6-alkylguanine-DNA alkyltransferase (AGT), it will result in a permanent G:C to A:T transition mutation in the subsequent round of replication.[5][6] While G:C to A:T transitions are a hallmark of many alkylating agents, the full picture—the mutation spectrum—provides a more detailed "fingerprint" of the mutagen.
Experimental Design: The Transgenic Rodent (TGR) Assay
To obtain reliable in vivo mutagenesis data for NPU, the Transgenic Rodent (TGR) Somatic and Germ Cell Gene Mutation Assay, as described in OECD Test Guideline 488, is the gold standard.[7] Models such as the Muta™Mouse, which contains a bacterial lacZ reporter gene, are frequently used.[7]
The workflow is designed to quantify mutations arising in a controlled biological system.
Caption: Experimental workflow for a TGR mutation assay.
Experimental Protocol: TGR Assay for NPU
-
Animal Dosing: Male Muta™Mouse animals are treated with NPU, typically via intraperitoneal (i.p.) injection, at a predetermined dose (e.g., 250 mg/kg). A concurrent vehicle control group (e.g., saline) is essential.
-
Expression Time: A crucial parameter is the time allowed for mutations to become fixed in the DNA. This "expression time" can vary depending on the tissue's proliferation rate. For NPU, mutant frequencies are often assessed at multiple time points (e.g., 7 and 28 days post-treatment).[7]
-
Tissue Collection: At the end of the expression time, animals are euthanized, and target organs are harvested. For NPU, bone marrow is a highly sensitive tissue, but others like the liver, kidney, and spleen should also be considered.[7]
-
Transgene Rescue and Plating: High molecular weight DNA is isolated from the tissue. The lacZ transgene is "rescued" from the mouse genomic DNA using in vitro lambda packaging extracts. The resulting phage particles are used to infect an E. coli host strain.
-
Data Collection:
-
Mutant Frequency (MF): The infected bacteria are plated on selective and non-selective media. On selective media, only phages with a mutated, non-functional lacZ gene can form plaques. On non-selective media, all phages form plaques. The MF is calculated as the ratio of plaques on the selective plates to the plaques on the non-selective plates.
-
Mutation Spectrum (MS): DNA from mutant plaques is isolated and the lacZ gene is sequenced to identify the specific type and location of the mutation.
-
Part 1: Statistical Analysis of Mutant Frequency
The first critical endpoint is the Mutant Frequency (MF). The question we are asking is: "Does NPU treatment cause a statistically significant increase in MF compared to the control group?"
Supporting Experimental Data
The following table summarizes representative MF data for NPU, adapted from a study in Muta™Mouse treated with a single 250 mg/kg i.p. dose.[7] The data represents the mean MF (x 10⁻⁵) ± standard deviation for a hypothetical group of 5 animals.
| Tissue | Time Point | Control Group MF (x 10⁻⁵) | NPU-Treated Group MF (x 10⁻⁵) | Fold Increase |
| Bone Marrow | Day 7 | 1.2 ± 0.4 | 12.0 ± 3.5 | 10.0 |
| Liver | Day 28 | 1.5 ± 0.6 | 6.0 ± 2.1 | 4.0 |
| Spleen | Day 7 | 1.1 ± 0.3 | 7.7 ± 2.8 | 7.0 |
| Kidney | Day 28 | 1.8 ± 0.7 | 5.4 ± 1.9 | 3.0 |
Comparison of Statistical Methods for Mutant Frequency
| Statistical Test | Principle | Causality & Rationale | Advantages | Disadvantages |
| Student's t-test | Compares the means of two groups. | Assumes data are normally distributed and have equal variances. Often used but may not be appropriate for count data which can be skewed. | Simple to perform and widely understood. | Assumptions of normality and equal variance are often violated with MF data. Not robust for small sample sizes. |
| Mann-Whitney U Test | Non-parametric test comparing medians of two groups. | Ranks the data and compares the sum of ranks. Does not assume a normal distribution. | Robust to outliers and does not require data to be normally distributed. Suitable for small sample sizes. | Less powerful than parametric tests if the data are normally distributed. |
| Chi-Squared (χ²) Test | Compares observed frequencies to expected frequencies. | Treats the data as counts in categories (mutant vs. non-mutant). Directly tests the hypothesis that the proportion of mutants is the same in both groups. | Well-suited for count data. Does not assume an underlying distribution of the MF values themselves. | Can be inaccurate if expected frequencies in any cell are too low (typically <5). |
| Poisson Regression | Models count data. | Assumes the number of mutations follows a Poisson distribution. The model can incorporate dose and other covariates. | A powerful and appropriate method for count data. Can model dose-response relationships. Often recommended in regulatory guidelines. | More complex to implement than simpler tests. Requires specialized software. |
Recommendation: For a robust and straightforward analysis, the Chi-Squared (χ²) test is an excellent choice for comparing a single-dose group to a control. It is based on the raw counts, which is the most direct representation of the experimental outcome.
Detailed Protocol: Chi-Squared (χ²) Test for Mutant Frequency
This protocol outlines the analysis of the Bone Marrow (Day 7) data from the table above.
Step 1: Collate Raw Plaque Counts First, obtain the raw number of mutant plaques (on selective plates) and total plaques (from non-selective plates, often referred to as plaque-forming units or PFU). Let's assume the following raw data for the Bone Marrow (Day 7) groups (n=5 animals each), which corresponds to the means in the table.
-
Control Group: 60 mutant plaques observed out of 5,000,000 total PFU.
-
NPU-Treated Group: 600 mutant plaques observed out of 5,000,000 total PFU.
Step 2: Construct a 2x2 Contingency Table The table organizes the counts of mutant and non-mutant plaques for both groups.
| Group | Mutant Plaques (Observed) | Non-Mutant Plaques (Observed) | Row Total |
| Control | 60 | 4,999,940 | 5,000,000 |
| NPU-Treated | 600 | 4,999,400 | 5,000,000 |
| Column Total | 660 | 9,999,340 | 10,000,000 |
Step 3: Calculate Expected Frequencies The null hypothesis (H₀) is that there is no difference in the proportion of mutants between the groups. The expected frequency for each cell is calculated as: (Row Total * Column Total) / Grand Total.
-
Expected Control Mutants: (5,000,000 * 660) / 10,000,000 = 330
-
Expected NPU-Treated Mutants: (5,000,000 * 660) / 10,000,000 = 330
-
Expected Control Non-Mutants: (5,000,000 * 9,999,340) / 10,000,000 = 4,999,670
-
Expected NPU-Treated Non-Mutants: (5,000,000 * 9,999,340) / 10,000,000 = 4,999,670
Step 4: Calculate the Chi-Squared (χ²) Statistic The formula is: χ² = Σ [ (Observed - Expected)² / Expected ]
-
χ² = (60-330)²/330 + (600-330)²/330 + (4999940-4999670)²/4999670 + (4999400-4999670)²/4999670
-
χ² = 220.91 + 220.91 + 0.014 + 0.014 ≈ 441.85
Step 5: Determine Statistical Significance Compare the calculated χ² value to a critical value from the χ² distribution table with 1 degree of freedom (rows-1)*(columns-1). The critical value for p < 0.05 is 3.84.
Part 2: Statistical Analysis of Mutation Spectra
A significant increase in MF tells us that NPU is mutagenic, but the Mutation Spectrum (MS) tells us how. Analyzing the types of base substitutions provides a mechanistic fingerprint of the mutagen.
Supporting Experimental Data
The following table presents a representative mutation spectrum for NPU, based on findings from whole-genome sequencing of T-cells from NPU-treated rats.[8] The data shows the number of observed mutations for each substitution type out of a hypothetical total of 200 sequenced mutants per group.
| Mutation Type | Spontaneous (Control) | NPU-Induced |
| Transitions | ||
| C>T / G>A | 80 | 100 |
| T>C / A>G | 20 | 100 |
| Transversions | ||
| C>A / G>T | 25 | 30 |
| C>G / G>C | 25 | 10 |
| T>A / A>T | 30 | 90 |
| T>G / A>C | 20 | 30 |
| Total | 200 | 200 |
The data reveals that NPU induces a distinct pattern, with notable increases in T>C and T>A mutations compared to the spontaneous spectrum, which is dominated by C>T changes.[8]
Comparison of Statistical Methods for Mutation Spectra
| Statistical Test | Principle | Causality & Rationale | Advantages | Disadvantages |
| Chi-Squared (χ²) Test | Compares the entire distribution of mutation types between two groups. | Tests the null hypothesis that the proportion of each mutation type is the same in the control and treated groups. | Provides a single p-value for the overall difference between two spectra. | Does not identify which specific mutation types are significantly different. Can be inaccurate with low counts in some categories. |
| Fisher's Exact Test | Calculates the exact probability of observing the given distribution in a contingency table. | Used for comparing proportions in 2x2 tables, but can be applied to larger tables. It is an "exact" test, not relying on approximations. | The gold standard for small sample sizes or when categories have low expected frequencies (e.g., rare mutation types).[9] | Can be computationally intensive for large tables, although modern software handles this easily. |
| Mutational Signature Analysis | Decomposes a mutation spectrum into a combination of known reference signatures (e.g., from COSMIC database). | Assumes the observed spectrum is a linear combination of underlying mutational processes. | Highly powerful for connecting a chemical's effect to known cancer signatures. Provides deep mechanistic insight. | Requires specialized bioinformatics software (e.g., SigProfiler, deconstructSigs). Interpretation can be complex. |
Recommendation: For a direct comparison of two experimental spectra (Control vs. NPU), Fisher's Exact Test is the most appropriate and robust method. It is ideal for the categorical nature of mutation spectrum data and is accurate even with rare mutation types.
Caption: Logical flow for comparing mutation spectra.
Detailed Protocol: Fisher's Exact Test for Mutation Spectra
This protocol will test if the proportion of T>C mutations relative to all other mutations is significantly different between the NPU-treated and control groups. This is done by creating a 2x2 table for the specific mutation type of interest.
Step 1: Construct a 2x2 Contingency Table Isolate the counts for the mutation of interest (T>C) versus all other mutation types.
| Group | T>C Mutations | All Other Mutations | Row Total |
| Control | 20 | 180 | 200 |
| NPU-Treated | 100 | 100 | 200 |
| Column Total | 120 | 280 | 400 |
Step 2: Perform Fisher's Exact Test This test is typically performed using statistical software (e.g., R, GraphPad Prism). The software calculates the exact probability of obtaining this specific arrangement of numbers in the table, given the row and column totals. It then sums this probability with the probabilities of all other possible tables that are even more extreme.
-
In R, the command would be:
Step 3: Interpret the P-value The software will output a p-value. For this data, the p-value is extremely small (p < 0.0001).
Synthesis and Final Interpretation
A comprehensive analysis integrates both mutant frequency and mutation spectrum data.
-
Mutagenic Potency: The analysis of MF establishes the mutagenic potency of NPU. The fold-increase over the control group in sensitive tissues like the bone marrow (a 10-fold increase) provides a quantitative measure of its DNA damaging potential in vivo.[7]
-
Mechanistic Insight: The analysis of the MS provides the mechanistic fingerprint. Our analysis shows that NPU significantly alters the mutation spectrum, shifting it from a background dominated by C>T transitions to one with significant contributions from T>C transitions and T>A transversions.[8]
References
-
Murota, T., & Shibuya, T. (1991). The Induction of Specific-Locus Mutations With N-propyl-N-nitrosourea in Stem-Cell Spermatogonia of Mice. Mutation Research, 264(4), 235-40. [Link]
-
Suzuki, T., et al. (1999). Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs. Mutation Research, 444(2), 297-307. [Link]
-
Valentine, C. R., et al. (2021). Mutational signatures in T-lymphocytes of rats treated with N-propyl-N-nitrosourea and procarbazine. ResearchGate. [Link]
-
Alexandrov, L. B., et al. (2024). Human cancer genomes harbor the mutational signature of tobacco-specific nitrosamines NNN and NNK. bioRxiv. [Link]
-
Lukash, L. L., et al. (1993). Comparison of mutation spectra induced by N-ethyl-N-nitrosourea in the hprt gene of Mer+ and Mer- diploid human fibroblasts. Mutation Research, 288(2), 237-46. [Link]
-
Bekkerman, E. (2022). Chi-Square (Χ²) Tests | Types, Formula & Examples. Scribbr. [Link]
-
Valverde, M., et al. (2021). Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents. NAR Cancer, 3(3), zcab029. [Link]
-
Eisenbrand, G. (1986). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 9, 83-91. [Link]
-
Richardson, F. C., & Richardson, K. K. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-87. [Link]
-
Aguirrezabala, I., et al. (1998). N-Ethyl-N-nitrosourea predominantly induces mutations at AT base pairs in pre-meiotic germ cells of Drosophila males. Mutagenesis, 13(5), 459-64. [Link]
-
Bhandari, A. (2023). What Is Chi Square Test & How To Calculate Formula Equation. Simply Psychology. [Link]
-
Setlow, R. B., Cao, E. H., & Delihas, N. C. (1984). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 561-70. [Link]
-
CLC Genomics Workbench. (n.d.). Fisher exact test. CLC Manuals. [Link]
-
GATK Team. (n.d.). Fisher's Exact Test. Genome Analysis Toolkit. [Link]
-
Tessarollo, L., et al. (2017). ENU Mutagenesis in the Mouse. Current Protocols in Mouse Biology, 7(4), 81-103. [Link]
-
Streefkerk, R. (2022). Chi-Square Test of Independence | Formula, Guide & Examples. Scribbr. [Link]
-
StatisMed. (n.d.). Understanding Fisher's Exact Test: A Comprehensive Guide. StatisMed. [Link]
-
Fernando, A. (2023). CHI SQUARED TESTS. Medium. [Link]
-
Precision Health. (2018). 04-01 Mutation Analysis – Fisher Exact Test. YouTube. [Link]
-
Wikipedia. (n.d.). Chi-squared test. Wikipedia. [Link]
-
The Friendly Statistician. (2025). How Can You Calculate Fisher's Exact Test By Hand Or Using A Calculator?. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mutation spectra induced by N-ethyl-N-nitrosourea in the hprt gene of Mer+ and Mer- diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mutation induction by N-propyl-N-nitrosourea in eight MutaMouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chi-squared test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Organ-Specific Carcinogenicity of NPU, NMU, and ENU
For Researchers, Scientists, and Drug Development Professionals
In the landscape of experimental carcinogenesis, N-nitroso compounds stand out for their potent ability to induce tumors in a tissue-specific manner. This guide provides an in-depth comparison of three widely used alkylating agents: N-propyl-N-nitrosourea (NPU), N-methyl-N-nitrosourea (NMU), and N-ethyl-N-nitrosourea (ENU). Understanding their distinct organ specificities is paramount for designing accurate animal models of cancer and for elucidating the mechanisms of chemical carcinogenesis.
The Biochemical Basis of Organ Tropism
The organ-specific effects of NPU, NMU, and ENU are not arbitrary. They are dictated by a confluence of metabolic pathways, the chemistry of DNA damage, and the tissue's capacity for repair. These compounds are direct-acting alkylating agents, meaning they do not require metabolic activation to become reactive, though their decomposition and distribution are influenced by physiological conditions.[1]
Nitrosoureas undergo spontaneous, non-enzymatic decomposition under physiological conditions to form highly reactive electrophilic species.[1][2] These electrophiles, which are alkyldiazonium ions, readily attack nucleophilic sites on cellular macromolecules, most critically, the bases within DNA.[3] This interaction forms DNA adducts, which, if not repaired before cell division, can lead to mispairing of bases, resulting in permanent mutations and the initiation of cancer.[4][5]
The specific alkyl group (propyl, methyl, or ethyl) influences the compound's stability, lipophilicity, and the precise nature of the DNA adducts formed, contributing to the differences in their carcinogenic profiles.[6][7] For instance, ENU is known to produce a higher proportion of O-alkylation products, such as O6-ethylguanine and O4-ethylthymine, compared to NMU.[8] These O-alkylated bases are highly miscoding and are strongly implicated in the mutagenic and carcinogenic effects of these agents.[8]
Diagram 1: Generalized Decomposition of N-Alkyl-N-Nitrosoureas
This diagram illustrates the spontaneous decomposition of N-alkyl-N-nitrosoureas into reactive intermediates that lead to DNA alkylation and carbamoylation of proteins.
Caption: Generalized decomposition of N-alkyl-N-nitrosoureas.
Comparative Organ Specificity: A Head-to-Head Analysis
The choice of nitrosourea compound is critical for inducing tumors in specific organs of interest. The following sections detail the primary targets for NPU, NMU, and ENU.
NPU demonstrates a distinct tropism for the upper gastrointestinal tract and the nervous system, depending on the route of administration. Oral administration in rats primarily induces tumors in the esophagus, pharynx, and forestomach .[9] This specificity is thought to be related to the direct contact of the carcinogen with these tissues.
NMU is arguably one of the most extensively studied direct-acting carcinogens, renowned for its remarkable specificity for the mammary gland in female rats, making it a cornerstone of experimental breast cancer research.[10][11] Beyond the mammary gland, NMU is known to induce tumors in other tissues, including the nervous system (brain and spinal cord) , hematopoietic system (leukemia/lymphoma) , and, depending on the dose and rat strain, the tongue, esophagus, and stomach .[6][12][13][14]
ENU is a potent mutagen and carcinogen with a pronounced affinity for the nervous system .[8] It is particularly effective as a transplacental carcinogen; a single dose administered to a pregnant rodent can induce a high incidence of neurogenic tumors in the offspring.[15] In adult animals, ENU can also induce tumors in a variety of other organs, including the bone marrow, spleen, liver, and lungs .[16] It is also recognized as a mammary carcinogen, though the tumors induced may differ histologically and genotypically from those induced by NMU.[11]
Data Summary: At-a-Glance Comparison
The following table summarizes the key characteristics of NPU, NMU, and ENU based on experimental data from rodent models.
| Compound | Primary Target Organs | Common Tumor Types | Typical Animal Model |
| NPU | Esophagus, Forestomach, Nasal Cavity, Liver[9] | Squamous cell carcinoma, Hepatocellular carcinoma | Rat |
| NMU | Mammary Gland, Nervous System, Forestomach, Hematopoietic System[6][10][12][14] | Adenocarcinoma, Astrocytoma, Malignant Lymphoma | Rat (Sprague-Dawley, F344), Mouse |
| ENU | Nervous System (especially transplacental), Hematopoietic System, Lungs, Liver, Mammary Gland[8][11][15][16] | Neuroblastoma, Glioma, Lymphoma, Adenocarcinoma | Mouse, Rat |
Experimental Protocol: Long-Term Carcinogenicity Bioassay in Rodents
This protocol provides a generalized framework for assessing the carcinogenic potential and organ specificity of a nitrosourea compound. Adherence to Good Laboratory Practice (GLP) is mandatory.[17]
Objective: To determine the incidence and spectrum of tumors in rodents following chronic exposure to a test compound (e.g., NPU, NMU, or ENU).
Rationale for Key Choices:
-
Animal Model: The choice of species and strain is critical. Sprague-Dawley or F344 rats are often used for NMU-induced mammary carcinogenesis, while various mouse strains are sensitive to ENU.[10][12] The strain's background tumor incidence and metabolic characteristics must be considered.
-
Dose Selection: Doses are typically selected based on preliminary 90-day toxicity studies to identify a maximum tolerated dose (MTD) that does not significantly reduce lifespan from non-cancer-related toxicity.[18] Using multiple dose levels is crucial for establishing a dose-response relationship.
-
Route of Administration: The route (e.g., gavage, drinking water, intraperitoneal injection) can profoundly influence organ specificity by altering the compound's distribution and absorption.[6][12] The chosen route should be relevant to potential human exposure or the specific research question.
-
Animal Acclimation: House at least 50 animals per sex per dose group in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week before the study begins.[17]
-
Compound Preparation:
-
CAUTION: N-nitroso compounds are potent carcinogens, mutagens, and teratogens. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.[19]
-
Prepare fresh solutions of the test compound in a suitable vehicle (e.g., citrate buffer for NMU, olive oil for gavage) immediately before administration.
-
-
Dosing and Administration:
-
Randomly assign animals to dose groups: typically a high dose, mid-dose, low dose, and a vehicle control group.
-
Administer the compound according to the study design (e.g., single injection, weekly gavage, continuous in drinking water) for the specified duration (often 26 to 104 weeks).
-
-
Clinical Observations:
-
Observe animals twice daily for signs of toxicity or morbidity.
-
Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Palpate animals weekly to detect palpable masses.
-
-
Termination and Necropsy:
-
The study is typically terminated at 24 months or when survival in any group drops below 25%.[17]
-
Euthanize all animals, including moribund ones, via an approved method.
-
Conduct a full gross necropsy on all animals. Record the location, size, and appearance of all lesions.
-
-
Histopathology:
-
Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.
-
Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of all tissues to identify and classify preneoplastic and neoplastic lesions.
-
Diagram 2: Experimental Workflow for a Carcinogenicity Bioassay
This flowchart outlines the key phases of a long-term rodent bioassay for carcinogenicity testing, from initial planning to final data analysis.
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carcinogenicity and organ specificity of N-trimethylsilylmethyl-N-nitrosourea (TMS-MNU), N-neopentyl-N-nitrosourea (neoPNU), and N-methyl-N-nitrosourea (MNU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organ-specific carcinogenicity of N-methyl-N-nitrosourea in F344 and ACI/N rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organ-specific carcinogenicity of N-methyl-N-nitrosourea in F344 and ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
- 15. Age-dependent sensitivity of Big Blue transgenic mice to the mutagenicity of N-ethyl-N-nitrosourea (ENU) in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organ variation in the mutagenicity of ethylnitrosourea in Muta mouse: results of the collaborative study on the transgenic mutation assay by JEMS/MMS. The Collaborative Study Group for the Transgenic Mouse Mutation Assay Mammalian Mutagenesis Study Group of the Environmental Mutagen Society of Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of N-Nitrosomethylurea (NMU)-Induced Cancer Models for Preclinical Studies
For researchers, scientists, and drug development professionals, the selection of a robust and clinically relevant animal model is a cornerstone of preclinical oncology research. Among the array of available models, chemically-induced cancer models, particularly those utilizing N-nitrosomethylurea (NMU), offer a valuable platform for studying carcinogenesis and evaluating novel therapeutics. This guide provides an in-depth comparison of NMU-induced models, detailing their validation and positioning them against other preclinical alternatives, supported by experimental data and established protocols.
The Rationale for NMU in Carcinogenesis Modeling
N-nitrosomethylurea (NMU or MNU) is a potent, direct-acting alkylating agent.[1][2] Unlike other carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA), NMU does not require metabolic activation to exert its carcinogenic effects, offering a more direct and reproducible method of tumor induction.[3][4] Its primary mechanism of action involves the transfer of a methyl group to nucleobases in DNA, leading to the formation of DNA adducts.[1][5] This alkylation, if not repaired, can result in AT:GC transition mutations during DNA replication, activating oncogenes (like Ha-ras) and inactivating tumor suppressor genes, thereby initiating carcinogenesis.[2][3]
This direct action and the specific mutational signature it imparts make NMU a reliable tool for inducing tumors that often mimic the hormonal dependency and histological characteristics of human cancers, particularly breast cancer.[3][6]
Molecular Mechanism of NMU-Induced Carcinogenesis
The carcinogenic cascade initiated by NMU is a multi-step process that provides a foundation for understanding the resulting tumor biology.
Caption: Mechanism of NMU as a direct-acting carcinogen.
Establishing an NMU-Induced Mammary Tumor Model: A Protocol
The NMU-induced rat mammary carcinoma model is a widely used system due to its high tumor incidence and reproducibility. The following protocol outlines the key steps, emphasizing the scientific reasoning behind each choice.
Experimental Protocol: NMU Induction of Mammary Tumors in Rats
-
Animal Selection:
-
Species/Strain: Female Sprague-Dawley (SD) or Wistar-Furth rats are commonly recommended due to their high susceptibility to NMU-induced mammary carcinogenesis.[3][7]
-
Age: Rats should be between 49 and 58 days of age.[3] This timeframe is critical as it corresponds to a period of active mammary gland development, rendering the epithelial cells highly susceptible to carcinogenic insult.
-
-
NMU Preparation and Administration:
-
Reagent: N-nitrosomethylurea (handle with extreme caution as it is a potent carcinogen).
-
Preparation: Dissolve NMU in 0.9% NaCl solution, acidified slightly with acetic acid to enhance stability. The solution must be prepared fresh and used within 15-20 minutes due to its short half-life.[3]
-
Dosage: A standard dose is 50 mg of NMU per kg of body weight.[3] This dose reliably induces a high incidence of tumors (approaching 100%) with a manageable latency period.[3][8]
-
Administration: Administer via a single intraperitoneal (i.p.) injection.[3] This route ensures systemic distribution of the carcinogen.
-
-
Tumor Monitoring and Measurement:
-
Palpation: Begin weekly palpation of the thoracic and abdominal-inguinal mammary glands four weeks post-injection to detect tumor formation.[3]
-
Measurement: Once a tumor is palpable, measure its dimensions (length and width) twice weekly using a Vernier caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Latency: Record the time from NMU injection to the appearance of the first palpable tumor for each animal.
-
The Validation Pipeline: Ensuring Preclinical Readiness
A rigorously validated model is essential for generating translatable preclinical data. The following validation steps form a self-validating system, ensuring the model's characteristics are well-defined and consistent.
Histopathological Confirmation
This is the foundational step to confirm the neoplastic nature of the induced lesions.
-
Procedure: Upon necropsy, tumors are excised, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E).
-
Expected Outcome: NMU-induced mammary tumors are predominantly adenocarcinomas, often classified as non-invasive ductal carcinomas in situ (DCIS) or invasive carcinomas.[3][6][9] The histology closely mimics human ductal carcinomas.[3] The presence of features like increased nuclear pleomorphism, high mitotic rate, and diffuse infiltration of neoplastic cells confirms malignancy.[10]
-
Causality: H&E staining allows for the definitive diagnosis of cancer and classification of the tumor subtype, which is critical for correlating the model with specific types of human breast cancer.
Molecular Characterization
Understanding the molecular landscape of the tumors is crucial for assessing their relevance to human cancer subtypes.
-
Immunohistochemistry (IHC):
-
Protocol: Paraffin-embedded tumor sections are stained for key biomarkers: Estrogen Receptor (ER), Progesterone Receptor (PgR), and Human Epidermal Growth Factor Receptor 2 (HER2/neu).
-
Expected Outcome: A high percentage of NMU-induced mammary tumors are ER-positive and/or PgR-positive, and typically HER2-negative.[10][11] This profile is highly analogous to the most common subtype of human breast cancer, luminal A.[11]
-
Causality: Determining the hormone receptor status is paramount. It validates the model for studying endocrine therapies (e.g., tamoxifen, aromatase inhibitors) and understanding hormone-driven tumor growth. The gene expression profiles of NMU-induced tumors have been shown to be most similar to ER-positive human breast cancer.[6][12]
-
-
Genetic Analysis:
-
Protocol: DNA is extracted from tumor tissue to perform sequencing analysis, often focusing on key cancer-related genes.
-
Expected Outcome: A hallmark of NMU-induced mammary tumors in rats is a high frequency of G to A transition mutations in codon 12 of the H-ras-1 gene.[3]
-
Causality: This specific mutation serves as a molecular signature of NMU exposure and provides a consistent genetic driver for the model, although it should be noted that this specific ras mutation is less common in human breast cancer.
-
Caption: Workflow for the induction and validation of NMU cancer models.
Comparative Analysis: NMU Models vs. Alternatives
The utility of any preclinical model is best understood in the context of available alternatives. The choice of model is a critical decision that directly impacts the translational potential of the research.
| Model Type | Induction Method | Host Immune System | Tumor Origin | Key Advantages | Key Disadvantages | Best Suited For |
| NMU-Induced | Chemical Carcinogen | Intact (Syngeneic) | Rodent | Mimics human tumor histology & hormone dependence[3]; intact immune system; high tumor incidence.[3] | Species difference; specific genetic driver (H-ras) not common in human breast cancer; tumor latency can be long.[13] | Studying carcinogenesis, cancer prevention, endocrine therapies. |
| Cell Line-Derived Xenograft (CDX) | Implantation of human cancer cell lines | Immunodeficient | Human | Fast, reproducible, relatively inexpensive; uses human cells.[14] | Lacks tumor microenvironment and host immune system; cell lines can drift genetically from original tumor.[15][16] | High-throughput screening of cytotoxic agents. |
| Patient-Derived Xenograft (PDX) | Implantation of human tumor fragments | Immunodeficient | Human | Preserves original tumor architecture, heterogeneity, and genomic profile.[16] | Expensive, labor-intensive, slow tumor growth; requires immunodeficient host.[17] | Co-clinical trials, biomarker discovery, personalized medicine studies. |
| Genetically Engineered Mouse Models (GEMM) | Germline modification | Intact (Syngeneic) | Rodent | Tumors arise de novo in a natural microenvironment; genetically precise.[14] | Long latency, can be expensive, may not fully recapitulate human tumor complexity.[18] | Studying specific gene functions in tumor initiation and progression. |
Conclusion: Selecting the Right Model for Your Preclinical Study
NMU-induced cancer models, particularly the rat mammary carcinoma model, represent a robust and well-validated tool for preclinical oncology research. Their strength lies in the ability to generate hormone-dependent tumors within a host with a competent immune system, closely mimicking the most common form of human breast cancer.[3][6] This makes them exceptionally well-suited for investigating cancer prevention, the mechanisms of hormonal carcinogenesis, and for the efficacy testing of endocrine-based therapies.
However, researchers must be cognizant of their limitations, namely the species difference and the prevalence of the H-ras mutation, which is not a primary driver in the majority of human breast cancers.
The ultimate decision rests on the specific research question.
-
For studying tumor-immune interactions or immunotherapies, a syngeneic model like the NMU model or a GEMM is superior to xenografts.
-
For testing a targeted therapy against a specific human mutation, a PDX model harboring that mutation is the gold standard.
-
For initial, high-throughput screening of a novel cytotoxic compound, the speed and reproducibility of a CDX model may be most appropriate.
By understanding the principles of NMU-model validation and objectively comparing its strengths and weaknesses against other platforms, researchers can make informed decisions, enhancing the scientific rigor and translational potential of their preclinical studies.
References
-
National Center for Biotechnology Information. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed. Available from: [Link]
-
Chan, M. M., et al. (2005). Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer. Oncogene, 24(10), 1344-1353. Available from: [Link]
-
El-Shennawy, L., et al. (2009). Histological analysis of low dose NMU effects in the rat mammary gland. Journal of Carcinogenesis, 8, 11. Available from: [Link]
-
National Center for Biotechnology Information. Mechanisms of action of N-nitroso compounds - PubMed. Available from: [Link]
-
National Institute of Environmental Health Sciences. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. Available from: [Link]
-
Al-Leswas, D., et al. (2019). Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth. Asian Pacific Journal of Cancer Prevention, 20(10), 2919-2925. Available from: [Link]
-
Gil Del Alcazar, C. R., et al. (2020). Insights into Immune Escape of High-Grade ER+ Breast Cancer. Cancer Research, 80(18), 3848-3861. Available from: [Link]
-
Oxford Academic. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer. Available from: [Link]
-
Mayilkumar, K., et al. (2013). Histopathology and Immunohistochemical Expression of N-Methyl-N-Nitrosourea (NMU) Induced Mammary Tumours in Sprague-Dawley Rats. International Journal of Zoological Research, 9, 1-13. Available from: [Link]
-
Semantic Scholar. Mechanisms of action of N-nitroso compounds. Available from: [Link]
-
National Center for Biotechnology Information. Theoretical study of N-nitrosoureas and mechanism of their carcinogenic effect - PubMed. Available from: [Link]
-
Wikipedia. N-Nitroso-N-methylurea. Available from: [Link]
-
ResearchGate. Histological analysis of N-nitroso-N-methylurea (NMU)-induced rat mammary tumors. Available from: [Link]
-
Cancer Research. Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. Available from: [Link]
-
National Center for Biotechnology Information. The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed. Available from: [Link]
-
National Center for Biotechnology Information. Histological analysis of low dose NMU effects in the rat mammary gland - PubMed. Available from: [Link]
-
Oxford Academic. ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats. Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - PMC. Available from: [Link]
-
ResearchGate. (PDF) Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth. Available from: [Link]
-
Veterinary World. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer. Available from: [Link]
-
National Center for Biotechnology Information. Rat Models of Hormone Receptor-Positive Breast Cancer - PMC. Available from: [Link]
-
Anticancer Research. Asymmetric Dimethylarginine in an NMU-induced Rat Mammary Tumor Model. Available from: [Link]
-
ResearchGate. Gene expression profiling of NMU-induced rat mammary tumors: Cross species comparison with human breast cancer | Request PDF. Available from: [Link]
-
ResearchGate. Growth effect of NMU. A and B, expression of NMU in response to si-NMU... Available from: [Link]
-
ResearchGate. NmU overexpression reduces sensitivity to HER-targeted agents.... Available from: [Link]
-
National Center for Biotechnology Information. The PR status of the originating cell of ER/PR-negative mouse mammary tumors - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC. Available from: [Link]
-
National Center for Biotechnology Information. A performance evaluation of drug response prediction models for individual drugs - PubMed. Available from: [Link]
-
MDPI. Relevance of Carcinogen-Induced Preclinical Cancer Models. Available from: [Link]
-
PharmaLegacy. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Available from: [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]
-
National Center for Biotechnology Information. Genetically engineered models have advantages over xenografts for preclinical studies - PubMed. Available from: [Link]
-
ResearchGate. Differential effects of E 2 and CEE on NMU-induced mammary tumor and... Available from: [Link]
-
Quora. How do xenograft tumor mouse models compare to transgenic mice for cancer research? What are their pros and cons? Available from: [Link]
-
Seminars in Cancer Biology. Harnessing preclinical mouse models to inform human clinical cancer trials. Available from: [Link]
-
MDPI. Preclinical Models for Functional Precision Lung Cancer Research. Available from: [Link]
-
Biocompare. The Mice with the Human Tumors, a Look at PDX Models. Available from: [Link]
-
National Center for Biotechnology Information. Model validity for preclinical studies in precision medicine - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC. Available from: [Link]
Sources
- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Histological analysis of low dose NMU effects in the rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of NMU-Induced Breast Cancer Treated with Sirolimus and Sunitinib on Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rat Models of Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically engineered models have advantages over xenografts for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. biocompare.com [biocompare.com]
- 17. mdpi.com [mdpi.com]
- 18. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Nitroso-N-propyl urea (NPU)
This document provides essential, field-proven guidance for the safe handling and disposal of N-Nitroso-N-propyl urea (CAS 816-57-9), a potent carcinogenic, mutagenic, and teratogenic alkylating agent used in biochemical research.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining regulatory compliance. The procedures outlined below are designed to mitigate the significant risks associated with NPU's inherent chemical instability and high toxicity.
Core Hazard Assessment & The Disposal Imperative
A foundational understanding of NPU's properties is non-negotiable for its safe management. The entire disposal strategy is predicated on a single core principle: controlled chemical decomposition prior to final waste collection.
Chemical Reactivity Profile
This compound is a highly reactive and unstable compound.[4] Its primary hazards stem from:
-
Sensitivity to Light and Moisture: Exposure can lead to degradation into unknown, potentially hazardous byproducts.[1][4][5]
-
pH-Dependent Instability: NPU is extremely unstable at high pH.[4] Alkaline hydrolysis of N-nitroso ureas generates highly toxic, flammable, and explosive diazoalkane gases.[1][4][5][6] Therefore, contact with strong bases (e.g., sodium hydroxide) must be strictly avoided during handling and disposal.
-
Thermal Decomposition: When heated to decomposition, NPU emits toxic fumes of nitrogen oxides (NOx).[4]
Toxicological Profile
NPU and its class of N-nitroso compounds are recognized as potent biological hazards:
-
Carcinogenicity & Mutagenicity: NPU is a known carcinogen and mutagen.[1][7] There is no safe level of exposure, and all contact should be reduced to the lowest possible level.[1][7]
-
Acute Toxicity: The compound is toxic upon ingestion, inhalation, and skin contact.[1][8][9] It may cause damage to the liver and kidneys.[1][7]
The overarching goal is to chemically convert the active, hazardous N-nitroso moiety into less harmful products before it enters the official hazardous waste stream. This proactive neutralization is the cornerstone of a self-validating and safe disposal system.
Personnel Protection & Engineering Controls
All work with NPU must be conducted within a designated area, under strict engineering controls, and with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
The level of PPE is dictated by the task. The following table summarizes the minimum requirements.
| Task | Required PPE | Rationale |
| Weighing Solid NPU & Preparing Solutions | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Full-Face Shield. | Prevents dermal and eye exposure to the potent solid carcinogen. A face shield protects against accidental splashes during solvent addition. |
| Handling NPU Solutions & General Use | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles. | Standard protection against splashes and incidental contact with the dissolved toxin. |
| Spill Cleanup & Waste Neutralization | Double Nitrile Gloves, Chemical-Resistant Gown (e.g., Tyvek®), Chemical Safety Goggles, Full-Face Shield, Respirator (Full-facepiece APR with high-efficiency filters or SCBA).[1] | Provides maximum protection against high-concentration exposure, aerosols, and volatile decomposition products during cleanup and neutralization. |
Engineering Controls
-
All handling of NPU, including weighing, solution preparation, and disposal procedures, must be performed inside a certified chemical fume hood or a Class II, Type B biological safety cabinet to protect against inhalation of airborne particles or aerosols.[1][10]
-
An eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Protocols
Disposal of NPU is a multi-step process involving neutralization followed by compliant waste collection. Never dispose of untreated NPU directly into a waste container.
Protocol for Decontamination of Small Spills (< 1 gram)
-
Evacuate & Secure: Immediately alert personnel in the area and restrict access. Ensure the fume hood is operational.[1]
-
Don PPE: Wear the full PPE ensemble for spill cleanup as detailed in the table above.
-
Neutralize the Spill: Gently cover the spilled solid with absorbent paper.[5] Carefully dampen the material with a freshly prepared 5% acetic acid solution.[1][5] Rationale: The acidic environment helps to prevent the formation of explosive diazoalkanes that can occur under neutral or basic conditions.[4][5]
-
Collect Waste: Using forceps or other tools, carefully transfer the dampened absorbent paper and solid material into a dedicated, labeled hazardous waste container.
-
Decontaminate Surfaces: Wipe the spill area thoroughly with absorbent pads dampened with 5% acetic acid. Follow this with a wash using soap and water.[5]
-
Package Waste: All contaminated materials (gloves, pads, etc.) must be sealed in a vapor-tight plastic bag or container, clearly labeled as "this compound Waste," and disposed of as hazardous chemical waste.[5][10]
Protocol for Bulk Waste Disposal (Unused Reagent & Contaminated Solutions)
This protocol uses chemical degradation to destroy the N-nitroso group.
-
Prepare a Degradation Solution: Inside a chemical fume hood, prepare a degradation solution. A common and effective solution is a 10% solution of sulfamic acid in water.
-
Chill the Degradation Solution: Place the beaker containing the degradation solution in an ice bath and allow it to cool to below 10°C. Rationale: The degradation reaction can be exothermic. Cooling the solution ensures the reaction proceeds at a controlled rate.
-
Slowly Add NPU Waste: While stirring, very slowly add the NPU waste (either the solid powder or a solution) to the cold degradation solution. Rationale: This controlled addition prevents a rapid, uncontrolled reaction and minimizes the release of NOx gases.
-
Allow Reaction to Complete: Continue stirring the mixture in the ice bath for at least two hours. Allow the solution to slowly warm to room temperature and let it stand in the fume hood overnight.
-
pH Check & Final Neutralization: Check the pH of the solution to ensure it is acidic. If necessary, add more sulfamic acid.
-
Dispose as Hazardous Waste: The resulting solution, though treated, must still be disposed of as hazardous waste. Transfer it to a clearly labeled hazardous waste container and contact your institution's Environmental Health & Safety (EHS) department for pickup.
Disposal of Contaminated Solid Waste
All disposable items that have come into contact with NPU, such as pipette tips, tubes, gloves, and lab coats, must be considered hazardous.
-
Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Do not mix with other waste streams.
-
Arrange for disposal through your institution's EHS office.
NPU Waste Management Workflow
The following diagram outlines the decision-making process for managing NPU waste streams.
Caption: Decision workflow for proper NPU waste stream segregation and disposal.
Emergency Procedures
Immediate action is required in any exposure scenario.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10][11] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[5][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Regulatory Compliance
This compound is classified as a hazardous waste. All generators of this waste are subject to regulations under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state agencies.[12][13]
-
Generator Responsibility: You are responsible for the waste from "cradle-to-grave."[13] This includes proper identification, management, treatment, and documented disposal through a licensed hazardous waste transporter.[13][14]
-
Consult Your EHS Office: Always consult with your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules to ensure full compliance.
References
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). Retrieved from [Link]
-
Urea,N-nitroso-N-propyl- | CAS#:816-57-9. (n.d.). Chemsrc. Retrieved from [Link]
-
N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (2006, December). New Jersey Department of Health. Retrieved from [Link]
-
nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
N-NITROSO-N-PROPYL-N-BUTYLAMINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube. Retrieved from [Link]
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. (n.d.). Google Patents.
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
-
Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]
-
N-Nitroso-N-methylurea - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. scbt.com [scbt.com]
- 3. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 4. N-NITROSO-N-ETHYLUREA | 759-73-9 [chemicalbook.com]
- 5. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling N-Nitroso-N-propyl urea: Protocols for Enhanced Laboratory Safety
Introduction
N-Nitroso-N-propyl urea (NPU) is a potent carcinogenic compound frequently utilized in preclinical research to induce tumorigenesis in laboratory models. Its high reactivity and established toxicity necessitate a rigorous and comprehensive safety protocol. This guide provides an in-depth framework for the safe handling, use, and disposal of NPU, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.
Hazard Assessment: Understanding the Inherent Risks of NPU
This compound is not a benign laboratory reagent; it is a high-hazard chemical whose risks must be thoroughly understood before any manipulation. The primary hazards stem from its carcinogenic nature and chemical instability. The National Institute for Occupational Safety and Health (NIOSH) emphasizes that there is no known safe level of exposure to occupational carcinogens, and thus, exposure must be minimized to the lowest feasible level.[1][2][3]
Key Hazards of this compound:
| Hazard Category | Description | Primary Concern |
| Carcinogenicity | Probable human carcinogen.[4][5] | Long-term, irreversible health effects from chronic low-level exposure. |
| Mutagenicity | Suspected of causing genetic defects.[6][7] | Potential for heritable genetic damage. |
| Teratogenicity | May damage fertility or the unborn child; has caused cancer in the offspring of exposed animals.[4][7][8] | Significant risk during pregnancy. |
| Acute Toxicity | Toxic if swallowed.[6][7][8][9] Inhalation can irritate the respiratory tract.[4] | Immediate health effects upon single exposure. |
| Dermal Hazard | Can cause skin and eye irritation. May cause an allergic skin reaction.[4][7][10] | Direct contact can lead to localized or systemic effects. |
| Chemical Instability | Sensitive to moisture and light.[4][11] Incompatible with strong bases, which can lead to the formation of a highly explosive gas (diazoethane).[4][11][12] | Risk of uncontrolled reactions, leading to personnel exposure and laboratory contamination. |
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety plan is built upon the hierarchy of controls, which prioritizes proactive measures to eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.
Engineering and Administrative Controls: Your Primary Shield
Before any PPE is selected, robust engineering and administrative controls must be in place. These measures are designed to contain the chemical and structure the workflow to minimize exposure potential.
-
Engineering Controls : The primary objective is to prevent atmospheric contamination.[13]
-
Chemical Fume Hood : All handling of NPU, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The hood contains aerosols and vapors, pulling them away from the operator's breathing zone.
-
Biological Safety Cabinet (BSC) : For work involving animals administered NPU, a Class II BSC is required for all manipulations, including dosing and cage changes, to protect against contaminated dander, urine, or feces.[6][14]
-
-
Administrative Controls :
-
Designated Area : A regulated, clearly marked area should be established specifically for NPU work.[4]
-
Standard Operating Procedures (SOPs) : Detailed, lab-specific SOPs for handling, storage, and disposal of NPU must be written and readily available.
-
Training : All personnel must be thoroughly trained on the hazards of NPU, the lab-specific SOPs, and emergency procedures before beginning work.
-
Restricted Access : Only trained and authorized personnel should be allowed in the designated NPU handling area.
-
Hygiene : Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory.[7][9] Hands must be washed thoroughly after handling the chemical and before leaving the lab.[4]
-
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, PPE provides the critical final barrier against exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.
Task-Specific PPE Requirements for NPU Handling:
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid NPU | Double nitrile or butyl rubber gloves.[6] | Back-closure lab gown or disposable suit.[6] | Chemical splash goggles AND a face shield.[15] | Mandatory : NIOSH-approved N95 or higher-rated respirator.[6][16] Fit-testing is required.[13][17] |
| Preparing Solutions | Double nitrile or butyl rubber gloves.[6] | Back-closure lab gown. | Chemical splash goggles.[15] | Required if not performed in a certified fume hood. Recommended regardless. |
| Animal Dosing | Double nitrile or butyl rubber gloves. | Disposable, solid-front protective suit with tight-fitting wrists and ankles.[6] | Chemical splash goggles. | Recommended, especially if there is a risk of aerosol generation. |
| Handling Dosed Animals / Cage Changes | Double nitrile gloves. | Disposable, solid-front protective suit. Hair and shoe covers.[6] | Chemical splash goggles. | Mandatory : NIOSH-approved N95 or higher-rated respirator to protect from contaminated bedding and excreta aerosols.[14] |
| Spill Cleanup | Double heavy-duty nitrile or butyl rubber gloves. | Disposable chemical-resistant suit and boot covers. | Chemical splash goggles AND a face shield. | Mandatory : Half-mask or full-face respirator with organic vapor/particulate combination cartridges. |
Causality Behind PPE Choices:
-
Double Gloving : The outer glove provides the primary barrier and can be removed immediately if contaminated, protecting the inner glove and reducing the risk of skin exposure during doffing.
-
Back-Closure Gown/Suit : This design prevents accidental contact with contaminated surfaces on the front of the body when removing the garment.
-
Goggles and Face Shield : When handling the potent solid powder, goggles protect against fine particulates entering the eyes, while the face shield provides a broader barrier against any unexpected dispersal.[15]
-
Respiratory Protection : Since there is no safe exposure limit for a carcinogen, respiratory protection is crucial, especially when handling the powder form, which can be easily aerosolized.[3] A fit-tested respirator ensures a proper seal to the user's face, preventing inhalation of microscopic particles.[13]
Procedural Guidance: A Step-by-Step Operational Plan
A structured workflow minimizes error and ensures safety protocols are followed consistently.
Caption: A logical workflow for handling NPU from preparation to cleanup.
Operational Protocol:
-
Pre-Handling :
-
Verify the chemical fume hood has been certified within the last year.
-
Cover the work surface with plastic-backed absorbent liner to contain any potential spills.
-
Prepare two hazardous waste bags inside the hood: one for solid waste (contaminated tips, tubes, liner) and one for contaminated PPE.
-
Don all required PPE as specified in the table above.
-
-
Handling (Inside Fume Hood) :
-
Carefully weigh the solid NPU. Avoid creating dust.
-
Slowly add solvent to the solid to reconstitute. Do not sonicate, as this can generate aerosols.
-
Perform all dilutions and preparations within the hood.
-
When transporting NPU, use a sealed, labeled, and non-breakable secondary container.[14]
-
-
Post-Handling :
-
Decontaminate all surfaces within the fume hood. A recommended procedure is to wipe surfaces with 5% acetic acid, followed by a thorough wash with soap and water.[4][11]
-
Seal the hazardous waste bags inside the hood before removing them for disposal.
-
Remove PPE in the correct order (e.g., outer gloves, gown, inner gloves) to avoid self-contamination. Dispose of all disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
Spill Response (Minor Spill Inside Fume Hood):
-
Alert : Alert others in the immediate area.
-
Contain : Do not leave the spill unattended.
-
Action :
-
Decontaminate : Wipe the spill area again with 5% acetic acid, followed by soap and water.[4]
Personnel Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][14] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Waste Disposal:
All materials that have come into contact with NPU are considered hazardous waste.
-
Solid Waste : This includes the chemical itself, contaminated lab supplies (pipette tips, tubes), and contaminated PPE. It must be collected in a clearly labeled, sealed, leak-proof container.
-
Liquid Waste : Collect in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[7][9] Do not mix NPU waste with other chemical waste streams unless explicitly approved by EHS.
References
-
OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Occupational Safety and Health Administration. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018-06-22). LSU Health Shreveport. [Link]
-
Urea,N-nitroso-N-propyl- | CAS#:816-57-9. Chemsrc. [Link]
-
NIOSH Chemical Carcinogen Policy. (2016-12-21). Centers for Disease Control and Prevention. [Link]
-
NIOSH Issues Revised Chemical Carcinogen Policy. (2017-01-10). Crowell & Moring LLP. [Link]
-
Carcinogens - Possible Solutions. Occupational Safety and Health Administration. [Link]
-
NIOSH Chemical Carcinogen Policy. (2014-06-05). Centers for Disease Control and Prevention. [Link]
-
SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. University of Texas at San Antonio. [Link]
-
Carcinogens in the Workplace: Considerations for EHS. (2021-03-17). EHSLeaders. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
N-NITROSO COMPOUNDS. Delaware Health and Social Services. [Link]
-
N-NITROSO-N-METHYLUREA HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]
-
Major Requirements of OSHA's Respiratory Protection Standard [29 CFR 1910.134]. Occupational Safety and Health Administration. [Link]
-
1910.134 - Respiratory protection. Occupational Safety and Health Administration. [Link]
-
OSHA Regulation: 29 CFR 1910.134. 3M. [Link]
Sources
- 1. crowell.com [crowell.com]
- 2. NIOSH Chemical Carcinogen Policy | Cancer | CDC [cdc.gov]
- 3. Carcinogens in the Workplace: Considerations for EHS [ehsleaders.org]
- 4. nj.gov [nj.gov]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. nj.gov [nj.gov]
- 11. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. hsa.ie [hsa.ie]
- 16. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 17. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
